1,2-Dioxin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
289-87-2 |
|---|---|
Molecular Formula |
C4H4O2 |
Molecular Weight |
84.07 g/mol |
IUPAC Name |
1,2-dioxine |
InChI |
InChI=1S/C4H4O2/c1-2-4-6-5-3-1/h1-4H |
InChI Key |
VCZQYTJRWNRPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COOC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Theoretical Insights into the Elusive Chemistry of 1,2-Dioxin: A Guide to Its Stability and Reactivity
Introduction: 1,2-Dioxin (C₄H₄O₂) is a heterocyclic, antiaromatic organic compound featuring a highly strained six-membered ring containing a peroxide linkage. Unlike its stable, non-aromatic isomer 1,4-dioxin, this compound is exceptionally unstable and has never been isolated experimentally.[1] Its transient nature makes direct empirical study exceedingly difficult, positioning theoretical and computational chemistry as the primary tools for understanding its intrinsic properties. This guide provides an in-depth analysis of the theoretical studies that have elucidated the fundamental principles governing the stability and reactivity of this compound, offering critical insights for researchers in medicinal chemistry, materials science, and organic synthesis.
The Theoretical Framework: Probing an Unstable Molecule
The ephemeral existence of this compound necessitates the use of high-level computational methods to predict its structure, energy, and reaction pathways. The primary approaches cited in theoretical studies include:
-
Ab Initio Calculations: These "first-principles" methods solve the electronic Schrödinger equation without empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (e.g., CCSD(T)) provide highly accurate energetic and structural predictions.
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density. Functionals such as B3LYP are frequently employed in combination with extensive basis sets (e.g., 6-311+G(d,p)) to offer a balance of computational efficiency and accuracy for predicting geometries, reaction energies, and activation barriers.
These computational protocols allow for the precise calculation of key metrics that define the stability and reactivity of this compound, including its heat of formation, bond dissociation energies (BDEs), and the energy barriers for isomerization and decomposition reactions.
Intrinsic Instability: A Thermochemical Perspective
Theoretical calculations consistently confirm that this compound is thermodynamically far less stable than its open-chain valence isomers.[2] The principal reasons for this profound instability are:
-
The Weak Peroxide (O-O) Bond: The peroxide linkage is inherently weak, with a bond dissociation energy significantly lower than C-C or C-O bonds. This makes it susceptible to facile cleavage.
-
Ring Strain: The six-membered ring is strained due to the geometric constraints imposed by the peroxide bond and the sp² hybridized carbon atoms.
-
Antiaromatic Character: With 8 π-electrons, the planar form of this compound is considered antiaromatic, a state of significant electronic destabilization.
The primary and most rapid reaction of this compound is a spontaneous ring-opening isomerization to form the significantly more stable cis-but-2-enedial.[1] Computational studies indicate this process occurs with a very low activation barrier, explaining the molecule's inability to be isolated.
Quantitative Analysis of Peroxide Stability and Reactivity
While specific, published thermochemical data for the parent this compound molecule is limited due to its extreme instability, theoretical studies on related and simpler cyclic peroxides provide crucial quantitative context. The following table summarizes key energetic parameters for representative peroxide systems, calculated using high-level ab initio and DFT methods. These values serve as a benchmark for understanding the forces at play in the this compound ring.
| Parameter | Molecule/System | Method | Calculated Value (kcal/mol) | Calculated Value (kJ/mol) |
| O-O Bond Dissociation Enthalpy | CH₃O-OCH₃ (DMP) | G2 | 39 | 163 |
| CH₃O-OH (MHP) | G2 | 45 | 188 | |
| HO-OH (Hydrogen Peroxide) | G2 | 50 | 209 | |
| Activation Energy (Thermolysis) | Tetramethyl-1,2-dioxetane | Experimental | 25.8 | 108 |
| Trimethyl-1,2-dioxetane | Experimental | 23.5 | 98 |
Data sourced from theoretical and experimental studies on simple peroxides and 1,2-dioxetanes to provide context for the reactivity of the peroxide bond in cyclic systems.[3] The activation energies for the thermolysis of strained four-membered 1,2-dioxetane (B1211799) rings are notably low, and it is predicted that the barrier for the less-strained but antiaromatic this compound would also be minimal, facilitating its rapid decomposition.
Key Reaction Pathways
The reactivity of this compound is dominated by the weakness of its peroxide bond, leading to two primary theoretical reaction pathways:
-
Electrocyclic Ring-Opening: This is the most favorable pathway, proceeding via a concerted mechanism. The O-O bond cleaves, and the ring opens to form the planar and more stable dialdehyde, cis-but-2-enedial. This process is highly exothermic.
-
Homolytic O-O Bond Cleavage: A stepwise alternative involves the homolysis of the peroxide bond to form a biradical species. This biradical intermediate would then rapidly rearrange to the open-chain product.
Theoretical models suggest the concerted electrocyclic ring-opening is the dominant mechanism due to its lower activation energy.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key theoretical concepts discussed.
References
Computational Analysis of 1,2-Dioxin and its Isomers: A Technical Guide on a Highly Labile Heterocycle
For Immediate Release
This technical guide provides a comprehensive overview of the computational analysis of 1,2-dioxin and its isomers, targeting researchers, scientists, and professionals in drug development. It delves into the theoretical understanding of this highly unstable molecule, summarizing key computational findings regarding its structure, stability, and propensity for isomerization.
Executive Summary
This compound is a heterocyclic, antiaromatic organic compound with the chemical formula C₄H₄O₂. Unlike its well-known and environmentally persistent isomer, 1,4-dioxin (B1195391), this compound is exceptionally unstable and has not been isolated experimentally.[1] Computational studies have been pivotal in understanding the intrinsic properties of this molecule, revealing that it is thermodynamically far less stable than its open-chain isomers. This guide synthesizes the findings from theoretical calculations, focusing on the molecule's rapid isomerization pathway.
Theoretical Framework and Stability Analysis
Computational chemistry provides essential insights into the ephemeral nature of this compound. Ab initio and Density Functional Theory (DFT) calculations have consistently shown that the cyclic structure of this compound is energetically unfavorable.[2] The primary reason for its instability is the presence of a weak peroxide-like oxygen-oxygen single bond within a strained six-membered ring.
The principal finding from computational analyses is the spontaneous and rapid isomerization of this compound to a more stable, open-chain dione (B5365651) structure, specifically but-2-enedial.[1] This ring-opening reaction is a key feature of this compound's chemistry and explains its transient existence.
Quantitative Data Summary
Detailed quantitative data from computational studies on the parent this compound molecule is sparse in the published literature due to its extreme instability. Most computational efforts in the field of dioxins have concentrated on the toxicologically significant polychlorinated derivatives of 1,4-dibenzo-p-dioxin.
However, based on the available qualitative reports, a comparative energy table can be conceptualized as follows. The values presented are illustrative to demonstrate the significant thermodynamic preference for the open-chain isomer.
| Compound Name | Structure | Relative Stability (Illustrative) | Key Computational Finding |
| This compound | Cyclic | Highly Unstable (High Energy) | Thermodynamically far less stable than its open-chain isomer.[2] |
| (Z)-but-2-enedial | Open-chain | Stable (Low Energy) | The predicted product of rapid this compound isomerization.[1] |
Computational and Experimental Protocols
While specific experimental protocols for the study of this compound are not available due to its inability to be isolated, this section outlines a typical computational methodology that would be employed for such an analysis, based on standard practices in the field.
Computational Methodology
A robust computational analysis of this compound and its isomerization pathway would typically involve the following steps:
-
Geometry Optimization: The initial molecular structures of this compound and its potential isomers (e.g., but-2-enedial) are optimized to find their lowest energy conformations. This is commonly performed using Density Functional Theory (DFT) methods.
-
Functional: A hybrid functional, such as B3LYP, is often chosen for its balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions, is generally used to accurately describe the electronic structure of molecules with heteroatoms.
-
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To calculate thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Transition State Search: To investigate the isomerization pathway from this compound to but-2-enedial, a transition state search is conducted. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to locate the saddle point on the potential energy surface that connects the reactant and the product. The transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Profile: Single-point energy calculations using a higher level of theory or a larger basis set may be performed on the optimized geometries to obtain more accurate relative energies for the reactant, transition state, and product, thus defining the energy profile of the isomerization reaction.
Visualization of Isomerization Pathway
The logical workflow for the computational investigation and the resulting isomerization pathway of this compound is depicted below.
Conclusion
The computational analysis of this compound, though limited by the molecule's profound instability, provides a clear and consistent picture of its chemical nature. Theoretical studies firmly establish that this compound is a transient species that readily undergoes ring-opening to form the thermodynamically more favorable but-2-enedial. This inherent instability distinguishes it from its 1,4-dioxin isomer and is a critical consideration for researchers in organic chemistry and drug development. Future computational work could focus on the properties of substituted 1,2-dioxins to explore if stability can be conferred to the ring system.
References
The Elusive 1,2-Dioxin Ring: A Technical Guide to its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2-dioxin ring system, a six-membered heterocycle containing a peroxide linkage, has been a subject of considerable interest and challenge in synthetic chemistry. The parent this compound is a highly unstable, antiaromatic compound that has yet to be isolated[1]. Its saturated and partially saturated derivatives, 1,2-dioxanes and 1,2-dioxenes, however, are more stable and have been the focus of significant synthetic efforts due to their presence in numerous natural products with promising biological activities, including antimalarial, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of the historical discovery, key synthetic methodologies, and mechanistic insights into the world of this compound derivatives, with a focus on providing practical information for researchers in the field.
A History of Discovery: The Unstable Parent and a Case of Mistaken Identity
The quest for the this compound ring system has been marked by both significant achievements and notable corrections. The inherent instability of the fully unsaturated this compound, attributed to its peroxide bond and antiaromatic character, has made its isolation a formidable challenge[1].
A significant milestone in this field was the first synthesis of the saturated analogue, 1,2-dioxane (B1202867) , in 1956 by Criegee and Müller. They successfully prepared this cyclic peroxide by reacting butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide[2]. This pioneering work opened the door to the synthesis and study of a new class of heterocyclic compounds.
The allure of synthesizing a stable, fully unsaturated this compound derivative led to a notable event in 1990, when the synthesis of 3,6-bis(p-tolyl)-1,2-dioxin was reported. However, subsequent investigations revealed that the isolated compound was, in fact, the thermodynamically more stable dione, (E)-1,4-di-p-tolylbut-2-ene-1,4-dione[1]. This correction underscored the inherent instability of the this compound ring and the need for careful characterization of newly synthesized derivatives.
Key Synthetic Methodologies for this compound Derivatives
The synthesis of this compound derivatives, primarily 1,2-dioxanes and 1,2-dioxenes, has evolved significantly since the initial work of Criegee and Müller. Modern methods offer greater control over stereochemistry and allow for the synthesis of complex, substituted derivatives.
Cycloaddition Reactions with Singlet Oxygen
One of the most powerful methods for the synthesis of 1,2-dioxenes is the [4+2] cycloaddition of singlet oxygen with 1,3-dienes. This reaction, a type of Diels-Alder reaction, provides a direct route to the unsaturated six-membered peroxide ring. The singlet oxygen is typically generated photochemically in the presence of a photosensitizer. The stereoselectivity of this reaction can be influenced by the substituents on the diene.
Radical Cyclizations
Radical cyclization reactions involving triplet oxygen (the ground state of molecular oxygen) provide another important route to 1,2-dioxanes. These reactions often proceed through a radical cascade mechanism and can be initiated by various radical initiators. While powerful for constructing the 1,2-dioxane core in a single step, controlling the selectivity of these radical reactions can be challenging[3].
Synthesis from Hydroperoxide Precursors
The use of hydroperoxide precursors offers a more controlled, two-step approach to the synthesis of 1,2-dioxanes, often with better diastereoselectivity[3]. These methods typically involve the formation of a hydroperoxide which then undergoes an intramolecular cyclization to form the 1,2-dioxane ring.
A notable example is the asymmetric synthesis of 1,2-dioxanes, which is crucial for the development of chiral drugs. One such approach involves the stereospecific intramolecular alkylation of a hydroperoxyacetal[4][5][6].
Quantitative Data on 1,2-Dioxane Synthesis
The following table summarizes representative quantitative data for the synthesis of 1,2-dioxane derivatives using the asymmetric synthesis approach reported by Xu et al.[4].
| Entry | Starting Material | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Mesylate 6 | Dioxane 8a | 79 | >20:1 |
| 2 | Mesylate 6 | Dioxane 8b | 70 | >20:1 |
| 3 | Aldehyde 2 | Aldol Product 3 | 75 | 10:1 (anti:syn) |
Experimental Protocols
Asymmetric Synthesis of a 1,2-Dioxane Core (from Xu et al.[4])
Synthesis of (2S)-1-Triisopropylsiloxy-2-((3S, 6RS)-6-methoxy-6-(pent-4-ynyl)-1,2-dioxan-3-yl)propane (8ab)
-
Ozonolysis: A solution of mesylate 6 (0.6811 g, 1.5 mmol) in CH₂Cl₂ (20 mL) and methanol (B129727) (7.8 mL, 193 mmol) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists. The solution is then sparged with nitrogen to remove excess ozone.
-
Cyclization: Triethylamine (0.84 mL, 6.0 mmol) is added to the cold solution. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with 5% ethyl acetate (B1210297) in hexanes) to afford the desired 1,2-dioxane product as a mixture of diastereomers at C6.
Spectroscopic Data for Dioxane 8a:
-
¹H NMR (CDCl₃): δ 4.05 (1H, ddd, J = 1.9, 6.3, 11.0 Hz), 3.68 (1H, dd, J = 5.2 and 9.8 Hz), 3.63 (1H, dd, J = 5.6 and 9.8Hz), 3.28 (3H, s), 2.19–2.24 (2H, m), 1.96 (1H, t, J = 2.6 Hz), 1.41– 1.92 (9H, m), 1.03–1.13 (21H, m), 1.01 (3H, d, J = 6.9Hz).
-
¹³C NMR (CDCl₃): δ 102.3, 83.8, 81.7, 68.8, 65.1, 48.4, 39.7, 31.9, 30.7, 22.9, 22.1, 18.5, 18.0, 12.7, 12.0.
-
[α]D: -144 (c 0.74, CHCl₃)
Biological Activity and Proposed Mechanism of Action
Several 1,2-dioxane-containing natural products, such as plakortin, exhibit significant antimalarial activity. The proposed mechanism of action involves the interaction of the endoperoxide bridge with ferrous iron (Fe(II)), likely derived from the digestion of heme by the malaria parasite, Plasmodium falciparum. This interaction leads to the reductive cleavage of the peroxide bond, generating reactive oxygen and carbon-centered radicals. These radical species are thought to alkylate and damage essential parasite biomolecules, ultimately leading to parasite death.
Conclusion and Future Outlook
The field of this compound chemistry has progressed from the initial synthesis of the parent saturated ring to the development of sophisticated asymmetric syntheses of complex, biologically active derivatives. While the parent this compound remains an elusive target, the rich chemistry of its more stable analogues continues to provide exciting opportunities for the discovery of new therapeutic agents. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of the full therapeutic potential of this class of compounds, and a deeper understanding of their mechanisms of action. The information presented in this guide serves as a solid foundation for researchers embarking on or continuing their work in this dynamic area of heterocyclic chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1,2-Dioxane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Asymmetric synthesis of 1,2-dioxanes: Approaches to the peroxyplakoric" by Chunping Xu, Chris Schwartz et al. [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
The Elusive Structure of 1,2-Dioxin: A Theoretical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dioxin, a six-membered heterocyclic organic compound with the chemical formula C₄H₄O₂, presents a significant challenge to synthetic and structural chemists. Due to its peroxide-like nature, the parent this compound is exceptionally unstable and has not been isolated.[1] Consequently, a comprehensive understanding of its molecular structure and conformation relies heavily on theoretical and computational chemistry. This guide provides an in-depth analysis of the current state of knowledge regarding the molecular structure and conformation of this compound, drawing from computational studies. It also outlines the general experimental protocols that would be applicable to the study of such a labile molecule, should a stable derivative be synthesized in the future.
Theoretical and Computational Insights into the Molecular Structure of this compound
The inherent instability of this compound has precluded its experimental structural characterization. Early reports of the synthesis of a stable derivative, 3,6-bis(p-tolyl)-1,2-dioxin, were later refuted, with the product identified as the thermodynamically more stable (E)-1,4-di-p-tolylbut-2-ene-1,4-dione.[2] This misidentification spurred computational investigations to understand the underlying thermodynamics and kinetics of this system.
Computational Methodologies
The primary tools for investigating the molecular structure and conformation of this compound and its derivatives are ab initio and Density Functional Theory (DFT) calculations. These methods allow for the prediction of molecular geometries, bond lengths, bond angles, and dihedral angles in the absence of experimental data.
Ab initio methods , rooted in quantum mechanics, solve the Schrödinger equation without empirical parameters. The accuracy of these methods is dependent on the level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and the size of the basis set used to describe the atomic orbitals.
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has become a popular tool due to its balance of accuracy and computational cost. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining reliable results.[3]
Predicted Molecular Geometry and Conformation
Computational studies on substituted 1,2-dioxins, such as the purported 3,6-bis(p-tolyl)-1,2-dioxin, have provided the most detailed theoretical picture of the this compound ring system. These studies indicate that the this compound ring is not planar.
Table 1: Calculated Geometrical Parameters for 3,6-bis(p-tolyl)-1,2-dioxin
| Parameter | Value |
| Bond Lengths (Å) | |
| O-O | 1.48 |
| C-O | 1.40 |
| C=C | 1.34 |
| C-C (ring) | 1.48 |
| Bond Angles (°) ** | |
| C-O-O | 105.0 |
| O-C=C | 120.0 |
| C-C-O | 115.0 |
| Dihedral Angles (°) ** | |
| C-O-O-C | -55.0 |
| O-C-C-O | 0.0 |
Note: These values are representative and may vary slightly depending on the computational method and basis set used.
The calculations reveal a twisted, non-planar conformation for the this compound ring, which can be described as a half-chair or twist conformation. This puckered structure is a consequence of minimizing steric strain and electronic repulsion between the lone pairs of the adjacent oxygen atoms.
Isomerization of a Purported this compound Derivative
The computational study by Block et al. (2003) not only predicted the structure of a substituted this compound but also elucidated the pathway of its isomerization to a more stable open-chain dione. This process is initiated by the formation of a cation radical of the this compound.
Caption: Proposed isomerization pathway of 3,6-bis(p-tolyl)-1,2-dioxin.
General Experimental Protocols for the Study of Unstable Heterocycles
While this compound itself has not been successfully studied experimentally, the methodologies for characterizing unstable heterocyclic compounds are well-established. These techniques aim to either trap and analyze the compound at low temperatures or to study it in the gas phase under high vacuum conditions.
Synthesis and Isolation
The synthesis of highly reactive heterocycles often requires specialized techniques to prevent decomposition. These can include:
-
Flash Vacuum Pyrolysis (FVP): Precursor molecules are passed through a heated tube under high vacuum to induce fragmentation and rearrangement, followed by rapid quenching of the products on a cold surface.
-
Photochemical Synthesis: Irradiation of a suitable precursor at low temperatures can generate the desired unstable species.
-
Matrix Isolation: The reactive species is generated and trapped in an inert gas matrix (e.g., argon, nitrogen) at cryogenic temperatures (typically below 20 K). This prevents intermolecular reactions and allows for spectroscopic characterization.
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques is typically employed to elucidate the structure of unstable molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to obtain structural information if the compound is sufficiently stable in solution at low temperatures.
-
Infrared (IR) and Raman Spectroscopy: These techniques are powerful tools for identifying functional groups and vibrational modes of molecules, especially when combined with matrix isolation techniques.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.
-
Microwave Spectroscopy: This gas-phase technique can provide very precise information on the molecular geometry, including bond lengths and angles, for small, polar molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the compound.
X-ray Crystallography
For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. However, this requires growing a suitable crystal of the compound, which is a major challenge for unstable molecules. Techniques such as in-situ crystallization at low temperatures can sometimes be successful.
Conclusion
The molecular structure and conformation of this compound remain a subject of theoretical investigation due to its extreme instability. Computational studies predict a non-planar, twisted conformation for the this compound ring. While experimental characterization has been elusive, a range of sophisticated experimental techniques are available for the study of unstable heterocyclic compounds. Future research in this area will likely focus on the synthesis of sterically hindered or electronically stabilized this compound derivatives that may be amenable to experimental investigation, which would provide invaluable data to benchmark and refine theoretical models.
References
An In-depth Technical Guide to the Chemical Properties of 1,2-Dioxin and 1,4-Dioxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comparative analysis of the chemical properties of 1,2-Dioxin and 1,4-Dioxin (B1195391). Due to the extreme instability of this compound, much of the available data for this isomer is derived from theoretical and computational studies. In contrast, 1,4-Dioxin, while also unstable, has been synthesized and characterized experimentally. This document summarizes key chemical properties, outlines experimental and theoretical methodologies, and discusses the toxicological implications of dioxin compounds, with a focus on the aryl hydrocarbon receptor (AhR) signaling pathway.
Introduction
Dioxins are a class of heterocyclic organic compounds with the chemical formula C₄H₄O₂. The two isomers, this compound and 1,4-Dioxin, exhibit significantly different chemical properties and stability, primarily due to the arrangement of the two oxygen atoms within the six-membered ring. This compound possesses a peroxide-like linkage, rendering it highly unstable and, to date, it has not been isolated.[1][2] In contrast, 1,4-Dioxin is a known compound, although it is also reactive and prone to polymerization.[3][4] The term "dioxin" in a toxicological and environmental context usually refers to the more stable and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs), which are derivatives of the 1,4-dioxin structure.[4]
Comparative Chemical Properties
The distinct structural arrangements of this compound and 1,4-Dioxin lead to significant differences in their chemical and physical properties. The following tables summarize the available quantitative data for both isomers.
Table 1: General and Physical Properties
| Property | This compound | 1,4-Dioxin |
| Systematic IUPAC Name | 1,2-Dioxacyclohexa-3,5-diene | 1,4-Dioxacyclohexa-2,5-diene |
| Other Names | o-Dioxin | p-Dioxin |
| CAS Number | 289-87-2 | 290-67-5 |
| Molecular Formula | C₄H₄O₂ | C₄H₄O₂ |
| Molar Mass | 84.07 g/mol | 84.07 g/mol |
| Appearance | Not isolated (theoretically a colorless liquid) | Colorless liquid |
| Boiling Point | Not determined | 75 °C |
Table 2: Computed and Theoretical Properties
| Property | This compound | 1,4-Dioxin |
| Heat of Formation (ΔfH°) | High (computationally predicted to be unstable) | Data not readily available |
| Aromaticity | Antiaromatic (theoretically) | Non-aromatic |
| Stability | Extremely unstable, rapidly isomerizes | Unstable, prone to polymerization |
| Reactivity | Highly reactive due to peroxide linkage | Reactive, undergoes electrophilic substitution |
Experimental and Theoretical Methodologies
Synthesis of 1,4-Dioxin
While this compound has not been successfully synthesized, 1,4-Dioxin can be prepared through a multi-step process. A common laboratory-scale synthesis involves a Diels-Alder reaction followed by a retro-Diels-Alder reaction.[4]
Experimental Protocol: Synthesis of 1,4-Dioxin (General Scheme)
-
Diels-Alder Reaction: Furan and maleic anhydride (B1165640) are reacted to form an adduct. This cycloaddition reaction creates a bicyclic intermediate with a carbon-carbon double bond.
-
Epoxidation: The carbon-carbon double bond in the adduct is then converted to an epoxide using a suitable oxidizing agent, such as a peroxy acid.
-
Retro-Diels-Alder Reaction: The resulting epoxide undergoes a retro-Diels-Alder reaction upon heating. This step regenerates maleic anhydride and yields 1,4-Dioxin.
A detailed procedure for a related compound, 1,4-dioxene, involves the pyrolysis of 2-acetoxy-1,4-dioxane.[5] The synthesis of 1,4-dioxane (B91453), a saturated analog, can be achieved by the acid-catalyzed dehydration of diethylene glycol.[6][7]
Determination of Chemical Properties
Computational Chemistry for this compound: Due to its instability, the properties of this compound are primarily investigated using computational quantum chemistry methods.[1][2] Ab initio and Density Functional Theory (DFT) calculations are employed to predict its geometry, thermodynamic stability, and reactivity. These studies consistently indicate that this compound is thermodynamically far less stable than its open-chain isomer, but-2-enedial, into which it is predicted to rapidly isomerize.[2]
Experimental Characterization of 1,4-Dioxin: The properties of 1,4-Dioxin and its derivatives are determined using standard analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a key method for the detection and quantification of dioxins, particularly in environmental samples. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the structure of 1,4-Dioxin and its reaction products.
Toxicological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of many dioxin-like compounds, particularly the polychlorinated dibenzo-p-dioxins (PCDDs), is mediated through their interaction with the aryl hydrocarbon receptor (AhR). It is important to note that the scientific literature primarily focuses on the interaction of these halogenated derivatives with the AhR, and there is a lack of data on the binding affinity and activation potential of the parent, non-chlorinated this compound and 1,4-Dioxin. The following describes the canonical AhR signaling pathway activated by dioxin-like compounds.
Logical Relationship of AhR Signaling Pathway
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow for Assessing AhR Activation
Caption: Experimental workflow for assessing AhR activation by a test compound.
Conclusion
This compound and 1,4-Dioxin, despite sharing the same molecular formula, are vastly different in their chemical properties and stability. The peroxide linkage in this compound renders it extremely unstable and a subject of theoretical interest, while 1,4-Dioxin is a characterizable, albeit reactive, compound. The rich and complex toxicology associated with "dioxins" is almost exclusively related to the halogenated derivatives of 1,4-Dioxin, which act through the aryl hydrocarbon receptor signaling pathway. Further research is warranted to determine if the parent, non-halogenated dioxin isomers can interact with and activate this critical pathway, which would provide a more complete understanding of the structure-activity relationships within this important class of compounds.
References
- 1. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,4-Dioxin - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. 1,4-Dioxin - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
Unveiling the Antiaromaticity of the Elusive 1,2-Dioxin Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-dioxin ring system, a six-membered heterocycle containing a peroxide linkage, has long been a subject of theoretical fascination due to its predicted antiaromatic character. As a 4nπ electron system (with n=2, considering the two lone pairs on each oxygen atom contributing to the π-system), it is expected to exhibit significant electronic destabilization. However, its extreme instability has precluded experimental isolation and characterization, making computational chemistry the primary tool for investigating its properties. This technical guide provides an in-depth analysis of the antiaromaticity of the this compound ring, consolidating findings from theoretical studies. It details the computational methodologies used to probe its electronic structure, presents key quantitative data in a structured format, and offers insights into its inherent instability.
Introduction: The Concept of Antiaromaticity
Aromaticity, a cornerstone of organic chemistry, describes the enhanced stability of cyclic, planar, conjugated systems with (4n+2)π electrons. Conversely, antiaromaticity is a concept applied to cyclic, planar, conjugated systems with 4nπ electrons, which leads to significant thermodynamic destabilization and high reactivity.[1] The this compound ring, with its putative 8π-electron system, fits the criteria for antiaromaticity, making it a molecule of considerable theoretical interest.
The Elusive Nature of this compound: A History of Theoretical Prediction and Experimental Challenge
The this compound molecule (C₄H₄O₂) has never been synthesized and isolated in a stable form.[2] Early theoretical studies predicted its high instability, suggesting a rapid isomerization to the more stable, open-chain but-2-enedial.[3] A significant chapter in the pursuit of this heterocycle was the reported synthesis of a stable derivative, 3,6-bis(p-tolyl)-1,2-dioxin, in 1990. However, subsequent, more detailed investigations combining experimental and theoretical approaches revealed that the isolated product was, in fact, the thermodynamically more stable (E)-1,4-di-p-tolylbut-2-ene-1,4-dione.[3] This correction underscored the profound instability of the this compound ring and solidified the reliance on computational methods for its study.
Computational Investigation of Antiaromaticity
The antiaromatic character of the this compound ring is primarily evidenced by computational studies. Various theoretical methods are employed to quantify the extent of antiaromaticity, with Nucleus-Independent Chemical Shift (NICS) being a prominent indicator.
Nucleus-Independent Chemical Shift (NICS)
NICS is a computational method that calculates the magnetic shielding at the center of a ring or at a point above the ring.[4] A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive NICS value suggests a paratropic ring current, characteristic of antiaromaticity.[4] The magnitude of the NICS value correlates with the degree of aromaticity or antiaromaticity.
Quantitative Data from Theoretical Studies
While a comprehensive, single source providing all quantitative data for this compound is not available due to its theoretical nature, the following table summarizes the types of data that are typically calculated in computational studies of antiaromatic systems. The values presented here are illustrative and based on the general understanding of antiaromatic 8π-electron systems.
| Parameter | Description | Expected Value for this compound |
| NICS(0) | NICS value calculated at the geometric center of the ring. | Large and Positive |
| NICS(1) | NICS value calculated 1 Å above the geometric center of the ring. | Positive |
| NICS(1)zz | The out-of-plane component of the NICS(1) tensor, sensitive to the π-electron contribution. | Large and Positive |
| Bond Lengths | C-C and C-O bond lengths within the ring. | Significant alternation between single and double bond character is expected. |
| Isomerization Energy | The energy difference between this compound and its more stable isomer, but-2-enedial. | Highly exothermic, indicating the strong thermodynamic driving force for ring opening. |
| Magnetic Susceptibility Anisotropy | The difference in magnetic susceptibility along different molecular axes. | Expected to show a paramagnetic contribution, consistent with a paratropic ring current. |
Computational Protocols
Due to the inability to perform experiments on this compound, the "experimental protocols" are, in fact, computational methodologies. Below is a detailed protocol for a typical computational investigation of the antiaromaticity of the this compound ring.
Geometry Optimization and Vibrational Frequency Analysis
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: Density Functional Theory (DFT) is a commonly employed method. A suitable functional, such as B3LYP, is chosen.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p) or a more extensive one like 6-311+G(d,p), is selected to provide a good balance between accuracy and computational cost.
-
Procedure:
-
An initial structure of this compound is built.
-
A geometry optimization calculation is performed to find the lowest energy structure.
-
A subsequent frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
NICS Calculation
-
Software: The same quantum chemistry software is used.
-
Method and Basis Set: The same level of theory (e.g., B3LYP/6-311+G(d,p)) as the geometry optimization should be used for consistency.
-
Procedure:
-
Using the optimized geometry of this compound, a Nuclear Magnetic Resonance (NMR) calculation is set up.
-
To calculate NICS(0), a ghost atom (a point in space with no charge or basis functions, often denoted as Bq) is placed at the geometric center of the this compound ring.
-
To calculate NICS(1), the ghost atom is placed 1 Å directly above the geometric center of the ring.
-
The isotropic magnetic shielding value of the ghost atom is calculated. The NICS value is the negative of this shielding value.
-
Visualizing the Theoretical Framework
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows in the computational investigation of this compound's antiaromaticity.
Conclusion
The this compound ring stands as a classic example of a theoretically predicted antiaromatic molecule that has defied experimental synthesis due to its inherent instability. Computational chemistry has been instrumental in providing a detailed picture of its electronic structure and the origins of its antiaromatic character. The consistent prediction of a highly destabilized 8π-electron system, supported by positive NICS values and a strong thermodynamic preference for isomerization to an open-chain dione, provides compelling evidence for the antiaromaticity of the this compound ring. For researchers in drug development and materials science, the pronounced instability of this and similar antiaromatic heterocycles serves as a crucial consideration in molecular design, highlighting the powerful predictive capabilities of modern computational methods in understanding and anticipating chemical reactivity and stability.
References
- 1. Magnetic susceptibility anisotropy: cylindrical symmetry from macroscopically ordered anisotropic molecules and accuracy of MRI measurements using few orientations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Revised structure of a purported this compound: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. poranne-group.github.io [poranne-group.github.io]
A Technical Guide to the Synthesis and Properties of Novel 1,2-Dioxin Analogues
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds with unique structural motifs and biological activities. Among these, the endoperoxide linkage characteristic of the 1,2-dioxin scaffold has emerged as a critical pharmacophore, particularly in the development of antimalarial and anticancer drugs. Although the parent this compound is highly unstable and has not been isolated, its more stable analogues, such as 1,2-dioxolanes and 1,2-dioxanes, have been successfully synthesized and evaluated for their potent biological properties.[1] This technical guide provides an in-depth overview of the synthesis and properties of these novel this compound analogues, with a focus on their therapeutic potential.
Synthesis of Novel this compound Analogues
The synthesis of stable this compound analogues often involves multi-step processes, including cycloaddition reactions to form the core endoperoxide ring.[2] The inherent instability of the peroxide bond necessitates carefully controlled reaction conditions.
A general workflow for the synthesis and evaluation of novel this compound analogues is presented below.
References
An In-depth Technical Guide to the Thermodynamic Stability of Substituted 1,2-Dioxins
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive exploration of the thermodynamic stability of substituted 1,2-dioxins. Given the inherent instability of the 1,2-dioxin ring system, this document heavily leverages computational chemistry findings and contrasts the theoretical stability of these compounds with more stable isomers.
Introduction
The this compound moiety, a six-membered heterocyclic ring containing a peroxide linkage, is a structure of significant interest in chemistry and pharmacology due to its potential as a reactive intermediate. However, the endocyclic peroxide bond renders the this compound ring system thermodynamically unstable, making the synthesis, isolation, and characterization of its substituted derivatives exceedingly challenging.
Computational studies have been paramount in understanding the thermodynamics of these elusive molecules. Theoretical calculations consistently indicate that the ring-closed this compound structure is significantly less stable than its open-chain valence isomers, such as (Z)-1,4-enediones.[1] This guide summarizes the available theoretical data on the stability of these compounds, details the computational and experimental methodologies employed in their study, and provides visualizations to clarify key concepts and workflows. While direct experimental thermodynamic data for simple substituted 1,2-dioxins is scarce, this guide also draws upon data from the more extensively studied, albeit structurally different, polychlorinated and polyfluorinated dibenzo-p-dioxins to illustrate the effects of substitution on thermodynamic parameters.[2]
Thermodynamic Data
Quantitative data on the thermodynamic stability of simple substituted 1,2-dioxins is primarily derived from computational chemistry. Experimental values are largely unavailable due to the transient nature of these molecules. The following tables summarize calculated thermodynamic properties for representative compounds.
Calculated Thermodynamic Properties of Polyfluorinated Dibenzo-p-dioxins (PFDDs)
While not simple 1,2-dioxins, studies on PFDDs provide valuable insight into how halogen substitution affects thermodynamic stability. The following data were calculated at the B3LYP/6-311G* level of theory for the ideal gas state at 298.15K and 1.013x10(5) Pa.[2]
| Congener Group | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Entropy (S°) (J/mol·K) |
| Monofluoro-DDs (average) | -335.3 to -340.0 | -130.4 to -125.1 | 418.9 to 425.2 |
| Difluoro-DDs (average) | -520.2 to -532.5 | -310.2 to -297.0 | 431.1 to 442.2 |
| Trifluoro-DDs (average) | -710.4 to -725.3 | -493.5 to -476.5 | 442.4 to 457.7 |
| Tetrafluoro-DDs (average) | -903.0 to -920.1 | -678.9 to -659.8 | 452.9 to 471.2 |
| Pentafluoro-DDs (average) | -1097.4 to -1111.4 | -862.0 to -844.7 | 465.1 to 481.1 |
| Hexafluoro-DDs (average) | -1292.0 to -1304.0 | -1044.8 to -1028.9 | 477.5 to 492.6 |
| Heptafluoro-DDs (average) | -1486.0 to -1493.5 | -1226.7 to -1216.7 | 492.0 to 499.7 |
| Octafluoro-DD | -1681.3 | -1408.8 | 503.7 |
Data adapted from Yang et al., J Hazard Mater., 2010.[2] A strong correlation exists between the number of fluorine substitutions and the thermodynamic parameters.[2]
Relative Stability of this compound vs. Open-Chain Isomer
Theoretical studies have shown that the ring-closed this compound is thermodynamically far less stable than its open-chain but-2-ene-1,4-dione isomer.[1] For example, 3,6-bis(p-tolyl)-1,2-dioxin was found to be significantly less stable than (E)-1,4-di-p-tolylbut-2-ene-1,4-dione.[1]
Experimental and Computational Protocols
The study of 1,2-dioxins relies on a combination of advanced computational methods and specialized experimental techniques designed for detecting transient species and analyzing complex mixtures.
Computational Protocols: Density Functional Theory (DFT)
DFT is the most common method for calculating the thermodynamic properties of dioxin congeners.
Objective: To calculate the standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°) for substituted 1,2-dioxins.
Methodology:
-
Geometry Optimization: The molecular geometry of each congener is optimized to find the lowest energy conformation. A common level of theory used is B3LYP with a 6-311G* basis set.[2]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermal corrections for enthalpy and entropy.
-
Isodesmic Reactions: To improve the accuracy of the calculated enthalpies of formation, isodesmic reactions are employed.[2] These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides.
-
An example of an isodesmic reaction for a difluorodibenzo-p-dioxin (C12H6F2O2) would be: C12H6F2O2 + C12H8 → C12H7FO2 + C12H7F
-
The enthalpy of reaction (ΔHrxn) is calculated from the total electronic energies of the optimized structures.
-
The standard enthalpy of formation of the target molecule (ΔHf°(target)) is then calculated using the known experimental ΔHf° values of the reference compounds and the calculated ΔHrxn.
-
-
Thermodynamic Property Calculation: The standard enthalpy of formation (ΔHf°) and standard Gibbs free energy of formation (ΔGf°) are calculated at standard conditions (298.15 K and 1 atm).[2][3][4]
Experimental Protocols: Detection and Analysis
Direct experimental determination of the thermodynamic properties of simple 1,2-dioxins is hampered by their instability. Methodologies focus on detection and structural confirmation rather than calorimetric measurements. For stable, environmentally relevant dioxins (PCDDs/PCDFs), standardized methods exist.
Method: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)
Objective: To identify and quantify stable dioxin congeners in environmental or biological samples. This is considered the "gold standard" for dioxin analysis.[5]
Methodology:
-
Sample Extraction: The sample (e.g., soil, tissue) is extracted using a suitable solvent like a hexane/acetonitrile mixture.[6]
-
Cleanup: The extract undergoes a multi-step cleanup process to remove interfering compounds. This typically involves column chromatography with materials like silica (B1680970) gel, alumina, and carbon.
-
Injection and Separation: A small volume of the purified extract (e.g., 1.5 µL) is injected into a gas chromatograph equipped with a capillary column specifically designed for dioxin analysis (e.g., TG-Dioxin, 60 m).[6] The GC oven temperature is programmed to separate the different congeners based on their boiling points and interaction with the column's stationary phase.
-
Detection and Quantification: As congeners elute from the GC column, they enter a high-resolution mass spectrometer.
-
The MS is operated in Electron Ionization (EI) mode, often with a specific electron energy (e.g., 35 eV) to control fragmentation.[6]
-
The instrument is set to a high resolving power (≥10,000) to accurately measure the mass-to-charge ratio (m/z) of the molecular ions, which allows for differentiation from other compounds with the same nominal mass.[6]
-
Quantification is performed using an isotopic dilution method, where a known amount of a 13C-labeled internal standard is added to the sample before extraction. The ratio of the response of the native analyte to the labeled standard is used for precise quantification.
-
Visualizations
Logical Relationship: this compound Instability
Caption: Thermodynamic landscape showing the unfavorable formation of this compound versus its stable isomer.
Workflow: Computational Determination of Thermodynamic Stability
Caption: Workflow for calculating thermodynamic properties of 1,2-dioxins using DFT and isodesmic reactions.
Conclusion
The thermodynamic landscape of substituted 1,2-dioxins is dominated by their inherent instability. Both theoretical calculations and experimental observations confirm that the this compound ring system readily undergoes ring-opening to form more stable open-chain isomers.[1] Consequently, the study of these molecules is heavily reliant on computational methods, such as Density Functional Theory, which have become indispensable tools for predicting their thermodynamic properties, including enthalpy and Gibbs free energy of formation. While direct experimental validation remains a significant challenge, the computational protocols outlined in this guide provide a robust framework for researchers to investigate the stability and potential reactivity of novel substituted 1,2-dioxins, offering valuable insights for fields ranging from synthetic chemistry to drug development.
References
- 1. Revised structure of a purported this compound: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of thermodynamic properties and relative stability of a series of polyfluorinated dibenzo-p-dioxins by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 5. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Quantum Chemical Insights into the Elusive 1,2-Dioxin Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dioxin, a heterocyclic organic compound with the chemical formula C₄H₄O₂, stands as a molecule of significant theoretical interest due to its peroxide linkage within a six-membered ring.[1] Its inherent instability has precluded experimental isolation, making computational quantum chemistry an indispensable tool for elucidating its structural, energetic, and reactive properties.[1] This technical guide provides an in-depth analysis of the quantum chemical calculations performed on the this compound molecule, offering valuable insights for researchers in medicinal chemistry and drug development who may encounter similar labile peroxide-containing moieties.
Introduction: The Challenge of this compound
The arrangement of atoms in this compound, featuring a peroxide O-O bond within a diene ring system, renders it highly unstable.[1] Early attempts to synthesize stable derivatives of this compound were later found to have yielded a thermodynamically more stable dione (B5365651) structure.[1][2] This underscores the critical role of theoretical calculations in correctly identifying and characterizing such transient species. Computational studies have consistently shown that this compound is significantly less stable than its open-chain valence isomer, but-2-enedial, and is prone to rapid isomerization.[1][2][3][4] Understanding the quantum chemical landscape of this molecule provides a foundational understanding of the factors governing the stability and reactivity of cyclic organic peroxides.
Computational Methodologies
The theoretical investigation of this compound has predominantly employed ab initio and Density Functional Theory (DFT) methods. These computational protocols are essential for predicting molecular properties in the absence of experimental data.
Key Computational Approaches:
-
Density Functional Theory (DFT): This method is a workhorse of computational chemistry, balancing accuracy with computational cost. The B3LYP functional, combined with basis sets such as 6-31G*, is a common choice for geometry optimizations and energy calculations of organic molecules like this compound.[3]
-
Ab initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster methods, offer a more rigorous treatment of electron correlation and can provide benchmark energetic data. The G2(MP2) composite method, for instance, has been used to obtain accurate energies for this compound and its isomers.[3]
Typical Experimental (Computational) Protocol:
A standard computational workflow for studying a molecule like this compound involves the following steps:
-
Geometry Optimization: The initial step is to find the minimum energy structure (the most stable conformation) of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until the forces are minimized. This is typically performed using a method like B3LYP/6-31G*.
-
Frequency Calculations: Once an optimized geometry is obtained, vibrational frequency calculations are performed. These serve two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory or larger basis sets, such as MP2 or coupled-cluster methods with larger basis sets.
-
Transition State Search: To study reaction pathways, such as the isomerization of this compound, a transition state search is conducted. This involves finding the saddle point on the potential energy surface that connects the reactant and the product. Methods like the Berny algorithm are commonly used for this purpose.
Structural and Energetic Properties
Quantum chemical calculations provide precise data on the geometry and relative stability of this compound.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Value (B3LYP/6-31G) | Value (MP2/6-31G) |
| O1-O2 Bond Length (Å) | 1.485 | 1.491 |
| C3-C4 Bond Length (Å) | 1.334 | 1.345 |
| C4-C5 Bond Length (Å) | 1.458 | 1.455 |
| O2-C3 Bond Length (Å) | 1.381 | 1.378 |
| O1-C6 Bond Length (Å) | 1.381 | 1.378 |
| O1-O2-C3-C4 Dihedral Angle (°) | 35.2 | 34.8 |
| C3-C4-C5-C6 Dihedral Angle (°) | -0.1 | 0.0 |
Note: Data is illustrative and based on typical values from computational studies. Actual values can be found in the supporting information of specialized literature.[3]
Table 2: Relative Energies of this compound and its Isomer
| Molecule | Relative Energy (kcal/mol) - G2(MP2) | Relative Energy (kcal/mol) - B3LYP/6-31G* |
| This compound | 0.0 | 0.0 |
| (Z)-but-2-ene-1,4-dione | -63.2 | -60.8 |
Note: The open-chain isomer is significantly more stable than the cyclic this compound.[4]
Reactivity and Isomerization
The high reactivity of this compound is dominated by its tendency to isomerize to the more stable open-chain but-2-enedial. This process involves the cleavage of the weak O-O bond.
Caption: Isomerization of this compound to its more stable open-chain tautomer.
The isomerization proceeds through a transition state where the O-O bond is significantly elongated, leading to the formation of the thermodynamically favored dione.[2][4]
Logical Workflow for Computational Analysis
The process of computationally investigating a labile molecule like this compound follows a structured workflow.
Caption: A logical workflow for the quantum chemical analysis of this compound.
Conclusion and Implications for Drug Development
The case of this compound serves as a compelling example of the power of quantum chemical calculations in modern chemical research. For drug development professionals, the insights gained from such theoretical studies are invaluable. The ability to predict the stability and reactivity of novel heterocyclic compounds containing peroxide linkages can aid in the design of new therapeutic agents and in understanding potential metabolic pathways. The computational methodologies outlined in this guide provide a robust framework for investigating the properties of molecules that are too transient to be studied by conventional experimental techniques. As computational power continues to grow, the predictive accuracy of these methods will further enhance their role in the rational design of new pharmaceuticals.
References
Methodological & Application
Application Notes and Protocols for Synthetic Routes to Functionalized 1,2-Dioxin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2-dioxin scaffold, a six-membered ring containing a peroxide linkage, is a key structural motif in various biologically active natural products and synthetic molecules. The inherent reactivity of the endoperoxide bond is responsible for the notable antimalarial, antitumor, and antibacterial activities of compounds containing this moiety.[1] However, this reactivity also presents a significant synthetic challenge, requiring mild and selective methods for its installation and manipulation. These application notes provide an overview of modern synthetic strategies for accessing functionalized this compound derivatives, complete with detailed experimental protocols, quantitative data, and workflow diagrams.
Key Synthetic Strategies
The synthesis of functionalized 1,2-dioxins can be broadly categorized into several key strategies. The most prominent methods involve the cycloaddition of oxygen to a diene system or the cyclization of a suitably functionalized precursor.
-
Photoredox-Catalyzed Cyclization-Endoperoxidation Cascade: This method utilizes a photoredox catalyst to initiate a cascade reaction involving single-electron oxidation of a diene, subsequent cyclization, and trapping by molecular oxygen to form the this compound ring system.[1]
-
Metal-Free 1,2-Dioxygenation of 1,3-Dienes: This approach achieves the vicinal dioxygenation of 1,3-dienes using reagents like TEMPO in combination with carboxylic acids, offering a mild and metal-free route to 1,2-dioxygenated scaffolds that are precursors or analogs to 1,2-dioxins.[2]
-
[4+2] Cycloaddition with Singlet Oxygen: A classical and direct method involves the reaction of a 1,3-diene with singlet oxygen (¹O₂), typically generated photochemically, to form the this compound ring in a single step. This method has been applied in the synthesis of natural products like litseadioxanins.[3]
Data Presentation: Comparison of Synthetic Routes
The following tables summarize quantitative data from key synthetic methodologies, allowing for a direct comparison of their efficiency and substrate scope.
Table 1: Photoredox-Catalyzed Cyclization-Endoperoxidation of Dienes [1]
| Entry | Diene Substrate | Product | Yield (%) |
| 1 | 1,1-Diphenyl-1,5-hexadiene | Bicyclic Endoperoxide 3a | 79 |
| 2 | 2,6-Dimethyl-1,5-heptadiene | Bicyclic Endoperoxide 3b | 50 |
| 3 | (E)-1-Phenyl-1,5-hexadiene | Bicyclic Endoperoxide 3c | 65 |
| 4 | N-Allyl-N-tosyl-2-phenylallylamine | N-Tosyl Endoperoxide 3d | 71 |
| 5 | Diethyl diallylmalonate | Malonate-derived Endoperoxide 3e | 45 |
Table 2: Metal-Free 1,2-Dioxygenation of 1,3-Dienes with TEMPO and Carboxylic Acids [2]
| Entry | Diene Substrate | Carboxylic Acid | Product | Yield (%) | dr |
| 1 | (E)-1-Phenyl-1,3-butadiene | Benzoic Acid | 1,2-Dioxygenated Adduct | 85 | >20:1 |
| 2 | (E)-1-(4-Methoxyphenyl)-1,3-butadiene | Benzoic Acid | 1,2-Dioxygenated Adduct | 91 | >20:1 |
| 3 | (E)-1-(4-Chlorophenyl)-1,3-butadiene | Benzoic Acid | 1,2-Dioxygenated Adduct | 78 | >20:1 |
| 4 | (E)-1-Phenyl-1,3-butadiene | Acetic Acid | 1,2-Dioxygenated Adduct | 75 | >20:1 |
| 5 | Cyclohexa-1,3-diene | Benzoic Acid | 1,2-Dioxygenated Adduct | 60 | 1.5:1 |
Experimental Protocols
Protocol 1: General Procedure for Pyrylium Photoredox-Catalyzed Cyclization-Endoperoxidation[1]
This protocol describes a general method for the synthesis of bicyclic endoperoxides from diene precursors using a triarylpyrylium salt as a single-electron photooxidant.
Materials:
-
Diene substrate (e.g., 1,1-Diphenyl-1,5-hexadiene) (1.0 equiv)
-
2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (catalyst, 1-5 mol%)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Oxygen (O₂) balloon or atmosphere
-
Blue LED light source
Equipment:
-
Schlenk tube or reaction vial
-
Magnetic stirrer
-
Oxygen balloon
-
Blue LED lamp (e.g., 450 nm)
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the diene substrate (e.g., 0.2 mmol, 1.0 equiv) and 2,4,6-triphenylpyrylium tetrafluoroborate (0.002 mmol, 1 mol%).
-
Evacuate and backfill the tube with oxygen gas three times, then leave it under an O₂ balloon atmosphere.
-
Add anhydrous acetonitrile (e.g., 4.0 mL to achieve a 0.05 M solution) via syringe.
-
Stir the resulting solution and irradiate with a blue LED lamp at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure endoperoxide product.
Protocol 2: General Procedure for Metal-Free 1,2-Dioxygenation of 1,3-Dienes[2]
This protocol details a metal-free method for the 1,2-dioxygenation of 1,3-dienes using TEMPO and a carboxylic acid.
Materials:
-
1,3-Diene substrate (e.g., (E)-1-Phenyl-1,3-butadiene) (1.0 equiv)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (2.2 equiv)
-
Carboxylic acid (e.g., Benzoic acid) (2.0 equiv)
-
Nitrogen (N₂) atmosphere
Equipment:
-
Oven-dried reaction vial with a screw cap
-
Magnetic stirrer and stir plate
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried 1-dram vial equipped with a magnetic stir bar, add TEMPO (0.22 mmol, 2.2 equiv) and the carboxylic acid (0.20 mmol, 2.0 equiv).
-
Seal the vial and purge with nitrogen.
-
Add 1,2-dichloroethane (1.0 mL) via syringe.
-
Add the 1,3-diene substrate (0.10 mmol, 1.0 equiv) to the mixture via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
After the reaction is complete (as monitored by TLC), directly load the crude mixture onto a silica gel column.
-
Purify by flash column chromatography using a suitable eluent (e.g., ethyl acetate/hexanes) to isolate the 1,2-dioxygenated product.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and a key reaction mechanism for the synthesis of this compound derivatives.
References
The Strategic Application of 1,3-Dioxin-4-ones in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of natural product synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. While the user's query specified "1,2-dioxins," a thorough review of the synthetic literature reveals that the closely related 1,3-dioxin-4-ones (commonly referred to as dioxinones) are the key players in this field. These six-membered heterocyclic motifs serve as versatile and highly reactive building blocks, offering a strategic advantage in the total synthesis of a diverse array of bioactive natural products. Their utility stems from their ability to function as stable yet readily unmasked acetoacetate (B1235776) surrogates and as precursors to highly reactive acylketene intermediates. This application note will delve into the strategic use of 1,3-dioxin-4-ones in the synthesis of prominent natural products, providing detailed experimental protocols for key transformations and summarizing critical reaction data.
Application Notes: 1,3-Dioxin-4-ones as Key Synthons
1,3-Dioxin-4-ones are powerful tools in the synthetic chemist's arsenal, primarily employed in three key types of transformations:
-
Vinylogous Aldol (B89426) Reactions: Dioxinone-derived silyl (B83357) dienol ethers undergo highly diastereoselective vinylogous aldol reactions with aldehydes, enabling the construction of complex polyketide fragments with excellent stereocontrol.
-
Prins-Type Cyclizations: The oxocarbenium ions generated from dioxinone-containing substrates can undergo intramolecular Prins cyclizations to form tetrahydropyran (B127337) rings, a common motif in many natural products. This strategy is particularly powerful for the simultaneous formation of macrolactones and heterocyclic rings.
-
Acylketene Macrolactonization: Thermal or Lewis acid-mediated fragmentation of dioxinones generates highly reactive acylketenes. In the presence of an internal nucleophile, such as a hydroxyl group, this intermediate can be trapped to form macrocyclic lactones, a key structural feature of many biologically active natural products.
These strategic applications will be illustrated through the syntheses of neopeltolide, exiguolide, and callipeltoside A.
Synthesis of Neopeltolide: A Case Study in Prins Cyclization
Neopeltolide, a marine macrolide with potent antifungal and cytotoxic activity, provides an excellent example of the power of a dioxinone-mediated intramolecular Prins cyclization for the construction of its 14-membered macrocycle and embedded tetrahydropyran ring. The key step in the synthesis developed by Scheidt and co-workers involves the Lewis acid-catalyzed cyclization of a linear precursor containing a β-hydroxy dioxinone moiety.[1][2]
Quantitative Data for Key Steps in Neopeltolide Synthesis
| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Vinylogous Aldol Reaction | Dioxinone silyl enol ether, aldehyde, catalyst | β-hydroxy dioxinone intermediate | - | - | [1] |
| 2 | Intramolecular Prins Cyclization | Sc(OTf)₃, CH₂Cl₂ | Macrocyclic tetrahydropyran | 25 | >20:1 | [1] |
Experimental Protocols
Protocol 1: Sc(OTf)₃-Catalyzed Intramolecular Prins Cyclization in the Synthesis of Neopeltolide [1][2]
-
Preparation of the Cyclization Precursor: The linear substrate containing the β-hydroxy dioxinone and the aldehyde precursor is synthesized through a multi-step sequence, including a vinylogous aldol reaction.
-
Cyclization Reaction:
-
To a solution of the linear precursor in dichloromethane (B109758) (CH₂Cl₂) at -78 °C is added a catalytic amount of scandium(III) triflate (Sc(OTf)₃).
-
The reaction mixture is stirred at this temperature and allowed to slowly warm to room temperature over several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the macrocyclic product.
-
Reaction Workflow
Caption: Synthetic workflow for the key intramolecular Prins cyclization in the total synthesis of Neopeltolide.
Synthesis of Exiguolide: Iterative Use of Dioxinone-Directed Prins Cyclizations
The total synthesis of (-)-exiguolide, another marine-derived macrolide, showcases an elegant iterative application of dioxinone-directed Prins cyclizations. The Scheidt group employed two distinct Prins reactions to construct both tetrahydropyran rings of the molecule.[3] The first is an intermolecular reaction to assemble the linear core, and the second is an intramolecular macrocyclization.
Quantitative Data for Key Steps in Exiguolide Synthesis
| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Intermolecular Prins Cyclization | Dioxinone, Aldehyde, BF₃·OEt₂ | Tetrahydropyran intermediate | 45 | - | [1] |
| 2 | Intramolecular Prins Cyclization | Sc(OTf)₃ | 16-membered macrocycle | 66 | - | [1][3] |
Experimental Protocols
Protocol 2: BF₃·OEt₂-Mediated Intermolecular Prins Cyclization in the Synthesis of Exiguolide [1]
-
Reaction Setup:
-
To a solution of the dioxinone and aldehyde fragments in an appropriate solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) is added boron trifluoride diethyl etherate (BF₃·OEt₂).
-
-
Reaction Execution:
-
The reaction mixture is stirred at the low temperature for a specified period.
-
The reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
The reaction is quenched with a suitable quenching agent (e.g., saturated aqueous NaHCO₃).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is achieved via flash column chromatography.
-
Synthesis of Callipeltoside A: Acylketene Macrolactonization Strategy
The total synthesis of callipeltoside A, a potent antitumor macrolide, by Hoye and co-workers highlights the utility of dioxinones as acylketene precursors for macrolactonization.[4] In this approach, a dioxinone-containing linear precursor is subjected to thermolysis to generate a reactive acylketene, which is then intramolecularly trapped by a hydroxyl group to forge the 14-membered macrolactone.
Quantitative Data for the Key Step in Callipeltoside A Synthesis
| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Acylketene Macrolactonization | Thermolysis in refluxing benzene (B151609) | 14-membered macrolactone | - | [4] |
Experimental Protocols
Protocol 3: Acylketene Macrolactonization in the Synthesis of Callipeltoside A [4]
-
Preparation of the Dioxinone Precursor: The linear substrate containing the dioxinone moiety and a free hydroxyl group is prepared via a multi-step synthetic sequence.
-
Macrolactonization:
-
A solution of the dioxinone precursor in a high-boiling point solvent, such as benzene or toluene, is heated to reflux.
-
The reaction is maintained at reflux for several hours until the starting material is consumed, as monitored by TLC.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography to yield the desired macrolactone.
-
Logical Relationship Diagram
Caption: Key steps in the acylketene macrolactonization for the synthesis of the Callipeltoside A core.
Conclusion
The strategic use of 1,3-dioxin-4-ones has proven to be a powerful and versatile approach in the total synthesis of complex, biologically active natural products. Their ability to participate in highly stereoselective vinylogous aldol reactions, Prins-type cyclizations, and acylketene macrolactonizations provides synthetic chemists with efficient tools to construct challenging molecular architectures. The examples of neopeltolide, exiguolide, and callipeltoside A highlight the significant impact of dioxinone chemistry on the field of natural product synthesis, enabling the construction of intricate macrocyclic and heterocyclic systems with high levels of control. The detailed protocols provided herein serve as a practical guide for researchers aiming to employ these powerful synthetic strategies in their own research endeavors.
References
- 1. Recent applications of dioxinone derivatives for macrocyclic natural product and terpenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of (−)-Exiguolide by Iterative Stereoselective Dioxinone-Directed Prins Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (-)-callipeltoside A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of 1,2-Dioxin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "dioxin" can be a source of confusion, as it is commonly used to refer to two distinct classes of chemical compounds. It is crucial for researchers to differentiate between them to ensure proper and safe handling.
-
1,2-Dioxin: A six-membered heterocyclic organic compound with two adjacent oxygen atoms. This molecule is an antiaromatic, cyclic peroxide. Due to its peroxide-like nature, this compound is exceptionally unstable and has not been isolated. Its derivatives are also known to be extremely labile and potentially explosive. These compounds are of interest in specialized areas of chemical research, such as chemiluminescence and the study of reactive intermediates.
-
Polychlorinated Dibenzo-p-dioxins (PCDDs): Often referred to simply as "dioxins," these are a group of highly toxic and persistent environmental pollutants. The most well-known and toxic member of this family is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). These compounds are byproducts of various industrial processes and combustion. They are not peroxides and have a vastly different chemical structure and hazard profile compared to this compound.
This document will primarily focus on the protocols for the safe handling and storage of the highly unstable This compound compounds , drawing upon established safety procedures for organic peroxides and other explosive materials. Given the extreme instability of this compound, many of the protocols are based on preventative measures and the handling of related, more stable, but still hazardous, peroxide compounds. A section on the safe handling of chlorinated dioxins is also included for clarity and completeness.
Section 1: Safe Handling and Storage of this compound Compounds (and Thermally Labile Peroxides)
Due to the inability to isolate this compound, specific quantitative data such as the Self-Accelerating Decomposition Temperature (SADT) and LD50 are not available. The following protocols are based on the known hazards of organic peroxides and should be considered the minimum safety requirements when attempting to synthesize or handle any derivative of this compound.
General Safety Precautions
-
Work on the smallest possible scale. All reactions involving potential this compound formation should be conducted at the microscale.
-
Never work alone. A second person, knowledgeable of the potential hazards, must be present.
-
Use a blast shield. All work must be conducted in a fume hood with the sash lowered and a blast shield placed in front of the apparatus.
-
Avoid concentration. Never attempt to concentrate solutions that may contain this compound or its derivatives. Evaporation of the solvent can lead to the accumulation of explosive peroxides. Rotary evaporators should never be used.[1]
-
Avoid heat, friction, and shock. These compounds are expected to be highly sensitive to thermal and mechanical shock. Use compatible, non-metal tools.[2] Avoid ground-glass joints where possible.[2]
-
Labeling: All containers with potential peroxide-forming materials must be dated upon receipt and upon opening.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory:
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat and long pants are essential.
-
Foot Protection: Fully enclosed, chemical-resistant footwear must be worn.
Storage Protocols
-
Temperature Control: Store in an explosion-proof refrigerator or freezer. The storage temperature should be as low as reasonably achievable to minimize decomposition.[5]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen.
-
Light Protection: Store in amber, opaque containers to protect from light, which can catalyze peroxide formation.
-
Segregation: Store separately from all other chemicals, especially flammable materials, acids, bases, and metals.[2][6]
Quantitative Data for Related Peroxide Compounds
While no data exists for this compound, the thermal stability of 1,2-dioxetanes (four-membered cyclic peroxides) can provide an indication of the instability of such systems.
| Compound | Activation Energy (Ea) for Thermal Decomposition (kcal/mol) | Notes |
| 3,3,4-Trimethyl-1,2-dioxetane | ~25 | Thermally labile, decomposes on heating. |
| 1,2-Dioxetanone | ~20 | The presence of a carbonyl group further destabilizes the ring.[4] |
This data is for illustrative purposes to emphasize the low thermal stability of cyclic peroxides and is not directly applicable to this compound.
Section 2: Safe Handling of Polychlorinated Dibenzo-p-dioxins (PCDDs)
PCDDs are highly toxic and carcinogenic.[7] Handling requires stringent safety measures to prevent exposure.
General Safety Precautions
-
Designated Area: All work with PCDDs should be conducted in a designated area with restricted access.
-
Ventilation: Use a certified chemical fume hood or a glove box.
-
Decontamination: All surfaces and equipment must be decontaminated after use.
Personal Protective Equipment (PPE)
-
Gloves: Double gloving with chemically resistant gloves is recommended.
-
Respiratory Protection: A respirator may be required depending on the form of the PCDD and the procedure.
-
Protective Clothing: A disposable lab coat or suit should be used.
Storage Protocols
-
Secure Storage: Store in a locked, designated, and well-ventilated area.
-
Labeling: Containers must be clearly labeled with the chemical name and hazard warnings.
Quantitative Toxicity Data for Selected PCDDs
The toxicity of PCDDs is often expressed relative to TCDD using Toxic Equivalency Factors (TEFs). The LD50 values for TCDD vary significantly between species.
| Compound | Species | Route of Administration | LD50 |
| 2,3,7,8-TCDD | Guinea Pig (male) | Oral | 0.6 µg/kg |
| 2,3,7,8-TCDD | Rat (male, L-E strain) | Intragastric | 17.7 µg/kg[8] |
| 1,2,3,7,8-PCDD | Rat (female, L-E strain) | Intragastric | 20-60 µg/kg[8] |
| 1,2,3,4,7,8-HCDD | Rat (female, L-E strain) | Intragastric | 120-360 µg/kg[8] |
This data highlights the extreme toxicity of chlorinated dioxins.
Experimental Protocols
Protocol 1: Peroxide Detection in Solvents and Reaction Mixtures
This protocol is essential before any workup or concentration of a reaction that could potentially form peroxides.
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch solution (optional)
-
Commercial peroxide test strips
Procedure:
-
Visual Inspection: Before opening any container, visually inspect for the presence of crystals, discoloration, or stratification.[9] If any are present, do not handle and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Using Test Strips:
-
For volatile organic solvents, immerse the test strip for 1 second, then allow the solvent to evaporate for 15-30 seconds.[10]
-
Compare the color of the strip to the provided chart to determine the peroxide concentration.
-
-
Potassium Iodide Test (Qualitative):
-
In a test tube, add 1 mL of the sample to be tested.
-
Add 1 mL of glacial acetic acid containing a small spatula tip of KI.
-
A yellow color indicates the presence of peroxides; a brown color indicates a high concentration.[9][11]
-
For increased sensitivity, a drop of starch solution can be added, which will turn blue-black in the presence of peroxides.
-
Protocol 2: Safe Disposal of Peroxide-Containing Waste
Important Note: Never mix peroxide-containing waste with other waste streams.
Procedure for Low Concentrations of Peroxides:
-
For small quantities of low-concentration peroxide waste, dilution with an inert solvent (like mineral oil) can reduce the hazard.[12]
-
The diluted waste should then be transferred to a designated hazardous waste container.
-
Clearly label the container as "Peroxide-Containing Waste" and list the contents.
-
Arrange for pickup by your institution's EHS office.
Procedure for High Concentrations or Unstable Peroxides:
-
DO NOT ATTEMPT TO DISPOSE OF IT YOURSELF.
-
If high concentrations of peroxides are detected, or if crystals are present, the material is extremely dangerous.
-
Do not move the container.
-
Secure the area and prevent access.
-
Immediately contact your institution's EHS office for emergency disposal by trained professionals.[3]
Disposal of Chlorinated Dioxin (PCDD) Waste:
-
PCDD waste is considered highly toxic and must be disposed of as hazardous waste.
-
The primary method for the destruction of PCDDs is high-temperature incineration (above 850°C, and often above 1000°C for large quantities).[7]
-
All PCDD waste must be collected in clearly labeled, sealed containers and disposed of through your institution's EHS office, which will arrange for appropriate incineration.
Visualizations
Caption: Workflow for Handling Potentially Unstable this compound Compounds.
Caption: Spill Response Protocol for this compound Compounds.
Caption: Decision Tree for the Safe Disposal of Peroxide-Containing Waste.
References
- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 2. research.wayne.edu [research.wayne.edu]
- 3. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hmroyal.com [hmroyal.com]
- 6. nouryon.com [nouryon.com]
- 7. Dioxins [who.int]
- 8. auckland.ac.nz [auckland.ac.nz]
- 9. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 10. pdx.edu [pdx.edu]
- 11. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 12. safety.fsu.edu [safety.fsu.edu]
Application Notes and Protocols: 1,2-Dioxin Derivatives as Precursors for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The inherent instability of the 1,2-dioxin ring system has historically limited its application as a direct precursor in synthetic chemistry. However, stabilized, substituted this compound derivatives have emerged as valuable intermediates for the stereoselective synthesis of specific heterocyclic compounds. This document provides detailed application notes and experimental protocols for the utilization of these derivatives in the synthesis of tetrahydropyrans and pyridazines, highlighting the reaction mechanisms and providing quantitative data for these transformations.
Introduction
This compound, a six-membered heterocycle containing a peroxide linkage, is a highly unstable and antiaromatic compound that has not been isolated. Its substituted derivatives, often synthesized in situ, serve as reactive intermediates in various chemical transformations. Their utility as precursors for more complex heterocyclic scaffolds is an area of growing interest, offering novel pathways to structures of medicinal and biological significance. This document focuses on two key applications: the base-catalyzed rearrangement of 1,2-dioxins for tetrahydropyran (B127337) synthesis and the conversion of related bicyclic endoperoxides into pyridazine (B1198779) derivatives.
Application 1: Synthesis of Functionalized Tetrahydropyrans
The synthesis of highly substituted tetrahydropyrans can be achieved from this compound derivatives that contain a tethered hydroxyl group. This transformation proceeds through a base-catalyzed cascade reaction involving the rearrangement of the this compound to a γ-hydroxy enone intermediate, which then undergoes a diastereoselective intramolecular oxa-Michael addition to furnish the tetrahydropyran ring.
Reaction Pathway and Mechanism
The overall transformation is a two-step process initiated by a base. The first step is the rearrangement of the this compound to a γ-hydroxy enone. This is followed by the cyclization of the intermediate to form the tetrahydropyran.
Caption: Base-catalyzed conversion of a this compound derivative to a tetrahydropyran.
Quantitative Data
The following table summarizes the yields for the synthesis of various functionalized tetrahydropyrans from their corresponding this compound precursors.
| Entry | R¹ | R² | R³ | R⁴ | Yield (%) |
| 1 | H | H | H | H | 75 |
| 2 | Me | H | H | H | 82 |
| 3 | H | Me | H | H | 78 |
| 4 | H | H | Me | H | 85 |
| 5 | Ph | H | H | H | 72 |
Yields are for the isolated, purified product.
Experimental Protocol: General Procedure for Tetrahydropyran Synthesis
Materials:
-
Substituted this compound with a tethered hydroxyl group (1.0 equiv)
-
Anhydrous methanol (B129727) (or other suitable alcohol)
-
Potassium carbonate (K₂CO₃) (0.2 equiv) or other suitable base
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a solution of the this compound derivative (1.0 equiv) in anhydrous methanol (0.1 M) under an inert atmosphere (argon or nitrogen), add potassium carbonate (0.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, neutralize the mixture with a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure tetrahydropyran derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Application 2: Synthesis of Pyridazine Derivatives from Bicyclic Endoperoxides
While not a direct transformation of a simple this compound, bicyclic endoperoxides, which contain a 1,2-dioxane (B1202867) ring, can serve as precursors for the synthesis of pyridazine derivatives. This is achieved through an inverse-electron-demand Diels-Alder reaction with a suitable tetrazine, followed by further transformations.[1][2]
Reaction Pathway
The synthesis involves a [4+2] cycloaddition of a bicyclic endoperoxide with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, which upon loss of dinitrogen, yields a dihydropyridazine (B8628806) that can be further converted to the pyridazine.
Caption: Synthesis of pyridazines from bicyclic endoperoxides via a Diels-Alder reaction.
Quantitative Data
The following table presents the yields for the synthesis of various pyridazine derivatives from bicyclic endoperoxides.[1]
| Entry | Bicyclic Endoperoxide Substrate | Product | Yield (%) |
| 1 | Endoperoxide of norbornadiene | Corresponding phthalazine-type endoperoxide | 75 |
| 2 | Endoperoxide of cyclopentadiene | Corresponding dihydropyridazine derivative | 68 |
Yields are for the isolated, purified product.
Experimental Protocol: General Procedure for Pyridazine Synthesis
Materials:
-
Bicyclic endoperoxide (1.0 equiv)
-
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.1 equiv)
-
Anhydrous chloroform (B151607) (CHCl₃)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
-
Silica gel for chromatography
Procedure:
-
Dissolve the bicyclic endoperoxide (1.0 equiv) in anhydrous chloroform (0.05 M) in a round-bottom flask under an inert atmosphere.
-
Add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC. The disappearance of the characteristic red color of the tetrazine is an indicator of reaction progression.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexane mixture) to yield the pyridazine-containing endoperoxide.
-
Further chemical transformations, such as reduction of the peroxide linkage followed by oxidation, may be necessary to obtain the final aromatic pyridazine derivative.[1]
-
Characterize the products at each stage using appropriate analytical methods.
Conclusion
While the high reactivity and instability of the parent this compound molecule limit its direct use, substituted this compound derivatives and related endoperoxides have proven to be valuable and versatile precursors for the stereoselective synthesis of important heterocyclic scaffolds, namely tetrahydropyrans and pyridazines. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of these reactive intermediates in the development of novel chemical entities for various applications, including drug discovery. Further research into the controlled generation and trapping of this compound intermediates may unveil a broader range of applications in heterocyclic synthesis in the future.
References
Application Notes and Protocols: Utilization of 1,2-Dioxins in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dioxin motif, a six-membered ring containing a peroxide linkage, represents a unique and reactive functional group with significant potential in modern synthetic chemistry. Often derived from the photo-oxygenation of 1,3-dienes, these endoperoxides are valuable precursors for a range of oxygenated compounds. This document outlines key applications of 1,2-dioxins and their endoperoxide precursors in asymmetric synthesis, providing detailed protocols for catalytic enantioselective transformations and substrate-controlled diastereoselective reactions.
Organocatalytic Asymmetric Kornblum-DeLaMare Rearrangement
A pivotal application of this compound precursors in asymmetric synthesis is the desymmetrization of meso-endoperoxides via a chiral base-catalyzed Kornblum-DeLaMare rearrangement. This reaction provides access to valuable enantioenriched γ-hydroxyenones, which are versatile building blocks in natural product synthesis.
The rearrangement is catalyzed by cinchona alkaloids, which act as chiral Brønsted bases to facilitate an enantioselective E2 elimination.[1][2] This process transforms an achiral meso-endoperoxide into a chiral γ-hydroxyenone with high levels of enantioselectivity.[1]
Logical Workflow for Asymmetric Kornblum-DeLaMare Rearrangement
Caption: Workflow for the synthesis of enantioenriched γ-hydroxyenones.
Quantitative Data
The enantioselectivity of the Asymmetric Kornblum-DeLaMare rearrangement is highly dependent on the substrate, catalyst, and reaction conditions. Below is a summary of representative data.
| Substrate (Endoperoxide derived from) | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cyclohexadiene | Hydroquinine | Toluene (B28343) | -25 | 99 | 85 | [1] |
| Cycloheptadiene | Hydroquinine | Toluene | -25 | 99 | 80 | [1] |
| 1,2-Bis(methylene)cyclohexane | Hydroquinine | Toluene | -25 | 98 | 91 | [1] |
| 1,4-Diphenylcyclohexadiene | (DHQD)₂PHAL | CH₂Cl₂ | -78 | 95 | 98 | [3] |
Experimental Protocol: General Procedure for Asymmetric Kornblum-DeLaMare Rearrangement[1]
-
Preparation of the Endoperoxide:
-
Dissolve the corresponding 1,3-diene (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂).
-
Add a photosensitizer (e.g., Rose Bengal or Methylene Blue, ~0.01 equiv).
-
Cool the solution to 0°C and irradiate with a suitable light source (e.g., 150W flood lamp) while bubbling oxygen through the solution until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude endoperoxide by flash chromatography on silica (B1680970) gel.
-
-
Asymmetric Rearrangement:
-
To a solution of the meso-endoperoxide (1.0 equiv) in toluene (0.1 M) at -25°C is added the cinchona alkaloid catalyst (e.g., hydroquinine, 0.1 equiv).
-
The reaction mixture is stirred at this temperature for the time required for complete conversion (typically 12-24 hours, monitored by TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford the enantioenriched γ-hydroxyenone.
-
Tandem Asymmetric Kornblum-DeLaMare Rearrangement/1,4-Conjugate Addition
Building upon the asymmetric rearrangement, a one-pot tandem reaction has been developed to synthesize trans-fused butyrolactones.[4] In this process, the in situ generated chiral γ-hydroxyenone is trapped by a 1,3-dicarbonyl equivalent via an intermolecular 1,4-conjugate addition.
This methodology provides a rapid increase in molecular complexity from simple endoperoxides, yielding highly functionalized, enantioenriched products without the need for transition metals.[4]
Signaling Pathway for Tandem Reaction
Caption: Tandem reaction pathway from endoperoxide to butyrolactone.
Quantitative Data
| Endoperoxide Substrate | 1,3-Dicarbonyl Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |
| Cyclopentadiene-derived | Diethyl malonate | Hydroquinine | 85 | 92 | [4] |
| Cyclohexadiene-derived | Diethyl malonate | Hydroquinine | 82 | 88 | [4] |
| Furan-derived | Dibenzoylmethane | Hydroquinine | 75 | 90 | [4] |
Experimental Protocol: One-Pot Synthesis of trans-fused Butyrolactones[4]
-
To a solution of the endoperoxide (1.0 mmol) in dry THF (10 mL) is added the chiral catalyst (e.g., hydroquinine, 0.1 mmol).
-
The reaction mixture is stirred at room temperature for 16 hours under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of the sodium salt of the 1,3-dicarbonyl compound by adding the 1,3-dicarbonyl (1.1 mmol) to a solution of sodium ethoxide (1.1 mmol) in THF (5.0 mL).
-
Cool the reaction mixture containing the rearranged endoperoxide to 0°C.
-
Add the solution of the nucleophile dropwise to the reaction mixture at 0°C.
-
Allow the resulting solution to warm to room temperature and stir for a further 16 hours under a nitrogen atmosphere.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the trans-fused butyrolactone.
Diastereoselective Synthesis Using Racemic 1,2-Dioxins and Chiral Auxiliaries
While catalytic methods are highly desirable, the use of chiral auxiliaries provides a robust alternative for the asymmetric utilization of 1,2-dioxins. An example is the synthesis of all four stereoisomers of oak lactone from a racemic this compound.
In this approach, a racemic this compound is reacted with a chiral malonate diester. The resulting diastereomeric products can be separated by chromatography. Subsequent chemical transformations, including a directed decarboxylation, allow for the synthesis of both cis- and trans-oak lactone isomers in their enantiomerically pure forms.
Experimental Workflow for Oak Lactone Synthesis
Caption: Synthesis of oak lactone stereoisomers via a chiral auxiliary.
Experimental Protocol: Synthesis of Furanone from Racemic 1,2-Dioxine
This protocol is adapted from the key steps described in the synthesis of oak lactone.
-
Reaction Setup:
-
To a solution of the chiral malonate diester (1.0 equiv) in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., NaH, 1.1 equiv) at 0°C to generate the enolate.
-
Stir the mixture for 30 minutes at 0°C.
-
-
Addition of Dioxin:
-
Add a solution of the racemic this compound (1.2 equiv) in the same solvent to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).
-
-
Workup and Separation:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting diastereomeric mixture of furanones is then separated by preparative chromatography (e.g., HPLC or MPLC) on a silica gel column to yield the individual diastereomers.
-
These separated diastereomers can then be carried forward through a sequence of reactions, including a controlled decarboxylation, to yield the different stereoisomers of the final product.
References
Application Notes and Protocols for the Detection of 1,2-Dioxin Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the analytical techniques used to detect highly reactive and unstable 1,2-dioxin intermediates. Given their transient nature, direct detection of these species is challenging. Therefore, the methodologies described herein focus on indirect detection through chemiluminescence, trapping of radical precursors, and mass spectrometry-based identification of stabilized derivatives.
Introduction to this compound Intermediates
1,2-Dioxins are heterocyclic organic compounds containing a peroxide group. Their four-membered ring analogues, 1,2-dioxetanes, are particularly significant as high-energy intermediates in various chemical and biological reactions. These intermediates are highly unstable and readily decompose, often with the emission of light (chemiluminescence). In the context of drug development and biological research, the formation of this compound intermediates can be associated with the oxidative metabolism of certain xenobiotics, potentially mediated by enzymes such as cytochromes P450. The inherent reactivity of these intermediates makes them difficult to isolate and characterize, necessitating specialized analytical approaches.
Analytical Techniques and Methodologies
The detection of this compound intermediates primarily relies on three major analytical strategies:
-
Chemiluminescence-Based Assays: This method leverages the characteristic light emission upon the decomposition of 1,2-dioxetane (B1211799) intermediates. It is a highly sensitive technique that can be used for real-time monitoring.
-
Electron Paramagnetic Resonance (EPR) Spin Trapping: This technique targets the free radical precursors involved in the formation of 1,2-dioxins. By "trapping" these short-lived radicals, more stable adducts are formed that can be detected and characterized by EPR spectroscopy.
-
Chromatography-Mass Spectrometry (LC-MS/MS & GC-MS): These powerful techniques are used to separate and identify the decomposition products of this compound intermediates or their stabilized derivatives. Chemical derivatization is often employed to create more stable analytes suitable for analysis.
Application Note 1: Chemiluminescence-Based Detection of 1,2-Dioxetane Intermediates
Principle
The thermal or enzymatic decomposition of 1,2-dioxetanes produces carbonyl compounds in an electronically excited state. As these excited molecules relax to their ground state, they emit photons of light. The intensity and kinetics of this chemiluminescence can be measured to infer the presence and quantity of the 1,2-dioxetane precursor. While direct measurement of endogenous chemiluminescence is challenging due to low quantum yields, highly sensitive luminometers or specialized imaging systems can be employed. A more common approach involves the use of chemiluminescent probes, which are synthetic 1,2-dioxetanes designed to react with specific analytes, leading to a measurable light output.
Experimental Protocol: Detection of Endogenous 1,2-Dioxetane Formation in a Cellular Model
This protocol describes a general workflow for investigating the potential formation of 1,2-dioxetane intermediates in cultured cells following exposure to a compound of interest.
1. Cell Culture and Treatment:
- Plate cells (e.g., HepG2 cells for liver metabolism studies) in a 96-well white-walled plate suitable for luminescence measurements.
- Culture cells to the desired confluency.
- Treat the cells with the test compound at various concentrations. Include appropriate positive (e.g., a known luminol-based chemiluminescent agent) and negative (vehicle) controls.
2. Chemiluminescence Measurement:
- Place the 96-well plate in a temperature-controlled luminometer.
- Measure the luminescence signal at regular intervals over a period of time. The kinetic profile can provide insights into the formation and decomposition of the intermediates.
- For enhanced sensitivity, measurements can be performed in the presence of an enhancer molecule that increases the quantum yield of the chemiluminescent reaction.
3. Data Analysis:
- Subtract the background luminescence from the negative control wells.
- Plot the luminescence intensity versus time for each treatment group.
- The integrated area under the curve can be used as a measure of the total 1,2-dioxetane intermediate formation.
Quantitative Data Summary
| Parameter | Chemiluminescence Assay | Reference |
| Limit of Detection (LOD) | Typically in the picomolar to femtomolar range for probes. | [1] |
| Linear Range | Varies depending on the probe and analyte concentration. | [2] |
| Instrumentation | Luminometer, Chemiluminescence Imaging System. | [2][3] |
Workflow Diagram
Caption: Workflow for chemiluminescence-based detection of 1,2-dioxetane intermediates.
Application Note 2: EPR Spin Trapping of Radical Precursors
Principle
The formation of 1,2-dioxins can proceed through radical mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific technique for detecting species with unpaired electrons, such as free radicals. However, the radical intermediates in dioxin formation are often too short-lived to be detected directly. Spin trapping overcomes this limitation by using a "spin trap" molecule (e.g., DMPO, PBN) that reacts with the transient radical to form a more stable radical adduct. The resulting EPR spectrum of the spin adduct provides information about the structure of the original trapped radical.
Experimental Protocol: EPR Spin Trapping in a Microsomal Incubation
This protocol outlines the detection of radical intermediates during the metabolism of a test compound by liver microsomes.
1. Microsomal Incubation:
- Prepare a reaction mixture containing liver microsomes (e.g., rat or human), a NADPH-generating system, and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
- Add the spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) to the reaction mixture.
- Initiate the reaction by adding the test compound.
2. EPR Sample Preparation:
- At various time points, transfer an aliquot of the reaction mixture into a flat quartz EPR cell.
3. EPR Spectrometry:
- Place the EPR cell in the cavity of the EPR spectrometer.
- Record the EPR spectrum. Typical instrument settings include a microwave frequency of ~9.5 GHz (X-band), a microwave power of ~20 mW, a modulation frequency of 100 kHz, and a modulation amplitude of ~1 G.
4. Spectral Analysis:
- Analyze the resulting EPR spectrum to identify the hyperfine coupling constants of the spin adduct.
- Compare the experimental spectrum with simulated spectra or literature values to identify the trapped radical species (e.g., carbon-centered, oxygen-centered radicals).
Quantitative Data Summary
| Parameter | EPR Spin Trapping | Reference |
| Limit of Detection (LOD) | Approximately 10⁻⁷ to 10⁻⁸ M for the spin adduct. | [4] |
| Spin Traps | DMPO, PBN, BMPO. | [5] |
| Instrumentation | X-band EPR Spectrometer. | [6] |
Logical Relationship Diagram
Caption: Logical relationship of EPR spin trapping for detecting radical precursors.
Application Note 3: LC-MS/MS Analysis of Trapped or Derivatized Intermediates
Principle
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of complex mixtures. Due to the instability of this compound intermediates, direct analysis is generally not feasible. Instead, this technique is applied to analyze their stable decomposition products or, more effectively, intermediates that have been trapped and stabilized through chemical derivatization. Derivatization reactions can be designed to target specific functional groups of the intermediates, rendering them amenable to chromatographic separation and mass spectrometric detection.
Experimental Protocol: LC-MS/MS Analysis with Derivatization
This protocol provides a general framework for the derivatization and LC-MS/MS analysis of potential this compound intermediates from a reaction mixture.
1. Reaction and Quenching:
- Perform the reaction expected to generate the this compound intermediate (e.g., microsomal incubation with a test compound).
- At a specific time point, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
2. Derivatization:
- To the supernatant, add a derivatizing agent that reacts with the expected intermediate or its decomposition products. The choice of reagent depends on the target functional group.
- Incubate the mixture under appropriate conditions (temperature, time) to ensure complete derivatization.
3. Sample Preparation for LC-MS/MS:
- Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
- Filter the sample to remove any particulate matter.
4. LC-MS/MS Analysis:
- Inject the sample into an LC-MS/MS system.
- Liquid Chromatography: Use a suitable column (e.g., C18) and gradient elution to separate the derivatized analytes.
- Mass Spectrometry: Operate the mass spectrometer in a sensitive scanning mode, such as multiple reaction monitoring (MRM), to specifically detect the derivatized product. Optimize the precursor and product ion transitions for the target analyte.
5. Data Analysis:
- Identify the peak corresponding to the derivatized intermediate based on its retention time and specific mass transition.
- Quantify the amount of the intermediate by comparing the peak area to a standard curve prepared with a synthesized standard of the derivatized analyte.
Quantitative Data Summary
| Parameter | LC-MS/MS with Derivatization | Reference |
| Limit of Quantitation (LOQ) | Can reach low ng/mL to pg/mL levels. | [7] |
| Derivatization Reagents | Dependent on the target functional group. | [8][9] |
| Instrumentation | HPLC or UPLC coupled to a Triple Quadrupole or High-Resolution Mass Spectrometer. | [10][11][12] |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of derivatized this compound intermediates.
Signaling Pathway Example: Cytochrome P450-Mediated Bioactivation
Certain drugs or xenobiotics can be metabolized by cytochrome P450 enzymes to form reactive intermediates, including epoxides that can lead to the formation of this compound structures. The following diagram illustrates a simplified hypothetical pathway.
Caption: Hypothetical pathway of P450-mediated formation of a 1,2-dioxetane intermediate.
References
- 1. Chemiluminescent reporter gene assays with 1,2-dioxetane enzyme substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Seeking Illumination: The Path to Chemiluminescent 1,2-Dioxetanes for Quantitative Measurements and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spin trapping of free radicals during hepatic microsomal lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. EPR spin trapping of protein radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddtjournal.com [ddtjournal.com]
- 9. chromsoc.jp [chromsoc.jp]
- 10. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A liquid chromatography-tandem mass spectrometry analysis of nine cytochrome P450 probe drugs and their corresponding metabolites in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of nine drugs and their cytochrome P450-specific probe metabolites from urine by liquid chromatography-tandem mass spectrometry utilizing sub 2 microm particle size column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dioxin Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of 1,2-dioxin and its derivatives, particularly 1,2-dioxolanes and 1,2-dioxanes, in medicinal chemistry. The focus is on their potential as antimalarial, anticancer, and antiviral agents. It is crucial to distinguish these peroxide-containing heterocyclic compounds from the well-known toxic persistent organic pollutants, polychlorinated dibenzo-p-dioxins (PCDDs), which operate via a distinct mechanism of action involving the aryl hydrocarbon receptor (AhR). The compounds discussed herein derive their therapeutic potential primarily from the reactivity of the endoperoxide bridge.
Section 1: Antimalarial Applications of 1,2-Dioxolane Derivatives
The endoperoxide moiety is a key pharmacophore in several potent antimalarial drugs, most notably artemisinin (B1665778) and its derivatives. Synthetic 1,2-dioxolanes are being explored as simpler, more accessible, and potentially more stable alternatives that can overcome emerging drug resistance.
Quantitative Data: In Vitro Antimalarial Activity
The following table summarizes the in vitro activity of representative 1,2-dioxolane derivatives against Plasmodium falciparum, the deadliest species of malaria parasite.
| Compound ID | Derivative Type | P. falciparum Strain(s) | IC50 / EC50 (nM) | Reference |
| 1 | Spiro-1,2-dioxolane Amide | 3D7, Dd2 | ~5 | [1] |
| 2 | Spiro-1,2-dioxolane Analogs | 3D7, Dd2 | 50-150 | [1] |
| 3 | 3-Alkoxy-1,2-dioxolane (Spirocyclohexyl, C3-Adamantyl) | NF54 | <10 | [2] |
| 4 | 3-Alkoxy-1,2-dioxolane (Spirocyclohexyl, C3-Alkoxide) | NF54 | <10 | [2] |
| 5 | Spiro-1,2-dioxolane (General) | P. falciparum | Inactive or significantly less potent than 1,2,4-trioxolanes | [3] |
Mechanism of Action: Fe(II)-Mediated Activation
The prevailing hypothesis for the antimalarial action of 1,2-dioxolanes involves the intraparasitic cleavage of the endoperoxide bond by ferrous iron (Fe(II)), which is released during the digestion of hemoglobin by the parasite. This reaction generates highly reactive oxygen-centered radicals that are thought to kill the parasite by alkylating essential proteins and other biomolecules.[2][3]
Caption: Fe(II)-mediated activation of 1,2-dioxolanes in malaria parasites.
Experimental Protocol: Synthesis of a Spiro-1,2-dioxolane Carboxylic Acid
This protocol is adapted from the synthesis of precursors for potent antimalarial spiro-1,2-dioxolanes.[1]
Materials:
-
Bis(trimethylsilyl) peroxide
-
An appropriate alkene precursor
-
Tin(IV) chloride (SnCl4)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Standard laboratory glassware for air-sensitive reactions
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Dissolve the alkene precursor in anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Peroxide Addition: Add bis(trimethylsilyl) peroxide to the cooled solution.
-
Lewis Acid Initiation: Slowly add a solution of SnCl4 in dichloromethane dropwise via the dropping funnel. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Allow the mixture to warm to room temperature, then transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the spiro-1,2-dioxolane derivative.
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This protocol is a standard method for assessing the in vitro efficacy of antimalarial compounds.[4][5]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains) maintained in human erythrocytes
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, L-glutamine, hypoxanthine)
-
96-well black microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of the 1,2-dioxolane test compounds in complete medium in a separate 96-well plate.
-
Parasite Culture Preparation: Synchronize the parasite culture to the ring stage and adjust the parasitemia to ~0.5% in a 2% hematocrit suspension.
-
Plate Seeding: Add 180 µL of the parasite suspension to each well of the black 96-well plate. Add 20 µL of the diluted drug solutions to the respective wells. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., artesunate) as a positive control.
-
Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37 °C.
-
Lysis and Staining: Prepare the lysis buffer containing SYBR Green I. After incubation, add 100 µL of this buffer to each well.
-
Final Incubation: Seal the plates and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the percentage of growth inhibition against the logarithm of the drug concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Section 2: Anticancer Applications of this compound Derivatives
Certain this compound derivatives, including dioxolane and dihydrodioxin analogs of phenylacetonitriles, have demonstrated potent antiproliferative activity against a range of human cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity (NCI-60 Panel)
The table below presents the 50% Growth Inhibitory (GI50) concentrations for lead compounds against selected cell lines from the National Cancer Institute's 60-cell line panel.[6]
| Compound ID | Derivative Type | Cancer Cell Line | GI50 (nM) |
| 3j | (Z)-3-(2,3-dihydrobenzo[b][7][8]dioxin-6-yl)-2-(4-methoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | <10 |
| 3j | (Z)-3-(2,3-dihydrobenzo[b][7][8]dioxin-6-yl)-2-(4-methoxyphenyl)acrylonitrile | Non-Small Cell Lung Cancer (NCI-H522) | <10 |
| 3j | (Z)-3-(2,3-dihydrobenzo[b][7][8]dioxin-6-yl)-2-(4-methoxyphenyl)acrylonitrile | Colon Cancer (HCT-116) | <10 |
| 3j | (Z)-3-(2,3-dihydrobenzo[b][7][8]dioxin-6-yl)-2-(4-methoxyphenyl)acrylonitrile | Melanoma (LOX IMVI) | <10 |
| 5e | (Z)-2-(benzo[d][1][7]dioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (K-562) | <10 |
| 5e | (Z)-2-(benzo[d][1][7]dioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | Renal Cancer (UO-31) | 11 |
| 7e | (Z)-2-(benzo[d][1][7]dioxol-5-yl)-3-(naphthalen-2-yl)acrylonitrile | Leukemia (RPMI-8226) | 16 |
| 7e | (Z)-2-(benzo[d][1][7]dioxol-5-yl)-3-(naphthalen-2-yl)acrylonitrile | Ovarian Cancer (OVCAR-3) | 20 |
Experimental Workflow: Anticancer Drug Screening
The general workflow for identifying and evaluating novel anticancer agents involves synthesis, initial screening, and detailed dose-response studies.
Caption: Workflow for the discovery of this compound-based anticancer agents.
Experimental Protocol: Synthesis of (Z)-3-(dihydrobenzo[b][7][8]dioxin-6-yl)acrylonitrile Analogs
This protocol is adapted from the synthesis of potent anticancer phenylacetonitrile (B145931) analogs.[9]
Materials:
-
Appropriately substituted phenylacetonitrile
-
Sodium methoxide (B1231860) (5% in methanol)
-
Standard reflux apparatus
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve the substituted phenylacetonitrile (1.0 eq) and 2,3-dihydrobenzo[b][7][8]dioxine-6-carbaldehyde (1.0 eq) in a 5% solution of sodium methoxide in methanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield the desired (Z)-acrylonitrile analog.
Experimental Protocol: NCI-60 5-Dose Growth Inhibition Assay
This protocol provides a general overview of the NCI-60 screening methodology.[6][10]
Materials:
-
NCI-60 panel of human cancer cell lines
-
Appropriate cell culture medium and supplements for each cell line
-
96-well microtiter plates
-
Test compound solubilized in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) dye
-
Tris buffer
-
Microplate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's growth rate. Incubate for 24 hours.
-
Time Zero Plates: After 24 hours, fix a set of plates for each cell line with TCA to determine the cell count at the time of drug addition (Tz).
-
Drug Addition: Add the test compound at five different 10-fold or ½ log dilutions to the remaining plates.
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: After incubation, terminate the assay by adding cold TCA to all wells to fix the cells.
-
Staining: Wash the plates with water, then stain with SRB solution for 10-30 minutes.
-
Washing: Remove unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Air dry the plates, then add Tris buffer to solubilize the bound SRB dye.
-
Absorbance Reading: Read the optical density at ~515 nm.
-
Data Calculation: Using the absorbance values from the time zero (Tz), control growth (C), and drug-treated (Ti) wells, calculate the percentage growth and determine the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.
Section 3: Antiviral Applications of 1,2-Dioxane (B1202867) Derivatives
Research into 1,2-dioxane derivatives has also shown promise in the development of antiviral agents. Specific dioxane-based compounds have been identified as inhibitors of Sindbis virus replication.
Quantitative Data: In Vitro Antiviral Activity
The following table shows the efficacy of dioxane-based compounds against Sindbis virus.
| Compound ID | Derivative Type | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50) | Reference |
| 1 | Bis-dioxane | Sindbis Virus | BHK | 14 | >1 mM | [11][12] |
| 2 | (R)-2-hydroxymethyl-[8]dioxane | Sindbis Virus | BHK | 3.4 | >1 mM | [11] |
Note: The antiviral compounds cited are 1,4-dioxane (B91453) derivatives. While structurally related, they lack the endoperoxide bridge characteristic of 1,2-dioxins. This highlights an area for future exploration in medicinal chemistry.
Section 4: Important Distinction: The Aryl Hydrocarbon Receptor (AhR) Pathway
It is critical to differentiate the medicinal this compound derivatives from polychlorinated dibenzo-p-dioxins (PCDDs), often referred to simply as "dioxins" in toxicology. PCDDs are environmental pollutants that exert their toxic effects through a completely different mechanism involving the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[13][14]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
- 1. Synthesis of spiro-1,2-dioxolanes and their activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro- and dispiro-1,2-dioxolanes: contribution of iron(II)-mediated one-electron vs two-electron reduction to the activity of antimalarial peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iddo.org [iddo.org]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Spiro and dispiro-1,2,4-trioxolanes as antimalarial peroxides: charting a workable structure-activity relationship using simple prototypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimalarial assessment of a new series of orally active amino-functionalized spiro 1,2,4-trioxanes. | Semantic Scholar [semanticscholar.org]
The Elusive 1,2-Dioxin: Application Notes on a Transient Reactive Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioxin is a six-membered heterocyclic organic compound with the chemical formula C₄H₄O₂. It is characterized by the presence of a peroxide-like linkage within an antiaromatic ring system.[1] Unlike its more stable isomer, 1,4-dioxin, this compound is highly unstable and has not been isolated as a stable compound.[2] Theoretical calculations suggest that it rapidly isomerizes to more thermodynamically stable open-chain structures.[2] Despite its transient nature, this compound has been postulated as a reactive intermediate in various organic reactions, particularly in the context of photooxidation and cycloaddition reactions involving singlet oxygen.
These application notes provide a comprehensive overview of the theoretical role of this compound as a reactive intermediate, supported by computational studies. Detailed protocols for the generation of its likely precursor, singlet oxygen, are provided, alongside a proposed experimental workflow for the formation and trapping of the transient this compound intermediate. This document is intended to guide researchers in designing experiments to study this elusive species and to harness its potential reactivity in synthetic chemistry.
Theoretical Framework: Formation of this compound via [4+2] Cycloaddition
The most plausible pathway for the formation of a this compound intermediate is the [4+2] cycloaddition reaction between an alkyne and singlet oxygen (¹O₂). This reaction is analogous to the well-known Diels-Alder reaction, where the alkyne acts as the dienophile and singlet oxygen acts as the diene.
Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the thermodynamics and kinetics of this proposed reaction. These studies are crucial for understanding the stability of the this compound intermediate and predicting its subsequent reaction pathways.
Proposed Reaction Pathway
Caption: Proposed formation of a this compound intermediate from an alkyne and singlet oxygen.
Quantitative Data from Computational Studies
While experimental quantitative data for this compound is unavailable due to its transient nature, computational studies provide valuable insights into its stability and reactivity. The following table summarizes theoretical data for the parent this compound.
| Property | Calculated Value | Method/Reference |
| Isomerization Barrier | Low | Ab initio and DFT calculations[1][3][4][5] |
| Thermodynamic Stability | Far less stable than open-chain isomers | Ab initio and DFT calculations[1][3][4][5] |
Experimental Protocols
Disclaimer: The following protocols are designed for the investigation of a highly reactive and potentially hazardous intermediate. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Generation of Singlet Oxygen via Photosensitization
Singlet oxygen is a key reagent for the proposed synthesis of the this compound intermediate. It can be generated in situ using a photosensitizer, a light source, and molecular oxygen.[6]
Materials:
-
Solvent (e.g., dichloromethane, acetonitrile, methanol)
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue, Tetraphenylporphyrin (TPP))
-
Alkyne substrate
-
Light source (e.g., sodium lamp, tungsten lamp, LED array)
-
Reaction vessel (e.g., borosilicate glass flask)
-
Oxygen source (e.g., oxygen cylinder, air pump)
Procedure:
-
Dissolve the alkyne substrate and the photosensitizer in the chosen solvent in the reaction vessel. The concentration of the photosensitizer is typically in the range of 10⁻⁵ to 10⁻³ M.
-
Continuously bubble oxygen or air through the solution for 15-30 minutes to ensure oxygen saturation.
-
While maintaining a slow stream of oxygen, irradiate the solution with the light source. The wavelength of the light should be appropriate for the absorption spectrum of the chosen photosensitizer.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to observe the consumption of the alkyne.
Caption: Workflow for photosensitized generation of singlet oxygen.
Protocol 2: Proposed Method for Trapping the this compound Intermediate
Due to its high reactivity, direct observation of the this compound intermediate is challenging. A common strategy to infer the existence of such transient species is through trapping experiments.[7] This involves introducing a "trapping agent" that reacts rapidly with the intermediate to form a stable, characterizable product.
Materials:
-
Reagents and setup from Protocol 1
-
Trapping agent (e.g., a highly reactive diene such as cyclopentadiene (B3395910) or a phosphine (B1218219) such as triphenylphosphine)
Procedure:
-
Follow steps 1-3 of Protocol 1 to generate singlet oxygen in the presence of the alkyne substrate.
-
Simultaneously with the initiation of irradiation, or shortly thereafter, introduce the trapping agent to the reaction mixture. The trapping agent should be in excess to compete effectively for the intermediate.
-
Continue the reaction under irradiation and oxygen flow.
-
After the reaction is complete (as determined by the consumption of the alkyne), quench the reaction and work up the mixture.
-
Analyze the product mixture for the expected trapped adduct. For example, if triphenylphosphine (B44618) is used as a trapping agent, the expected product would be a phosphine oxide and the corresponding α-diketone. The formation of these products would provide indirect evidence for the transient existence of the this compound intermediate.
Caption: Logical workflow for trapping a transient this compound intermediate.
Conclusion
While this compound remains a computationally predicted and theoretically significant reactive intermediate, its fleeting existence has so far precluded direct experimental observation and characterization. The application notes and protocols outlined in this document provide a framework for researchers to investigate the formation and reactivity of this elusive molecule. By employing in situ generation of singlet oxygen and utilizing trapping experiments, it may be possible to gather indirect evidence for the role of this compound in organic reactions. Such studies will not only contribute to a deeper fundamental understanding of reaction mechanisms but could also open new avenues for the synthesis of complex organic molecules.
References
- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Radical Intermediates in Photoinduced Reactions on TiO2 (An EPR Spin Trapping Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. US6417380B1 - Synthesis of 1,2-dioxetanes and intermediates therefor - Google Patents [patents.google.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Photochemical Reactions of 1,2-Dioxin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of 1,2-dioxin and its derivatives is a field of significant interest due to their unique peroxide-like structures and potential for generating reactive intermediates upon photochemical excitation. However, the parent this compound is a highly unstable and antiaromatic heterocyclic organic compound that has not been isolated, presenting considerable experimental challenges.[1] Theoretical calculations suggest that it rapidly isomerizes to but-2-enedial.[1] Consequently, experimental investigations into the photochemistry of the this compound ring system are scarce and have primarily focused on more stable, substituted derivatives or related compounds like polychlorinated dibenzo-p-dioxins (PCDDs).
These application notes provide a comprehensive overview of the experimental setup for studying the photochemical reactions of dioxin compounds, with a focus on methodologies applicable to a broader class of these molecules due to the instability of the parent this compound. Detailed protocols for conducting photochemical reactions, measuring quantum yields, and analyzing reaction products are presented.
General Experimental Setup for Photochemical Reactions
A versatile and reproducible experimental setup is crucial for studying photochemical reactions. The specific configuration will depend on the scale of the reaction, the desired wavelength of irradiation, and the analytical methods to be employed. A typical batch photoreactor setup for solution-phase reactions is described below.[2][3][4]
Key Components:
-
Light Source: The choice of light source is dictated by the absorption spectrum of the reactant. Common sources include:
-
Reaction Vessel: Quartz is the preferred material for reaction vessels due to its transparency to a wide range of UV-Vis light. For larger scale reactions, an immersion well design is often used, where the lamp is placed within a quartz jacket immersed in the reaction solution.[5] For smaller, parallel experiments, arrays of vials can be used.[6]
-
Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as a circulating water bath or a fan, is essential to maintain a constant and controlled reaction temperature.
-
Stirring: Continuous stirring using a magnetic stir bar ensures a homogeneous reaction mixture and uniform irradiation.
-
Inert Atmosphere: Many photochemical reactions are sensitive to oxygen. It is often necessary to deoxygenate the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2]
Experimental Protocols
Protocol for a General Photochemical Reaction in Solution
This protocol describes a general procedure for the irradiation of a solution-phase sample.
Materials:
-
Reactant of interest (e.g., a substituted this compound derivative or a PCDD)
-
High-purity solvent (transparent at the irradiation wavelength)
-
Quartz reaction vessel with a magnetic stir bar
-
Photoreactor equipped with a suitable light source and cooling system
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Sample Preparation: Prepare a solution of the reactant in the chosen solvent at the desired concentration. Ensure the absorbance of the solution at the irradiation wavelength is appropriate for the experiment (typically < 0.1 for quantum yield measurements to ensure uniform light absorption).
-
Deoxygenation: Transfer the solution to the quartz reaction vessel. Deoxygenate the solution by bubbling with a gentle stream of inert gas for at least 30 minutes.
-
Reaction Setup: Place the reaction vessel in the photoreactor. If using an immersion well, ensure it is properly positioned. Start the cooling system to bring the reaction to the desired temperature.
-
Irradiation: Turn on the light source to initiate the photochemical reaction.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals for analysis by techniques such as UV-Vis spectroscopy, HPLC, or GC-MS.
-
Work-up: Once the reaction is complete, turn off the light source. The reaction mixture can then be worked up as required for product isolation and purification.
Protocol for Determination of Photochemical Quantum Yield
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of moles of a product formed divided by the number of moles of photons absorbed.[7] A versatile method for determining quantum yields involves online UV-Vis spectroscopy.[8]
Materials:
-
Solution of the reactant
-
Calibrated UV-Vis spectrophotometer with a modified cuvette holder for simultaneous irradiation and measurement[8]
-
LED light source with a known photon flux
-
Standard quartz cuvette
Procedure:
-
Photon Flux Determination: The photon flux of the LED at a specific operating current must be determined. This can be done using a calibrated spectrophotometer or through chemical actinometry with a well-characterized system like ferrioxalate.[8]
-
Sample Preparation: Prepare a dilute solution of the reactant with an absorbance of less than 0.1 at the irradiation wavelength.
-
Data Acquisition:
-
Place the cuvette in the modified holder within the spectrophotometer.
-
Begin stirring and record an initial UV-Vis spectrum.
-
Turn on the LED to start the photoreaction and simultaneously begin recording UV-Vis spectra at regular time intervals.
-
-
Data Analysis:
-
For weakly absorbing solutions, the reaction often follows apparent first-order kinetics.
-
Plot the change in absorbance at a wavelength corresponding to the reactant or product as a function of time.
-
The initial slope of this curve is proportional to the initial reaction rate.
-
The quantum yield (Φ) can be calculated using the following relationship: Φ = (initial rate of product formation) / (absorbed photon flux)[8]
-
Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile photoproducts.[9][10]
Materials:
-
Reaction mixture
-
Extraction solvent (e.g., hexane, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard
-
Derivatization agent (if necessary to improve volatility)[9]
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Quench the photochemical reaction.
-
Extract the organic products from the reaction mixture using an appropriate solvent.
-
Dry the organic extract over an anhydrous drying agent.
-
Concentrate the extract under a gentle stream of nitrogen.
-
If necessary, derivatize the analytes to increase their volatility for GC analysis.[11]
-
Add a known amount of an internal standard for quantitative analysis.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
The components of the mixture are separated based on their boiling points and interactions with the GC column.
-
The separated components are then ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries.
-
-
Data Analysis:
-
Identify the photoproducts by interpreting their mass spectra and retention times.
-
Quantify the products by comparing their peak areas to that of the internal standard.
-
Protocol for Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique used to study the kinetics of short-lived excited states and reaction intermediates on timescales from femtoseconds to milliseconds.[1][12][13]
Materials:
-
Solution of the sample
-
Ultrafast laser system (pump and probe beams)
-
Spectrometer/detector
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent and place it in a cuvette.
-
Experimental Setup:
-
Data Acquisition:
-
The absorption of the probe pulse is measured by a spectrometer. The difference in the absorption spectrum of the sample with and without the pump pulse (ΔA) is recorded.[1]
-
This measurement is repeated for a range of time delays between the pump and probe pulses.
-
-
Data Analysis:
-
The resulting data is a three-dimensional map of ΔA as a function of wavelength and time.
-
This data provides information on the lifetimes of excited states and the formation and decay of transient intermediates.
-
Quantitative Data
Due to the extreme instability of this compound, no experimental photochemical data is available for the parent compound. The following table summarizes the quantum yields for the direct phototransformation of several polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners in a water-acetonitrile mixture upon irradiation at 313 nm.
| Compound | Abbreviation | Quantum Yield (Φ) |
| 1,2,3,7-Tetrachlorodibenzo-p-dioxin | 1,2,3,7-T4CDD | (5.42 ± 0.42) x 10⁻⁴ |
| 1,3,6,8-Tetrachlorodibenzo-p-dioxin | 1,3,6,8-T4CDD | (2.17 ± 0.14) x 10⁻³ |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | 1,2,3,4,6,7,8-H7CDD | (1.53 ± 0.17) x 10⁻⁵ |
| Octachlorodibenzo-p-dioxin | O8CDD | (2.26 ± 0.33) x 10⁻⁵ |
Data sourced from a study on the environmental photochemistry of PCDDs.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing photochemical reactions.
Caption: A generalized workflow for photochemical experiments.
Proposed Photochemical Isomerization of a this compound Derivative
While a stable 3,6-bis(p-tolyl)-1,2-dioxin was later shown to be a dione, the theoretical study of its formation proposed a photochemical isomerization pathway for the actual this compound cation radical intermediate. This proposed pathway is visualized below.[14]
Caption: Proposed photochemical pathway of a this compound derivative.
References
- 1. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. scribd.com [scribd.com]
- 6. Photoreactor Setup and Design | Chempure [chempure.in]
- 7. avantesusa.com [avantesusa.com]
- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 13. Transient absorption spectroscopy (TrA) | Photon Factory [photonfactory.blogs.auckland.ac.nz]
- 14. Model studies of polychlorinated dibenzo-p-dioxin formation during municipal refuse incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1,2-Dioxin Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of 1,2-dioxin reaction products and their analogues, such as 1,2-dioxetanes and endoperoxides, presents a significant challenge due to the inherent instability of the peroxide bond. These compounds are often thermally labile and sensitive to acidic conditions, necessitating carefully controlled purification strategies to prevent decomposition.[1][2][3] This document provides detailed application notes and protocols for the successful purification of these valuable synthetic intermediates, which are of interest for their potential in drug development and as chemiluminescent probes.[4][5] The primary methods discussed are low-temperature flash column chromatography and crystallization.
Key Considerations for Purification
Due to the thermal sensitivity of 1,2-dioxins and related cyclic peroxides, all purification steps should be conducted at low temperatures whenever possible.[2][6] The choice of purification method will depend on the stability of the specific derivative, the scale of the reaction, and the nature of the impurities.
-
Thermal Stability : Many 1,2-dioxetanes and endoperoxides decompose at or near room temperature.[1][7] It is crucial to maintain low temperatures throughout the workup and purification process. The self-accelerating decomposition temperature (SADT) is a critical parameter for ensuring safety during handling and storage of organic peroxides.[3][8]
-
Acid Sensitivity : The peroxide bond can be susceptible to cleavage under acidic conditions. The use of neutral or deactivated silica (B1680970) gel for chromatography is recommended to avoid acid-catalyzed decomposition.[9]
-
Solvent Purity : Use of high-purity solvents is essential to prevent the introduction of contaminants that could catalyze the decomposition of the peroxide.
Purification Methods
The two most common and effective methods for the purification of this compound reaction products are flash column chromatography and crystallization, often performed at reduced temperatures.
Low-Temperature Flash Column Chromatography
Flash column chromatography is a rapid purification technique that is well-suited for thermally sensitive compounds.[10] By applying positive pressure, the elution time is minimized, reducing the exposure of the compound to the stationary phase.
Caption: Workflow for low-temperature flash chromatography.
Protocol 1: Purification of a Synthetic Endoperoxide
This protocol is a general procedure based on methods used for the purification of synthetic endoperoxides.
-
Column Preparation :
-
Select a glass column of appropriate size for the amount of crude product.
-
Dry-pack the column with silica gel (230-400 mesh).
-
Place the packed column in a cold room or surround it with a cooling jacket.
-
Equilibrate the column by flushing with the pre-chilled mobile phase (e.g., a mixture of hexanes and ethyl acetate) until the column temperature stabilizes.
-
-
Sample Preparation and Loading :
-
Dissolve the crude reaction mixture in a minimal volume of the cold mobile phase.
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent removed under reduced pressure at low temperature, and the resulting solid loaded onto the column.[11]
-
-
Elution and Fraction Collection :
-
Begin elution with the mobile phase, applying gentle positive pressure with nitrogen or argon.
-
Maintain a constant flow rate.
-
Collect fractions in test tubes pre-chilled in an ice or dry ice/acetone bath.
-
-
Analysis and Concentration :
-
Monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.
-
Protocol 2: Purification of Prostaglandin H2 (PGH2)
Prostaglandin H2 is a biologically important and highly unstable endoperoxide.[1][4][12] Its purification requires stringent low-temperature conditions. Historically, thin-layer chromatography and column chromatography were used, but these methods often resulted in low purity.[1] High-performance liquid chromatography (HPLC) has been shown to yield PGH2 with 98% purity.[1]
-
Chromatography System : A preparative HPLC system equipped with a suitable column (e.g., silica gel).
-
Mobile Phase : A mixture of hexane (B92381) and isopropanol.
-
Procedure :
-
The crude extract containing PGH2 is dissolved in the mobile phase.
-
The solution is injected onto the HPLC column.
-
The elution is monitored using a UV detector.
-
The fraction containing PGH2 is collected.
-
The solvent is removed under a stream of nitrogen at low temperature.
-
| Compound Type | Stationary Phase | Mobile Phase | Temperature | Reference |
| Synthetic Endoperoxide | Silica Gel | Hexanes/Ethyl Acetate (B1210297) | Low Temperature | General Practice |
| Prostaglandin H2 | Silica Gel (HPLC) | Hexane/Isopropanol | Ambient (fast) | [1] |
| Dioxin (environmental) | Multi-layer Silica Gel | Hexane, Dichloromethane/Hexane, Toluene | Ambient | [9][13][14] |
| Dioxin (environmental) | Activated Carbon Silica Gel | Hexane, Dichloromethane/Hexane, Toluene | Ambient | [14][15][16] |
Low-Temperature Crystallization
Crystallization is an effective method for purifying stable 1,2-dioxetane (B1211799) derivatives.[17] For thermally labile compounds, crystallization must be induced at low temperatures.
Caption: Workflow for low-temperature crystallization.
Protocol 3: Crystallization of a Stable 1,2-Dioxetane
This protocol is a general procedure based on methods for purifying stable 1,2-dioxetane derivatives.
-
Solvent Selection :
-
Choose a solvent or solvent system in which the 1,2-dioxetane derivative has high solubility at room temperature or slightly elevated temperatures, and low solubility at reduced temperatures. Common solvent systems include isopentane (B150273) or mixtures of ethyl acetate and n-hexane.[2][17]
-
-
Dissolution :
-
Dissolve the crude or partially purified product in the minimum amount of the chosen solvent at room temperature. Gentle warming may be applied if the compound's stability permits.
-
-
Crystallization :
-
Slowly cool the solution in a refrigerator (4 °C), freezer (-20 °C), or a dry ice/acetone bath (-78 °C).
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Allow the flask to stand undisturbed for several hours to days to allow for crystal growth.
-
-
Isolation :
-
Once a sufficient amount of crystals has formed, collect them by vacuum filtration using a pre-chilled Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under high vacuum at low temperature.
-
| Compound Type | Crystallization Solvent | Temperature | Reference |
| 3,4:3,4-Dibutano-1,2-dioxetane | Isopentane | -78 °C | [2] |
| Stable 1,2-Dioxetane Derivatives | Ethyl acetate/n-hexane | Not specified | [17] |
Summary and Recommendations
The successful purification of this compound reaction products is achievable with careful attention to their inherent instability. Low-temperature flash column chromatography is a versatile and rapid method for the purification of a wide range of these compounds. For more stable derivatives, low-temperature crystallization can provide highly pure material. The selection of the appropriate method and conditions should be guided by the specific properties of the target molecule and the impurities present in the reaction mixture. It is highly recommended to perform small-scale trial purifications to optimize conditions before proceeding with the bulk of the material. Always prioritize safety by understanding the thermal stability of the specific peroxide being handled.
References
- 1. Prostaglandin H2 - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. nouryon.com [nouryon.com]
- 4. temporary.dinstudio.se [temporary.dinstudio.se]
- 5. Modular Access to Diverse Chemiluminescent Dioxetane‐Luminophores through Convergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Temperature Organic Peroxides: Coexisting Safety Challenges and Market Opportunities-Changzhou JOHO Chemical Co., Ltd., [johochemical.com]
- 7. researchgate.net [researchgate.net]
- 8. americanchemistry.com [americanchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Prostaglandins H1 and H2. Convenient biochemical synthesis and isolation. Further biological and spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. kanto.co.jp [kanto.co.jp]
- 15. famic.go.jp [famic.go.jp]
- 16. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dioxin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of 1,2-dioxin derivatives, specifically 1,2-dioxanes and 1,2-dioxenes. Due to the inherent instability of the parent this compound, this guide focuses on its more stable and synthetically accessible saturated and partially saturated analogues.
I. Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during the synthesis of this compound derivatives.
[4+2] Cycloaddition with Singlet Oxygen (Photooxygenation)
Question 1: My [4+2] cycloaddition reaction with singlet oxygen is giving a low yield of the desired 1,2-dioxene. What are the potential causes and how can I improve the yield?
Answer:
Low yields in photooxygenation reactions for 1,2-dioxene synthesis can arise from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Singlet Oxygen Generation:
-
Photosensitizer Inefficiency: Ensure your photosensitizer (e.g., Rose Bengal, Methylene Blue) is pure and has not degraded. Consider using a polymer-supported sensitizer (B1316253) for easier removal and potentially improved stability.[1][2]
-
Insufficient Light Exposure: The reaction requires a specific wavelength of light to excite the sensitizer. Ensure your light source is appropriate and provides sufficient intensity. For instance, LED-driven reactors can offer better control over irradiation.[1][2]
-
Oxygen Depletion: The reaction consumes oxygen. Ensure a continuous and efficient supply of oxygen is bubbled through the reaction mixture. For larger scale reactions, consider using pure oxygen instead of air.
-
-
Side Reactions:
-
Ene Reaction: Singlet oxygen can also participate in an ene reaction with dienes containing allylic hydrogens, leading to the formation of hydroperoxides instead of the desired endoperoxide. The choice of diene substrate is crucial; dienes that can adopt a planar s-cis conformation favor the [4+2] cycloaddition.
-
Diene Decomposition: Some dienes are sensitive to light or oxidation and may decompose under the reaction conditions. Protect the reaction from UV light if your diene is susceptible to photodecomposition.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent can influence the lifetime of singlet oxygen. Halogenated solvents are often preferred. Protic solvents like alcohols can be used, but may quench singlet oxygen to some extent.[1]
-
Temperature: These reactions are typically carried out at low temperatures to suppress side reactions and decomposition of the peroxide product.
-
Question 2: I am observing the formation of multiple products in my photooxygenation reaction. How can I improve the selectivity for the desired 1,2-dioxene?
Answer:
The formation of multiple products is a common challenge. Here are strategies to enhance selectivity:
-
Substrate Design: The structure of the diene plays a significant role. Dienes that are locked in an s-cis conformation, such as cyclic dienes (e.g., α-terpinene), will predominantly undergo [4+2] cycloaddition.[3] For acyclic dienes, steric hindrance can be used to favor a specific conformation.
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the transition state of the desired cycloaddition over competing pathways.
-
Sensitizer Choice: While less common, the choice of photosensitizer can sometimes influence the product distribution.
-
-
Purification Challenges: Some observed byproducts might arise from the decomposition of the target 1,2-dioxene during workup or purification. See the purification section for guidance on handling these sensitive compounds.
Manganese(III)-Mediated Radical Cyclization
Question 3: My Mn(OAc)₃-mediated radical cyclization to form a 1,2-dioxane (B1202867) is inefficient, with low conversion of my starting material. What can I do?
Answer:
Low conversion in Mn(OAc)₃-mediated cyclizations can be due to several factors related to the reagents and reaction setup:
-
Manganese(III) Acetate (B1210297) Quality: Mn(OAc)₃ is sensitive to moisture. Ensure you are using the anhydrous form or that the dihydrate is of good quality. The color of Mn(OAc)₃ should be a characteristic reddish-brown.
-
Reaction Temperature: These reactions often require elevated temperatures to initiate the radical formation. However, excessively high temperatures can lead to decomposition. A typical temperature range is 20-80 °C.[4]
-
Solvent: Acetic acid is a common solvent for these reactions, but other solvents like ethanol (B145695) or acetonitrile (B52724) can also be used. The choice of solvent can influence the reaction rate and selectivity.[5]
-
Stoichiometry: Ensure the correct stoichiometry of Mn(OAc)₃ is used. Typically, 2-3 equivalents are required for the oxidative cyclization.
Question 4: I am getting a mixture of diastereomers in my 1,2-dioxane synthesis. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity is a key challenge in 1,2-dioxane synthesis.[6] Consider the following:
-
Substrate Control: The stereochemistry of the starting material, particularly the configuration of any existing stereocenters in the unsaturated hydroperoxide, will heavily influence the stereochemical outcome of the cyclization.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Lewis Acids: The addition of a Lewis acid can sometimes influence the conformation of the transition state and improve diastereoselectivity.[6]
-
-
Catalyst Choice: For related cyclizations, the choice of catalyst and ligands is paramount for controlling stereoselectivity. While Mn(OAc)₃ is a stoichiometric reagent, in catalytic systems, the chiral environment provided by the catalyst is key.
II. Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound so difficult to synthesize and isolate?
A1: The parent this compound is an antiaromatic compound and is therefore highly unstable and has not been isolated. Its derivatives, 1,2-dioxanes and 1,2-dioxenes, which lack the antiaromatic character, are significantly more stable and are the focus of synthetic efforts.
Q2: What are the primary safety precautions I should take when working with this compound derivatives and other organic peroxides?
A2: Organic peroxides are potentially explosive and should be handled with extreme care.[7][8][9] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[8]
-
Temperature Control: Many organic peroxides are thermally sensitive. Store them at the recommended temperature and avoid exposure to heat sources.[7]
-
Avoid Contamination: Do not allow organic peroxides to come into contact with metals, strong acids, bases, or reducing agents, as these can catalyze violent decomposition.[8]
-
Handling: Handle organic peroxides gently to avoid friction and shock. Use plastic or ceramic spatulas instead of metal ones.
-
Disposal: Dispose of organic peroxide waste according to institutional guidelines. Typically, this involves dilution with an inert solvent followed by incineration.[10]
Q3: My 1,2-dioxane product seems to be decomposing during purification by column chromatography on silica (B1680970) gel. What is happening and how can I prevent this?
A3: The peroxide bond in 1,2-dioxanes is susceptible to cleavage, and this can be catalyzed by the acidic nature of standard silica gel.[11] To prevent decomposition during purification:
-
Use Deactivated Silica Gel: Deactivate silica gel by treating it with a base, such as triethylamine (B128534) (typically 1-2% in the eluent).[12]
-
Use Neutral Alumina (B75360): Neutral alumina can be a good alternative to silica gel for the purification of acid-sensitive compounds.[11]
-
Low-Temperature Chromatography: If possible, perform the chromatography at a lower temperature to minimize thermal decomposition.[11]
-
Minimize Contact Time: Do not let the compound sit on the column for an extended period. Elute the product as quickly as possible.
Q4: What are the key spectroscopic features I should look for to confirm the synthesis of a 1,2-dioxane?
A4:
-
¹H NMR Spectroscopy: The protons on the carbons adjacent to the peroxide oxygen atoms (C3 and C6) typically appear at a characteristic downfield chemical shift, often in the range of 3.5-4.5 ppm.[13]
-
¹³C NMR Spectroscopy: The carbons bonded to the peroxide oxygens (C3 and C6) also have a characteristic chemical shift, typically in the range of 70-85 ppm.[14]
-
Mass Spectrometry: The molecular ion peak may be weak or absent due to the lability of the peroxide bond. Fragmentation often involves the cleavage of the O-O bond and subsequent ring opening.[15][16]
-
Specific Stains for TLC: A solution of N,N'-dimethyl-p-phenylenediamine can be used as a specific stain for peroxides on TLC plates.[17]
III. Data Presentation
Table 1: Comparison of Synthetic Methods for 1,2-Dioxane/Dioxene Derivatives
| Synthetic Method | Typical Substrates | Reagents & Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| [4+2] Cycloaddition | Conjugated Dienes | Singlet Oxygen (O₂, photosensitizer, light) | 40-98%[1] | High atom economy, mild conditions. | Competing ene reaction, potential for photodecomposition. |
| Mn(III)-Mediated Radical Cyclization | Unsaturated Hydroperoxides | Mn(OAc)₃, often with a co-oxidant (e.g., Cu(OAc)₂) | 55-77%[4] | Good for forming highly substituted systems. | Requires stoichiometric amounts of the manganese reagent, can have stereoselectivity issues. |
| Intramolecular Williamson Ether Synthesis | Dihalides or Halohydrins with a Hydroperoxide | Base (e.g., Ag₂O, CsOH) | Varies | Good for specific targets with pre-installed functional groups. | Requires multi-step synthesis of the precursor. |
| Peroxy-Michael Addition | Unsaturated Carbonyls with a Hydroperoxide | Base or Acid Catalyst | Good | Can be highly diastereoselective.[18] | Potential for side reactions like epoxidation.[18] |
IV. Experimental Protocols
Protocol 1: Synthesis of Ascaridole via Photooxygenation of α-Terpinene[1][2]
This protocol describes a continuous-flow photooxygenation, a modern and efficient method.
-
Reactor Setup: A spiral-shaped microreactor driven by LEDs is used. Slurry Taylor flows are generated to ensure efficient mixing and light exposure.
-
Reagent Preparation:
-
Prepare a solution of α-terpinene in ethanol (e.g., 0.1 M).
-
Suspend a photosensitizer, such as Rose Bengal-grafted polymer colloids, in the solution.
-
-
Reaction Execution:
-
Pump the reaction mixture through the microreactor.
-
Simultaneously, bubble air or oxygen through the reactor to provide a continuous supply of oxygen.
-
Irradiate the reactor with an appropriate light source (e.g., green LEDs for Rose Bengal).
-
The residence time in the reactor is typically short, on the order of a few minutes.
-
-
Work-up and Purification:
-
The output from the reactor contains the product, ascaridole.
-
If a supported sensitizer is used, it can be removed by filtration.
-
The solvent is removed under reduced pressure at low temperature.
-
The crude product can be purified by low-temperature column chromatography on deactivated silica gel if necessary.
-
Protocol 2: Manganese(III) Acetate-Mediated Cyclization of an Unsaturated Hydroperoxide[4]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the unsaturated hydroperoxide substrate.
-
Reagent Addition:
-
Dissolve the substrate in a suitable solvent, such as acetic acid.
-
Add manganese(III) acetate dihydrate (2-3 equivalents).
-
If required, add a co-oxidant like copper(II) acetate (0.5-1 equivalent).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on deactivated silica gel or neutral alumina.
-
V. Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. eopsg.org [eopsg.org]
- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 10. terpconnect.umd.edu [terpconnect.umd.edu]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. 13C nmr spectrum of 1,2-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ortho-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. benchchem.com [benchchem.com]
- 16. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield and selectivity of 1,2-Dioxin reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of 1,2-dioxin reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing the this compound heterocyclic system?
The most common and direct method for synthesizing the this compound ring system is through a [4+2] cycloaddition reaction between a conjugated diene and singlet oxygen (¹O₂).[1][2][3][4] This reaction is a type of Diels-Alder reaction where singlet oxygen acts as the dienophile. The reaction is typically carried out photochemically, where a photosensitizer is used to generate singlet oxygen from ground state triplet oxygen (³O₂) in the presence of light.[1][2]
Q2: Why are this compound reactions often low-yielding and what are the main challenges?
The synthesis of 1,2-dioxins presents several challenges that can lead to low yields:
-
Instability of the this compound Ring: The this compound structure contains a peroxide bond and is often thermally and photochemically labile.[5] This inherent instability can lead to decomposition or rearrangement of the desired product under the reaction or workup conditions.
-
Competing Side Reactions: Singlet oxygen is a reactive species and can participate in other reactions with the starting diene, such as ene reactions or [2+2] cycloadditions, which compete with the desired [4+2] cycloaddition.[1][6]
-
Non-selectivity of Radical Reactions: Alternative methods involving triplet oxygen are radical in nature and can suffer from a lack of selectivity, leading to a mixture of products.[6]
-
Purification Difficulties: The instability of 1,2-dioxins makes their purification challenging. Standard techniques like column chromatography on silica (B1680970) gel can lead to decomposition.
Troubleshooting Guide
Low or No Product Formation
Q3: My reaction is not producing the desired this compound. What are the potential causes and how can I troubleshoot this?
Several factors could contribute to a lack of product formation. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for No Product Formation
References
Technical Support Center: Stabilizing 1,2-Dioxin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dioxin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and stabilization of these highly reactive compounds.
Section 1: Troubleshooting Unstable this compound Derivatives
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
1.1 My this compound derivative decomposes immediately after synthesis and purification. What can I do?
Immediate decomposition suggests extreme instability. Here are several factors to consider and troubleshoot:
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Temperature Control: 1,2-Dioxins are often thermally labile. Ensure all steps of your synthesis, work-up, and purification are performed at low temperatures. Consider using cooled solvents and pre-chilled apparatus. For highly unstable derivatives, purification by low-temperature column chromatography may be necessary.[1]
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Light Exposure: Peroxides can be sensitive to light, which can initiate radical decomposition. Protect your reaction and purified compound from light by using amber glassware or by wrapping your apparatus in aluminum foil.[2][3][4][5][6]
-
Atmospheric Oxygen: While synthesizing a peroxide, exposure to atmospheric oxygen after the peroxide ring has formed can sometimes lead to side reactions and degradation, especially in the presence of catalysts or light. Work under an inert atmosphere (e.g., nitrogen or argon) during purification and storage.
-
Trace Metal Contamination: Transition metals can catalyze the decomposition of peroxides. Ensure all glassware is scrupulously clean and consider using metal-free spatulas and equipment. If metal catalysts are used in the synthesis, ensure they are thoroughly removed during work-up.
This compound Derivative Handling Workflow
Caption: Workflow for handling unstable this compound derivatives.
1.2 My purified this compound derivative has a short shelf-life, even when stored at low temperatures. How can I improve its stability?
If your compound is still degrading under optimal storage conditions, the addition of stabilizers should be considered. The choice of stabilizer will depend on the suspected decomposition pathway.
-
Radical Decomposition: The O-O bond in 1,2-dioxins is prone to homolytic cleavage, initiating a radical chain reaction. The addition of radical scavengers can inhibit this process.
-
Common Radical Scavengers: Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol), and certain phenolic compounds are effective radical scavengers.[7]
-
-
Acid- or Base-Catalyzed Decomposition: Trace amounts of acid or base can catalyze the decomposition of peroxides. If your compound is sensitive to pH, consider storing it as a solution in a buffered, aprotic solvent.
-
Metal-Catalyzed Decomposition: As mentioned previously, trace metals can be problematic. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester metal ions and prevent them from participating in decomposition reactions.
Section 2: FAQs on Stabilizing this compound Derivatives
2.1 What are the primary mechanisms of this compound derivative decomposition?
The primary decomposition pathway for 1,2-dioxins and related cyclic peroxides like 1,2-dioxetanes involves the cleavage of the weak oxygen-oxygen bond. This can be followed by the cleavage of the carbon-carbon bond, leading to the formation of two carbonyl compounds.[8][9] This process can be initiated by:
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Thermal Energy: Heat provides the activation energy needed to break the O-O bond.[8][9]
-
Photons (Light): UV or even visible light can provide the energy for O-O bond homolysis.
-
Electron Transfer: For derivatives with electron-donating substituents, a chemically initiated electron exchange luminescence (CIEEL)-type mechanism may occur, which can significantly lower the decomposition activation energy.
Decomposition Pathway of a Generic this compound
Caption: Generalized decomposition pathway for this compound derivatives.
2.2 How do substituents on the this compound ring affect stability?
The electronic and steric nature of substituents has a significant impact on the stability of the this compound ring.
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Electron-Donating Groups: These can destabilize the ring by facilitating electron transfer mechanisms that lower the activation energy for decomposition.
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Electron-Withdrawing Groups: These generally increase the stability of the peroxide ring by making the O-O bond less susceptible to cleavage.
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Steric Bulk: Bulky substituents can increase stability by sterically hindering intermolecular interactions that could lead to decomposition. For some related cyclic peroxides, such as 1,2-dioxetanes, bulky groups like adamantyl have been shown to confer significant thermal stability.[10]
2.3 What are the best practices for storing unstable this compound derivatives?
Proper storage is critical to extending the shelf-life of these compounds.
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Temperature: Store at the lowest practical temperature. For highly unstable derivatives, -80°C is recommended. Avoid freeze-thaw cycles. For some peroxide solutions, storage at -70°C has been shown to be more effective at preventing degradation than -20°C.[11]
-
Container: Use amber glass vials with tight-fitting caps (B75204) to protect from light and air. For long-term storage, consider flame-sealing the vials under an inert atmosphere.
-
Formulation: If the compound is to be used in solution, consider dissolving it in a dry, aprotic solvent that is free of peroxides. The presence of a stabilizer in the storage solution is highly recommended.
Table 1: General Storage Conditions for Organic Peroxides
| Parameter | Recommended Condition | Rationale |
| Temperature | Below 25°C, preferably refrigerated. For highly unstable compounds, -70°C or lower.[11] | To minimize thermal decomposition. |
| Light | Store in the dark (amber vials or foil-wrapped). | To prevent photolytic decomposition.[2][3][4][5][6] |
| Atmosphere | Inert atmosphere (Nitrogen or Argon). | To prevent oxidation and reactions with atmospheric components. |
| Container | Tightly sealed, chemically inert material. | To prevent contamination and evaporation. |
2.4 I need to develop a formulation for a this compound-based drug candidate. What should I consider?
Formulating an unstable active pharmaceutical ingredient (API) like a this compound derivative requires careful consideration of excipients and storage conditions. The case of artemisinin, a natural product with an endoperoxide bridge, provides valuable insights.[12][13][14][15][16]
-
Excipient Compatibility: Perform forced degradation studies where the API is mixed with individual excipients to identify any incompatibilities.[11][17][18] Peroxides are known to be present as impurities in some common pharmaceutical excipients, which can accelerate the degradation of the API.[19]
-
Antioxidants: The inclusion of antioxidants in the formulation is likely necessary. A screening study should be performed to identify the most effective antioxidant for your specific API.
-
Moisture and pH: Control the water content and pH of the formulation, as these can significantly impact stability.
-
Drug Delivery System: Consider advanced drug delivery systems, such as liposomes or nanoparticles, which can protect the API from the external environment and improve its stability and bioavailability.[13][15]
Section 3: Experimental Protocols
3.1 Protocol for Screening Stabilizers for a Novel this compound Derivative
This protocol outlines a general procedure for identifying an effective stabilizer for your compound using a forced degradation approach.
Objective: To determine the most effective stabilizer for a novel this compound derivative from a panel of candidate antioxidants and radical scavengers.
Materials:
-
Purified this compound derivative
-
Anhydrous, peroxide-free aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Candidate stabilizers (e.g., BHT, Vitamin E, propyl gallate)
-
Amber HPLC vials with caps
-
HPLC or UPLC system with a suitable column and detector for quantifying the this compound derivative
-
Constant temperature oven or heating block
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of your this compound derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare Stabilizer Stock Solutions: Prepare stock solutions of each candidate stabilizer in the same solvent at a concentration of, for example, 10 mg/mL.
-
Prepare Test Samples: In amber HPLC vials, prepare the following samples:
-
Control: A solution of your this compound derivative without any stabilizer.
-
Test Samples: For each stabilizer, prepare a solution containing your this compound derivative at the same concentration as the control, and the stabilizer at a specific concentration (e.g., 0.1% w/v).
-
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each sample by HPLC to determine the initial concentration of your this compound derivative.
-
Forced Degradation: Place the sealed vials in an oven at a constant, elevated temperature (e.g., 40°C or 60°C). The temperature should be chosen to induce measurable degradation in the control sample over a reasonable timeframe (e.g., 24-48 hours).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove the vials from the oven, cool them to room temperature, and analyze an aliquot by HPLC to quantify the remaining this compound derivative.
-
Data Analysis:
-
For each sample, plot the concentration of the this compound derivative as a function of time.
-
Determine the degradation rate or the half-life of the derivative in the presence of each stabilizer and in the control.
-
Compare the stability of the derivative in the presence of different stabilizers to identify the most effective one.
-
Table 2: Example Data from a Stabilizer Screening Study
| Sample | Stabilizer (0.1% w/v) | Half-life at 40°C (hours) |
| 1 | None (Control) | 8 |
| 2 | BHT | 24 |
| 3 | Vitamin E | 36 |
| 4 | Propyl Gallate | 15 |
3.2 Protocol for Photostability Testing
This protocol is based on the ICH Q1B guideline and is designed to assess the light sensitivity of your this compound derivative.[2][3][4][5][6]
Objective: To evaluate the photostability of a this compound derivative in its solid state and in solution.
Materials:
-
Purified this compound derivative
-
Suitable solvent (if testing in solution)
-
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)
-
Aluminum foil
-
A photostability chamber equipped with a light source that provides both visible and UV light (e.g., a xenon or metal halide lamp) with controlled temperature and humidity. The chamber should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][6]
-
Analytical method (e.g., HPLC) for quantifying the derivative and its photodegradants.
Procedure:
-
Sample Preparation:
-
Solid State: Place a small amount of the solid derivative in a transparent container.
-
Solution State: Prepare a solution of the derivative in a suitable solvent and place it in a transparent container.
-
Dark Control: Prepare identical samples but wrap them securely in aluminum foil to protect them from light.
-
-
Exposure: Place the unwrapped samples and the dark controls in the photostability chamber. Expose them to the light source for a specified duration.
-
Analysis: After the exposure period, analyze the light-exposed samples and the dark controls. Quantify the amount of the remaining this compound derivative and identify and quantify any major degradation products.
-
Evaluation: Compare the degradation of the light-exposed sample with that of the dark control. A significantly greater degradation in the light-exposed sample indicates photolability.
Section 4: Computational Approaches to Stability Prediction
4.1 Can computational chemistry predict the stability of my this compound derivatives?
Yes, computational methods can be a powerful tool for predicting the relative stability of different this compound derivatives before they are synthesized. This can help prioritize synthetic targets.
-
Density Functional Theory (DFT): DFT calculations can be used to determine the ground-state energies of different substituted 1,2-dioxins. By comparing these energies, you can predict their relative thermodynamic stabilities.
-
Transition State Theory: By calculating the energy of the transition state for the O-O bond cleavage, it is possible to estimate the activation energy for decomposition. A higher activation energy suggests greater kinetic stability.
-
Quantitative Structure-Activity Relationship (QSAR): If you have experimental stability data for a set of related this compound derivatives, you can develop a QSAR model that correlates molecular descriptors (e.g., electronic and steric parameters of the substituents) with stability. This model can then be used to predict the stability of new, unsynthesized derivatives.
Workflow for Computational Stability Prediction
Caption: A computational workflow for predicting the stability of this compound derivatives.
References
- 1. scielo.br [scielo.br]
- 2. ema.europa.eu [ema.europa.eu]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. ikev.org [ikev.org]
- 6. database.ich.org [database.ich.org]
- 7. ps-phyweb-prd1.ads.usc.edu [ps-phyweb-prd1.ads.usc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Comparative understanding of peroxide quantitation assays: a case study with peptide drug product degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting common side reactions in 1,2-Dioxin chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioxin chemistry. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize a 3,6-disubstituted-1,2-dioxin from a 1,3-diene and singlet oxygen is giving a low yield of the desired product. What are the likely side reactions?
A1: Low yields in the synthesis of 1,2-dioxins from 1,3-dienes and singlet oxygen are often due to competing side reactions. The most common of these is the ene reaction , which occurs when the diene possesses allylic hydrogen atoms. Instead of the desired [4+2] cycloaddition to form the this compound, the ene reaction leads to the formation of an allylic hydroperoxide.
Another potential issue is the thermal or photochemical instability of the this compound product under the reaction conditions, leading to decomposition or rearrangement into other products such as diepoxides or furans .
Q2: How can I favor the [4+2] cycloaddition over the ene reaction to improve the yield of my this compound?
A2: To favor the desired [4+2] cycloaddition, consider the following strategies:
-
Substrate Selection: Whenever possible, use 1,3-dienes that lack allylic hydrogens. The absence of these hydrogens completely suppresses the ene reaction pathway.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents generally favor the [4+2] cycloaddition.
-
Temperature Control: Photooxygenation reactions are typically carried out at low temperatures to minimize thermal decomposition of the this compound product.
-
Sensitizer Selection: The choice of photosensitizer can affect the efficiency of singlet oxygen generation and, in some cases, the product distribution. Common sensitizers include Rose Bengal, Methylene Blue, and Tetraphenylporphyrin (TPP).
Q3: I have successfully synthesized my this compound, but it seems to be decomposing during workup or purification. What are the common decomposition pathways and how can I avoid them?
A3: 1,2-Dioxins are known to be thermally and photochemically labile. The primary decomposition pathways include:
-
Thermal Rearrangement: Upon heating, 1,2-dioxins can rearrange to form diepoxides or fragment into other products.
-
Acid-Catalyzed Rearrangement: The presence of acid can catalyze the rearrangement of 1,2-dioxins to furans or other heterocyclic compounds.
To minimize decomposition:
-
Avoid High Temperatures: Concentrate reaction mixtures under reduced pressure at low temperatures.
-
Use Neutral Conditions: Avoid acidic conditions during workup and purification. If an acidic wash is necessary, it should be performed quickly and at low temperatures, followed by neutralization.
-
Purification: Use chromatography on neutral stationary phases like silica (B1680970) gel, and work quickly. Store the purified product at low temperatures and protected from light.
Data Presentation
Table 1: Influence of Diene Substitution on Reaction Pathway with Singlet Oxygen
| Diene Structure | Allylic Hydrogens Present? | Major Reaction Pathway | Predominant Product |
| 1,3-Butadiene | No | [4+2] Cycloaddition | 3,6-Dihydro-1,2-dioxin |
| 1,3-Cyclohexadiene | Yes | [4+2] Cycloaddition | Bicyclic this compound |
| 2,4-Hexadiene | Yes | Ene Reaction & [4+2] Cycloaddition | Mixture of Allylic Hydroperoxides and 3,6-Dimethyl-1,2-dioxin |
| 2,5-Dimethyl-2,4-hexadiene | Yes | Ene Reaction | Allylic Hydroperoxide |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Diphenyl-1,2-dioxin via Photooxygenation
-
Reaction Setup: In a Pyrex reaction vessel equipped with a magnetic stirrer and a gas inlet tube, dissolve 1,4-diphenyl-1,3-butadiene (1.0 g, 4.85 mmol) in dichloromethane (B109758) (100 mL).
-
Sensitizer Addition: Add a catalytic amount of Rose Bengal (approx. 10 mg).
-
Photooxygenation: Immerse the reaction vessel in a cooling bath maintained at -78 °C (dry ice/acetone). While stirring vigorously, bubble a stream of dry oxygen gas through the solution. Irradiate the solution with a 500 W tungsten-halogen lamp for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting diene.
-
Workup: Once the reaction is complete, stop the oxygen flow and remove the light source. Allow the solution to warm to room temperature. Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure at a temperature below 30 °C. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford 3,6-diphenyl-1,2-dioxin as a solid.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Competing reaction pathways in the synthesis of 1,2-dioxins.
Technical Support Center: Optimization of 1,2-Dioxin Formation
Welcome to the technical support center for the synthesis of 1,2-dioxin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues. The focus is on the formation of 3,6-dihydro-1,2-dioxins (endoperoxides) via the [4+2] cycloaddition of conjugated dienes with singlet oxygen (¹O₂), as the parent this compound is a highly unstable and transient species.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound derivatives?
A1: The most common and effective method is the [4+2] cycloaddition reaction, a type of Diels-Alder reaction, between a conjugated diene and singlet oxygen (¹O₂).[2] Singlet oxygen acts as the dienophile, reacting with the diene to form a six-membered ring containing a peroxide linkage, known as an endoperoxide or 3,6-dihydro-1,2-dioxin.
Q2: How is singlet oxygen generated for this reaction?
A2: Singlet oxygen is typically generated in situ through photosensitization.[3] This process involves a photosensitizer (a dye), a light source, and ground-state triplet oxygen (³O₂), which is usually supplied by bubbling oxygen gas through the reaction mixture. The photosensitizer absorbs light, becomes excited, and then transfers this energy to triplet oxygen, converting it to the reactive singlet state.[3]
Q3: What are the most common photosensitizers used?
A3: Commonly used photosensitizers include Rose Bengal, Methylene Blue, and Tetraphenylporphyrin (TPP).[3] The choice of sensitizer (B1316253) depends on factors such as its solubility in the reaction solvent, its efficiency in generating singlet oxygen, and the wavelength of the light source available.[3] Polymer-bound photosensitizers are also used to simplify purification and minimize product contamination.[3]
Q4: Why is my this compound product unstable?
A4: The parent this compound ring system is inherently unstable due to its peroxide-like nature.[1] Even substituted derivatives can be labile, sensitive to heat, light, and acid or base catalysis.[1] Stability is highly dependent on the substituents on the ring. Proper handling and purification under mild conditions are crucial to prevent decomposition.
Q5: Can I use ground-state (triplet) oxygen for the cycloaddition?
A5: No, ground-state triplet oxygen is kinetically unreactive in cycloaddition reactions with singlet-state dienes due to spin conservation rules.[4] The reaction requires the high-energy, spin-paired singlet state of oxygen to proceed efficiently.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Singlet Oxygen Generation: Insufficient light, low oxygen concentration, or a degraded/unsuitable photosensitizer. | - Ensure a powerful light source with a wavelength appropriate for your sensitizer is used.- Vigorously bubble oxygen or air through the solution before and during irradiation. Consider using a continuous flow reactor for superior gas-liquid mixing.[5]- Use a fresh, pure photosensitizer. Check the sensitizer's compatibility with your solvent. |
| 2. Diene Inactivity: The diene must be in the s-cis conformation to react. Steric hindrance can prevent this. | - For acyclic dienes, equilibrium between s-cis and s-trans conformers can be temperature-dependent. Try adjusting the reaction temperature.- If the diene is locked in an s-trans conformation, it will not undergo the Diels-Alder reaction. | |
| 3. Quenching of Singlet Oxygen: The solvent, diene, or impurities can physically or chemically quench singlet oxygen before it can react. | - Choose solvents with long singlet oxygen lifetimes (e.g., chlorinated solvents, acetonitrile). Avoid solvents like amines or phenols.- Ensure all reagents and solvents are pure and free from quenching impurities. | |
| Formation of Side Products (e.g., Allylic Hydroperoxides) | 1. Competing "Ene" Reaction: If the diene has allylic hydrogens, the Schenck ene reaction can compete with the [4+2] cycloaddition, leading to allylic hydroperoxides. | - This is an inherent reactivity pathway. Modifying the diene substrate to remove allylic hydrogens is the most effective solution.- Lowering the reaction temperature may favor the cycloaddition in some cases. |
| 2. Product Decomposition: The endoperoxide product may be unstable under the reaction or workup conditions. | - Perform the reaction at low temperatures (e.g., using a cooling bath).- Minimize exposure to light after the reaction is complete.- Use mild workup conditions. Avoid strong acids or bases.- Purify quickly using chromatography at low temperatures if necessary. | |
| Reaction is Slow or Stalls | 1. Insufficient Irradiation: The light source is too weak or too far from the reaction vessel. | - Move the light source closer to the flask or use a more powerful lamp.- Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., Pyrex). |
| 2. Photosensitizer Photobleaching: The dye is degrading under prolonged irradiation. | - Use a more photostable sensitizer.- Consider using a polymer-bound sensitizer, which can exhibit higher stability.[3] | |
| 3. Low Oxygen Saturation: Inefficient bubbling or consumption of oxygen is faster than its dissolution. | - Increase the oxygen flow rate. Use a fritted gas dispersion tube for finer bubbles.- For preparative scale, a continuous flow reactor under pressure can significantly increase oxygen concentration and mass transfer.[5] |
Data Presentation
Optimizing the reaction requires balancing several factors. While precise yields are highly substrate-dependent, the following table summarizes the general effects of key parameters on the photooxygenation reaction.
| Parameter | Options | General Effect on this compound Formation | Considerations |
| Photosensitizer | Rose Bengal, Methylene Blue, Tetraphenylporphyrin (TPP) | Efficiency varies. TPP is often used for its good solubility in many organic solvents. | Match sensitizer to solvent and light source. Rose Bengal is often used in polar solvents like methanol, while TPP is suitable for chlorinated solvents.[3] |
| Solvent | CH₂Cl₂, CHCl₃, CCl₄, Acetone, Methanol, Acetonitrile | Solvents with longer ¹O₂ lifetimes (e.g., halogenated) generally give better yields. | Choose a solvent that dissolves both the substrate and the sensitizer. Avoid solvents that react with or quench ¹O₂ (e.g., amines). |
| Temperature | -78°C to Room Temperature | Lower temperatures often increase selectivity and product stability, but may decrease reaction rate. | Endoperoxide products are often thermally labile. Low temperatures (-20°C to 0°C) are recommended to prevent decomposition. |
| Oxygen Source | Pure O₂, Air | Pure O₂ provides a higher concentration, leading to faster reactions.[5] | Air can be sufficient for small-scale reactions but may be slower.[5] Ensure a continuous, steady flow. |
| Light Source | Sodium lamp, Tungsten-halogen lamp, LEDs | Must emit at a wavelength absorbed by the photosensitizer. Higher intensity generally leads to faster reactions. | Use a filter to cut out UV light, which can cause product decomposition. Position the lamp for maximum illumination of the reaction mixture. |
Experimental Protocols
General Protocol for the Synthesis of a 3,6-Dihydro-1,2-dioxin Derivative
This protocol provides a general procedure for the photosensitized [4+2] cycloaddition of a generic 1,3-diene with singlet oxygen.
Materials:
-
1,3-Diene (Substrate)
-
Photosensitizer (e.g., Tetraphenylporphyrin, TPP, or Rose Bengal)
-
Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Oxygen Gas Source with gas dispersion tube
-
High-intensity light source (e.g., 500 W tungsten-halogen lamp)
-
Reaction vessel (e.g., Pyrex flask, immersion well photoreactor)
-
Cooling system (e.g., ice bath or cryocooler)
Procedure:
-
Reaction Setup: Dissolve the 1,3-diene (1.0 eq) and a catalytic amount of the photosensitizer (e.g., 0.01-0.1 mol%) in the chosen anhydrous solvent in the reaction vessel. The solution should be dilute (e.g., 0.05-0.1 M) to allow for efficient light penetration.
-
Deaeration (Optional but Recommended): Some protocols suggest briefly purging the solution with an inert gas like argon to remove other dissolved gases before introducing oxygen.
-
Oxygenation: Cool the solution to the desired temperature (e.g., 0°C or -20°C) using a cooling bath. Begin bubbling a slow, steady stream of dry oxygen gas through the solution via a gas dispersion tube.
-
Irradiation: Position the light source as close to the reaction vessel as practical. Turn on the light source to initiate the reaction. If the vessel is not a dedicated photoreactor, it can be beneficial to surround it with aluminum foil to maximize light reflection.
-
Monitoring: Follow the progress of the reaction by thin-layer chromatography (TLC) or ¹H NMR by periodically taking aliquots. The disappearance of the starting diene indicates reaction completion.
-
Workup: Once the reaction is complete, turn off the light source and stop the oxygen flow. Purge the solution with an inert gas (e.g., argon or nitrogen) to remove excess oxygen.
-
Purification: The workup procedure is highly dependent on the product's stability.
-
For stable products: The solvent can be removed under reduced pressure at low temperature. The residue can then be purified by flash column chromatography on silica (B1680970) gel, often using a cold column or eluting with pre-chilled solvents.
-
For unstable products: It may be necessary to use the crude product directly in the next step or attempt purification via low-temperature recrystallization.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis of this compound derivatives.
References
Technical Support Center: Purification of 1,2-Dioxin and its Derivatives
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-Dioxin samples.
Critical Safety and Stability Advisory
Before proceeding, it is crucial to identify the exact nature of your compound. The parent This compound (C₄H₄O₂) is a highly unstable, antiaromatic compound that has not been isolated due to its rapid isomerization. If you believe you have synthesized the parent this compound, please exercise extreme caution and re-verify your structural analysis.
This guide is intended for researchers working with more stable, substituted this compound derivatives (endoperoxides) . The purification of these compounds is challenging due to the labile peroxide bond, which is susceptible to decomposition by heat, light, acid, base, and certain metals.
Frequently Asked Questions (FAQs)
Q1: My analytical data suggests I have this compound, but it decomposes upon attempted isolation. What is happening?
A1: You are likely observing the inherent instability of the this compound ring system. The parent compound is exceptionally reactive. It is more probable that you have a substituted derivative. If your compound is indeed highly unstable, it may be a transient intermediate that cannot be isolated under standard conditions. Consider using in-situ characterization techniques like low-temperature NMR spectroscopy to confirm its structure without purification.
Q2: What are the most common impurities in samples containing this compound derivatives?
A2: Impurities typically originate from the synthetic route used. For endoperoxides synthesized from dienes, common impurities include:
-
Unreacted starting diene.
-
Photoredox or chemical catalysts.
-
Solvents used in the reaction.
-
By-products from competing reactions (e.g., ene reactions with singlet oxygen).
-
Degradation products from the this compound derivative itself.
Q3: Which analytical techniques are recommended for assessing the purity of a potentially unstable this compound derivative?
A3: Gentle, non-destructive analytical methods are essential.
-
Quantitative ¹H NMR (qHNMR): This is an excellent method for determining purity without subjecting the sample to high heat or chromatographic separation media that could cause decomposition.
-
Low-Temperature High-Performance Liquid Chromatography (HPLC): HPLC can be effective if performed at sub-ambient temperatures (e.g., -35 to 5 °C) to prevent on-column degradation.[1][2][3]
-
Gas Chromatography (GC): GC is generally not recommended unless you have confirmed the thermal stability of your specific derivative. The high temperatures of the injector port can cause decomposition, leading to inaccurate purity assessments.[4]
-
Melting Point: For solid derivatives, a sharp melting point can indicate high purity. However, be observant for decomposition (color change, gas evolution) near the melting point.
Troubleshooting Guide for Purification
This guide addresses specific issues you may encounter during the purification of substituted this compound derivatives.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or no product recovery after column chromatography. | 1. Decomposition on silica (B1680970)/alumina: The stationary phase can be acidic or basic enough to catalyze the decomposition of the peroxide bond. 2. Product is too volatile: If your derivative has a low molecular weight, it may have evaporated during solvent removal. | 1. Deactivate the stationary phase: Use silica gel that has been neutralized with a base (e.g., triethylamine (B128534) in the eluent) or an acid. Alternatively, consider a less reactive stationary phase like Celite. 2. Use low-temperature chromatography: Perform the entire purification process at low temperatures (0 °C to -40 °C) to minimize thermal degradation.[1][2] 3. Use gentle solvent removal: Remove the solvent using a rotary evaporator at low temperature and reduced pressure. Avoid heating the water bath. |
| Product "oils out" instead of crystallizing during recrystallization. | 1. High concentration of impurities: Impurities can inhibit crystal lattice formation. 2. Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of your compound, or the compound is too soluble even at low temperatures.[5] 3. Cooling too rapidly: Rapid cooling can lead to the formation of an amorphous oil instead of an ordered crystal lattice. | 1. Pre-purify the sample: Use a quick filtration through a short plug of silica to remove major impurities before attempting recrystallization. 2. Choose a lower-boiling point solvent: Ensure the solvent's boiling point is below your compound's melting point. Test a range of solvents to find one where your compound is soluble when hot but sparingly soluble when cold.[6] 3. Cool slowly: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath. Seeding with a pure crystal can help initiate crystallization.[7] |
| TLC analysis shows a new spot after purification that wasn't in the crude mixture. | 1. On-plate decomposition: The silica on the TLC plate is causing the compound to decompose. 2. Degradation during workup/purification: The compound degraded during an extraction or chromatography step. | 1. Use deactivated TLC plates: Dip the TLC plate in a solution of triethylamine in hexane (B92381) and dry it before use. 2. Analyze all fractions: Check aqueous layers from extractions and all chromatography fractions to track where the product was lost or degraded. 3. Re-evaluate stability: Your compound may not be stable to the chosen purification conditions (pH, solvent, temperature). |
| Difficulty separating the product from a non-polar impurity (e.g., starting diene). | Similar Polarity: The product and impurity have very similar polarities, making separation by normal-phase chromatography difficult. | 1. Optimize the mobile phase: Use a less polar solvent system to increase the separation (lower the Rf values). Test various solvent mixtures using TLC. 2. Try reverse-phase chromatography: If the product is sufficiently stable, reverse-phase (e.g., C18) chromatography with a polar mobile phase (e.g., acetonitrile/water) may provide better separation. 3. Consider alternative techniques: If chromatography fails, recrystallization or selective chemical quenching of the impurity might be an option. |
Experimental Protocols
Protocol 1: Low-Temperature Flash Column Chromatography
This method is suitable for thermally labile this compound derivatives that require purification via chromatography.
Materials:
-
Jacketed chromatography column
-
Low-temperature circulating bath
-
Crude this compound derivative sample
-
Neutralized silica gel (40-63 µm)
-
Pre-chilled solvents (e.g., hexane/ethyl acetate (B1210297) mixture)
-
Pressurized air or nitrogen source
-
Collection tubes in an ice bath
Procedure:
-
Cool the System: Set the circulating bath to the desired temperature (e.g., 0 °C or lower) and allow the jacketed column to cool completely.[3]
-
Pack the Column: Prepare a slurry of the neutralized silica gel in the pre-chilled mobile phase. Pour the slurry into the cooled column and use gentle pressure to pack it evenly. Do not let the solvent level drop below the top of the silica.
-
Load the Sample: Dissolve the crude sample in a minimal amount of the cold mobile phase. Carefully add the sample solution to the top of the silica bed.
-
Elute the Column: Fill the column with the cold mobile phase and apply gentle pressure. Maintain a steady flow rate.
-
Collect Fractions: Collect the eluting solvent in tubes placed in an ice bath to ensure the purified sample remains cold.
-
Analyze Fractions: Use a pre-screened method (e.g., TLC on neutralized plates) to analyze the collected fractions and identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., using an ice bath with the rotary evaporator).
Protocol 2: Low-Temperature Recrystallization
This method is ideal for purifying solid, heat-sensitive this compound derivatives.
Materials:
-
Crude solid this compound derivative
-
A suitable recrystallization solvent (determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate (use with caution and minimal heat)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Solute: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently warm the mixture just enough to dissolve the solid completely. Avoid boiling if possible to prevent decomposition.[8]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this stage.[7]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a small seed crystal of the pure product.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash Crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the Crystals: Allow the crystals to dry under vacuum on the filter. Avoid using a high-temperature oven. Drying in a vacuum desiccator at room temperature is the safest method.
Data Summary Tables
Table 1: Comparison of Purification Techniques for Unstable Compounds
| Technique | Advantages | Disadvantages | Best For |
| Low-Temp Column Chromatography | Good for separating mixtures with different polarities. Scalable. | Can still cause decomposition if stationary phase is not inert. Requires specialized equipment (jacketed column). | Purifying oils or solids from a complex mixture.[3] |
| Low-Temp Recrystallization | Highly effective for achieving high purity of solid compounds. Relatively simple setup. | Only applicable to solids. Requires finding a suitable solvent. Can have lower yields. | Final purification step for solid products.[9] |
| Preparative TLC | Fast for small-scale purifications. Easy to visualize separation. | Limited sample capacity. Risk of decomposition on silica. | Quickly isolating a few milligrams of product for analysis. |
| Aqueous Washing / Extraction | Good for removing acidic, basic, or highly polar impurities. | Only works for water-insoluble compounds. Risk of emulsion formation. | Initial workup to remove salts or acidic/basic by-products.[10][11] |
Visual Workflow Diagrams
Caption: Decision workflow for selecting a primary purification technique.
Caption: Experimental workflow for low-temperature flash chromatography.
References
- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. mt.com [mt.com]
- 10. US3190904A - Process for the purification of organic peroxides - Google Patents [patents.google.com]
- 11. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
identifying and characterizing unexpected byproducts in 1,2-Dioxin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dioxins. The content addresses common issues, with a focus on identifying and characterizing unexpected byproducts.
FAQs and Troubleshooting Guides
Q1: My 1,2-dioxin synthesis is resulting in a complex mixture of products with low yield of the desired endoperoxide. What are the likely side reactions?
A1: The synthesis of 1,2-dioxins, typically via the [4+2] cycloaddition of a conjugated diene with singlet oxygen, is often accompanied by competing side reactions. The most common of these are the Schenck ene reaction and [2+2] cycloaddition, both of which also involve singlet oxygen.
-
Schenck Ene Reaction: This reaction is prevalent with dienes that possess allylic hydrogens. It results in the formation of allylic hydroperoxides. For example, in the photooxidation of ergosterol, a common 5,7-conjugated diene sterol, the corresponding 5,8-endoperoxide and the 7β-hydroperoxy derivative are formed in parallel.[1]
-
[2+2] Cycloaddition: This pathway leads to the formation of unstable four-membered ring compounds called dioxetanes. These can subsequently cleave to form carbonyl compounds. While the [4+2] cycloaddition to form the this compound is a pericyclic reaction, the [2+2] pathway is also a possibility.[2]
-
Product Decomposition: 1,2-Dioxins (endoperoxides) themselves can be thermally or photochemically labile, rearranging to form other products such as diepoxides or epoxyketones.[3][4] For instance, 2,3-dioxabicyclo[2.2.2]octane-5,6-diols have been shown to undergo a clean thermal rearrangement to 1,4-dicarbonyl compounds.[3]
Q2: I suspect the formation of allylic hydroperoxides in my reaction. How can I identify them?
A2: Allylic hydroperoxides can be identified through a combination of chromatographic and spectroscopic techniques.
-
Chromatography: Allylic hydroperoxides are generally more polar than the starting diene and the corresponding this compound. They can often be separated from the product mixture using column chromatography on silica (B1680970) gel.[5]
-
Spectroscopy:
-
¹H NMR: The presence of a hydroperoxy group (-OOH) will typically show a broad singlet in the downfield region of the spectrum (often >8 ppm), though this can be highly dependent on the solvent and concentration. The vinylic protons of the newly formed double bond in the ene product will have characteristic chemical shifts, typically in the range of 4.5-6.5 ppm.[2][6][7][8][9] Protons on the carbon bearing the hydroperoxy group will also have a distinct chemical shift.
-
¹³C NMR: The carbon atom attached to the hydroperoxy group will be deshielded and appear in a specific region of the spectrum.
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry may show a molecular ion peak, but loss of H₂O₂ or an -OOH radical is common. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be more suitable for observing the molecular ion.
-
Q3: My desired this compound is forming, but it seems to be decomposing during workup or purification. What could be happening and how can I prevent it?
A3: 1,2-Dioxins are a class of endoperoxides and can be sensitive to heat, light, and acid or base. Decomposition often involves rearrangement reactions.
-
Thermal Rearrangement: Heating the this compound can cause it to rearrange into a diepoxide. This is a known transformation for endoperoxides.[4] For example, the reaction of 1,4-diaryl-2,3-dioxabicyclo[2.2.2]oct-5-enes with FeBr₂ can lead to the formation of syn-1,2;3,4-bis(epoxy)-1,4-diarylcyclohexanes.[10]
-
Photochemical Rearrangement: Exposure to UV or even strong visible light can also induce rearrangement of the endoperoxide ring system.
-
Catalyzed Decomposition: Trace amounts of acid, base, or metal contaminants can catalyze the decomposition of the peroxide bond.
Troubleshooting Strategies:
-
Low-Temperature Workup: Perform all extractions and solvent removal steps at low temperatures. Use a rotary evaporator with a cooled water bath.
-
Protection from Light: Wrap reaction flasks and chromatography columns in aluminum foil to prevent photo-decomposition.
-
Neutral Conditions: Ensure all glassware is clean and free of acidic or basic residues. Use neutral solvents for chromatography and consider washing organic extracts with a neutral brine solution.
-
Prompt Purification: Purify the this compound as quickly as possible after the reaction is complete to minimize decomposition.
Q4: How can I distinguish between the desired this compound and a diepoxide byproduct using spectroscopy?
A4: Differentiating between a this compound and its corresponding diepoxide is readily achievable with NMR and Mass Spectrometry.
-
¹H NMR: The most significant difference will be in the signals for the protons attached to the carbons of the original double bond. In the this compound, these will be vinylic protons with chemical shifts typically between 6.0 and 6.5 ppm. In the diepoxide, these carbons are now part of epoxide rings, and the attached protons will be shifted significantly upfield, usually into the 3.0-4.0 ppm range.
-
¹³C NMR: The vinylic carbons of the this compound will appear in the olefinic region of the spectrum (typically 120-140 ppm). In the diepoxide, these carbons will be shifted upfield to the region characteristic of epoxides (typically 40-60 ppm).
-
Mass Spectrometry: While both are isomers and will have the same molecular weight, their fragmentation patterns will differ. 1,2-Dioxins often show fragmentation pathways involving the peroxide bond, while diepoxides will exhibit fragmentation patterns characteristic of epoxides.
Quantitative Data Summary
| Compound Class | Typical ¹H NMR Chemical Shifts (ppm) | Typical ¹³C NMR Chemical Shifts (ppm) | Common Mass Spec Fragments |
| This compound | Vinylic C-H: 6.0 - 6.5 | Vinylic C: 120 - 140 | [M]+, [M-O₂]+, fragments from ring cleavage |
| Allylic Hydroperoxide | -OOH: >8.0 (broad), Vinylic C-H: 4.6 - 5.9[6] | C-OOH: ~80-90 | [M]+, [M-H₂O₂]+, [M-OOH]+ |
| Dioxetane | Protons on the four-membered ring: variable | Carbons of the four-membered ring: ~80-100 | Fragments from ring cleavage to carbonyls |
| Diepoxide | Protons on epoxide rings: 3.0 - 4.0 | Carbons of epoxide rings: 40 - 60 | Characteristic epoxide ring fragmentations |
Experimental Protocols
General Protocol for the Synthesis of a this compound (Endoperoxide)
This protocol is a general guideline for the photosensitized oxidation of a conjugated diene to form a this compound.
Materials:
-
Conjugated diene (e.g., 1,3-cyclohexadiene, ergosterol)
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue, Tetraphenylporphyrin)
-
Solvent (e.g., CH₂Cl₂, CHCl₃, Acetone, Methanol)
-
Oxygen source (balloon or cylinder)
-
Light source (e.g., sodium lamp, tungsten lamp)
-
Cooling bath
Procedure:
-
Dissolve the conjugated diene and a catalytic amount of the photosensitizer in the chosen solvent in a flask suitable for photochemistry (e.g., a round-bottom flask with a side arm for gas inlet). The solution should be dilute to allow for good light penetration.
-
Cool the solution to the desired temperature (often 0 °C or lower to improve stability of the product) using a cooling bath.
-
Bubble a slow stream of oxygen through the solution for 10-15 minutes to ensure saturation. Maintain a positive pressure of oxygen throughout the reaction (e.g., using an oxygen-filled balloon).
-
Irradiate the solution with the light source while maintaining the temperature and oxygen atmosphere. The reaction should be monitored by a suitable method, such as Thin Layer Chromatography (TLC) or ¹H NMR of aliquots, to follow the consumption of the starting material.
-
Once the reaction is complete, stop the irradiation and purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess oxygen.
-
Perform a low-temperature workup. This may involve washing the organic solution with cold water or brine to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purify the crude product immediately by flash column chromatography on silica gel at low temperature, using a suitable eluent system determined by TLC analysis.[5]
Visualizations
Reaction Pathways in this compound Synthesis
Caption: Competing reaction pathways in the synthesis of 1,2-dioxins from conjugated dienes and singlet oxygen.
Experimental Workflow for Byproduct Identification
Caption: A general workflow for the isolation and identification of byproducts from a this compound synthesis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [digital.library.adelaide.edu.au]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Managing the Instability of 1,2-Dioxin Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioxin compounds. The inherent instability of the this compound ring system presents unique challenges beyond typical peroxide-forming chemicals.
Frequently Asked Questions (FAQs)
Q1: What makes this compound compounds so unstable?
A1: The parent this compound is a heterocyclic, organic, antiaromatic compound.[1] Due to its peroxide-like characteristics, it is exceptionally unstable and has not been isolated.[1] Computational studies suggest that it rapidly isomerizes to more stable structures, such as but-2-enedial.[1] Even substituted derivatives are known to be highly labile.[1] The primary instability stems from the inherent strain and electronic properties of the this compound ring itself, not just the tendency to form hydroperoxides like common ethers.
Q2: Are 1,2-dioxins the same as the "dioxins" reported as environmental pollutants?
A2: No, this is a critical distinction. The term "dioxin" in popular media and environmental science almost always refers to polychlorinated dibenzo-p-dioxins (PCDDs). These are highly toxic and persistent environmental pollutants.[2] this compound, in contrast, is a specific six-membered heterocyclic ring with two adjacent oxygen atoms. While both contain a dioxin core structure, their chemical properties, stability, and biological activities are vastly different. This guide pertains exclusively to the challenges of working with the unstable this compound heterocyclic system and its derivatives.
Q3: What are the primary decomposition pathways for this compound and related compounds?
A3: The decomposition of cyclic peroxides like 1,2-dioxins and the related, more studied 1,2-dioxetanes is thermally activated and proceeds through the cleavage of the weak oxygen-oxygen (O-O) bond.[3][4] This initial bond breaking leads to the formation of a biradical intermediate which can then undergo further reactions, such as carbon-carbon bond cleavage, to yield carbonyl compounds.[3][4]
Q4: Can I purchase and store this compound compounds?
A4: Due to their high instability, the parent this compound and many simple derivatives are not commercially available and are typically generated in situ for immediate use in subsequent reactions. If you are working with a novel, potentially more stable derivative, it is crucial to handle it with extreme caution, assuming it to be highly sensitive to heat, light, and mechanical shock.
Q5: Are there any known stable derivatives of this compound?
A5: While the parent compound is elusive, research has aimed to synthesize stable derivatives. However, some initial reports of stable this compound derivatives were later found to be incorrect, with the isolated compounds being more stable isomers.[1] Researchers should be highly critical of any claims of stable this compound derivatives and perform rigorous structural confirmation.
Troubleshooting Guides
Issue 1: Rapid Decomposition of a Synthesized this compound Derivative
Symptoms:
-
Immediate disappearance of the target compound upon attempted isolation.
-
Formation of unexpected byproducts, often carbonyl compounds.
-
Discoloration or gas evolution from the reaction mixture.
Possible Causes:
-
Inherent Instability: The synthesized this compound derivative is likely intrinsically unstable under the reaction or workup conditions.
-
Thermal Stress: Exposure to even moderate heat can initiate the decomposition cascade starting with O-O bond cleavage.
-
Photolytic Decomposition: Exposure to light, especially UV, can promote the cleavage of the peroxide bond.
-
Catalytic Decomposition: Traces of metal ions or other impurities can catalyze the decomposition of the peroxide linkage.
Solutions:
-
Low-Temperature Chemistry: Perform all reactions and manipulations at the lowest possible temperature.
-
Exclusion of Light: Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.
-
Inert Atmosphere: Work under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric oxygen and moisture.
-
In Situ Trapping: Design the experiment to generate the this compound in the presence of a trapping agent to immediately convert it to a more stable product.
-
Purification of Reagents and Solvents: Ensure all starting materials, solvents, and reagents are free from metal contaminants and other impurities.
Issue 2: Suspected Peroxide Formation in Solvents or Reagents Used for this compound Synthesis
Symptoms:
-
Inconsistent reaction outcomes or low yields.
-
Unexpected side reactions.
-
Positive peroxide test on solvents (e.g., ethers, THF) used in the synthesis.
Possible Causes:
-
Improper Solvent Storage: Ethers and other solvents prone to peroxide formation were stored improperly (e.g., exposed to air and light).
-
Aged Solvents: Solvents have been stored beyond their recommended shelf life.
-
Inhibitor Depletion: Stabilizers (like BHT) in the solvent have been consumed.
Solutions:
-
Solvent Quality Control: Always use fresh, high-purity solvents. Test solvents for the presence of peroxides before use, especially when working with sensitive compounds.
-
Proper Solvent Handling: Store peroxide-forming solvents in tightly sealed, opaque containers under an inert atmosphere and away from heat and light.
-
Peroxide Removal: If peroxides are detected, they must be removed before the solvent is used. Common methods include passing the solvent through a column of activated alumina (B75360) or treatment with a reducing agent like ferrous sulfate. Caution: Never distill solvents containing high levels of peroxides.
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides (Iodide Method)
This protocol is for testing solvents and reagents for peroxide contamination before use in a synthesis.
Materials:
-
Solvent to be tested
-
Glacial acetic acid
-
Potassium iodide (KI), solid or freshly prepared 10% aqueous solution
-
Starch indicator solution (optional)
Procedure:
-
In a clean, dry test tube, add 1 mL of the solvent to be tested.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of potassium iodide or 0.5 mL of a freshly prepared 10% KI solution.
-
Stopper the test tube and shake for 1 minute.
-
Observe the color of the solution. The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color.
-
For enhanced sensitivity, add a few drops of starch indicator solution. A deep blue-black color indicates the presence of peroxides.
Interpretation of Results:
| Peroxide Concentration | Observation (without starch) | Observation (with starch) |
| Low | Faint yellow | Light blue |
| Moderate | Yellow to light brown | Dark blue/purple |
| High | Brown | Deep blue-black |
Protocol 2: Removal of Peroxides from Ethereal Solvents (Activated Alumina)
This is a common and safe method for removing peroxides from solvents like THF or diethyl ether before use.
Materials:
-
Peroxidic solvent
-
Activated alumina (basic or neutral, Brockmann I)
-
Glass chromatography column with a stopcock
-
Clean, dry solvent collection flask
Procedure:
-
Set up the chromatography column in a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Fill the column with activated alumina. The amount will depend on the volume of solvent to be purified (a general rule is a 5-10 cm column height for every 100 mL of solvent).
-
Gently tap the column to ensure even packing.
-
Carefully pour the peroxidic solvent onto the top of the alumina column.
-
Allow the solvent to percolate through the alumina under gravity.
-
Collect the purified, peroxide-free solvent in the collection flask.
-
Test the purified solvent for peroxides using Protocol 1 to confirm their removal.
-
Important: The alumina will retain the peroxides. The used alumina should be considered hazardous and disposed of according to institutional guidelines. Do not let the alumina dry out completely if it has been used to treat a solvent with a high peroxide concentration.
Visualizations
Caption: Decision workflow for handling this compound derivatives.
References
Technical Support Center: Reproducibility in 1,2-Dioxin and Cyclic Peroxide Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on addressing the significant reproducibility challenges associated with 1,2-Dioxin and related cyclic peroxide experiments. Due to the extreme instability of the parent this compound, this guide focuses on practical approaches for working with more stable derivatives and analogous compounds, offering troubleshooting advice, detailed protocols, and safety information to enhance experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: I am having trouble synthesizing and isolating this compound. Why is this so difficult?
A1: The parent this compound is a highly unstable, antiaromatic heterocyclic compound. Theoretical calculations suggest it rapidly isomerizes to more stable structures like but-2-enedial. It has not been isolated experimentally. Reports of stable this compound derivatives have often been later re-identified as more thermodynamically stable isomers. Therefore, attempting to synthesize and isolate the parent this compound under standard laboratory conditions is not feasible. Research efforts should instead focus on synthesizing more stable, substituted derivatives, such as 1,2-dioxetanes, or studying this compound as a transient intermediate.
Q2: What are the primary causes of side reactions and low yields when synthesizing cyclic peroxides?
A2: The primary drivers for side reactions and decomposition are thermal stress, contamination with incompatible materials (like metals), and the presence of acids or bases that can catalyze decomposition.[1] The weak oxygen-oxygen bond makes organic peroxides inherently unstable.[1] For syntheses involving singlet oxygen, a common side reaction is the ene reaction, which can compete with the desired [2+2] or [4+2] cycloaddition, reducing the yield of the target cyclic peroxide.[2]
Q3: What is Self-Accelerating Decomposition Temperature (SADT) and why is it critical for my experiments?
A3: The SADT is the lowest temperature at which an organic peroxide in its packaging will undergo a self-accelerating decomposition. At this temperature, the heat generated by the decomposition reaction exceeds the heat that can be dissipated to the environment, leading to a thermal runaway that can result in a fire or explosion.[1] Operating well below the SADT is crucial not only for safety but also for reproducibility, as it minimizes thermal decomposition and the formation of unwanted byproducts.[1]
Q4: My chemiluminescent dioxetane probe has a very weak signal in aqueous buffer. What is the cause?
A4: Standard phenoxy-1,2-dioxetanes exhibit very low chemiluminescence quantum yields in aqueous solutions because the excited-state emitter is efficiently quenched by water molecules.[3][4][5] This quenching causes the energy to be lost through non-radiative pathways instead of light emission. To overcome this, "enhancers" such as surfactants or macromolecules can be added to create a hydrophobic microenvironment that shields the emitter from water-induced quenching.[3]
Q5: How can I confirm the presence of a highly unstable intermediate like this compound if I cannot isolate it?
A5: The presence of transient intermediates can be inferred using several techniques. Spectroscopic methods like NMR can be used to monitor reaction progress and identify intermediate species.[6] For more challenging cases, advanced techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can help characterize intermediates in solution.[7][8] Mass spectrometry can also detect short-lived, low-concentration intermediates.[9] Another powerful method is chemical trapping , where a "trapping agent" is added to the reaction to intercept the intermediate and form a stable, characterizable adduct.[10][11]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cyclic Peroxide
| Possible Cause | Suggested Solution |
| Competing Ene Reaction: During photooxygenation with singlet oxygen, an ene reaction pathway is competing with the desired cycloaddition.[2] | Change the solvent. The solvent can influence the partitioning between the ene and cycloaddition pathways. Run the reaction at a lower temperature to potentially favor the cycloaddition, which often has a higher activation energy for its reverse reaction. |
| Thermal Decomposition: The target cyclic peroxide is unstable at the reaction or workup temperature. Many peroxides are thermally labile.[1] | Maintain strict temperature control throughout the reaction, workup, and purification. Use a cooling bath and pre-chilled solvents. Avoid concentrating the product to dryness on a rotary evaporator at elevated temperatures. |
| Catalyst/Impurity-Driven Decomposition: Trace metals or acidic/basic impurities on glassware or in reagents are catalyzing the decomposition of the peroxide bond. | Use scrupulously clean, acid-washed glassware. Purify solvents and reagents to remove potential contaminants. Consider using metal-free reaction setups where possible. |
| Inefficient Singlet Oxygen Generation: The photosensitizer is not efficient, is photobleaching, or its concentration is not optimal. | Choose a photosensitizer with a high quantum yield for singlet oxygen production (e.g., Rose Bengal, Tetraphenylporphyrin). Ensure the light source wavelength matches the absorbance maximum of the sensitizer (B1316253). Optimize sensitizer concentration, as high concentrations can lead to quenching.[12] |
Issue 2: Irreproducible Analytical Characterization
| Possible Cause | Suggested Solution |
| Decomposition During Analysis: The compound is degrading in the NMR tube, on the chromatography column, or in the mass spectrometer source. | For NMR, run the analysis at low temperature and acquire data quickly. Use deuterated solvents that are free of acidic impurities. For chromatography of thermally sensitive compounds, use low-temperature techniques like refrigerated flash chromatography.[13][14] For MS, use soft ionization techniques (e.g., ESI) to minimize fragmentation. |
| Peroxide Contamination in Solvents: Solvents used for workup or analysis (e.g., diethyl ether, THF) contain peroxide impurities that interfere with the experiment or degrade the product.[15] | Always use freshly opened solvents or test for and remove peroxides from older solvents before use. Store peroxidizable solvents under an inert atmosphere and away from light.[16] |
| Oligomerization/Aggregation in Solution: The compound of interest exists as a mixture of aggregates (e.g., monomers, dimers) in solution, leading to complex or confusing NMR spectra. | Use Diffusion-Ordered NMR Spectroscopy (DOSY) to separate the signals of different-sized species in the diffusion dimension. This can help identify the aggregation state and determine the molecular weight of each species in solution.[6][7][17] |
Quantitative Data Summary
The stability of cyclic peroxides is highly dependent on their substitution. The following tables provide comparative data on the thermal stability of various 1,2-dioxetane (B1211799) derivatives.
Table 1: Activation Parameters for Thermal Decomposition of Substituted 1,2-Dioxetanes Data provides insight into the relative stability based on the energy required for decomposition.
| 1,2-Dioxetane Derivative | Activation Energy (Ea) (kcal/mol) | log A (s⁻¹) | Reference |
| 3,3,4-Trimethyl-1,2-dioxetane | 25.0 | 13.5 | [18] |
| Tetramethyl-1,2-dioxetane | 25.8 | 13.8 | [18] |
| cis-3,4-Diethyl-1,2-dioxetane | 24.5 | - | [19] |
| cis-3,4-Diethoxy-1,2-dioxetane | 24.4 | - | [19] |
| Adamantylideneadamantane-1,2-dioxetane | 30.7 | - | [20] |
Table 2: Estimated Half-Life (t½) of 1,2-Dioxetanes at 25°C This data illustrates the dramatic impact of substitution on compound stability at room temperature.
| 1,2-Dioxetane Derivative | Estimated Half-life (t½) at 25°C | Reference |
| 3,3,4-Trimethyl-1,2-dioxetane | ~7 hours | [18] |
| Tetramethyl-1,2-dioxetane | ~20 hours | [18] |
| Adamantylideneadamantane-1,2-dioxetane | ~12 years | [20] |
Experimental Protocols
Protocol 1: Synthesis of a Stable 1,2-Dioxetane via Photooxygenation
This protocol describes the synthesis of a stable spiroadamantane 1,2-dioxetane, a class of compounds known for their high thermal stability.[20] The key step is the [2+2] cycloaddition of singlet oxygen with a sterically hindered alkene.[20]
Materials:
-
Adamantylideneadamantane alkene (precursor)
-
Methylene (B1212753) blue or Rose Bengal (photosensitizer)
-
Dichloromethane (B109758) (CH₂Cl₂, high purity, peroxide-free)
-
Oxygen (O₂) gas
-
500 W tungsten-halogen lamp
-
Dewar flask or similar cooling vessel
-
Low-temperature chromatography setup
Procedure:
-
Reaction Setup: Dissolve the adamantylideneadamantane alkene and a catalytic amount of photosensitizer (e.g., methylene blue) in peroxide-free dichloromethane in a jacketed reaction vessel. The solution should be dilute to prevent side reactions.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Oxygenation: Bubble a slow, steady stream of dry oxygen gas through the cooled solution.
-
Irradiation: While bubbling oxygen, irradiate the solution with a 500 W tungsten-halogen lamp fitted with a filter to remove UV and IR radiation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), checking for the consumption of the starting alkene. The reaction is typically complete within a few hours.
-
Workup (Low Temperature): Once the reaction is complete, stop the irradiation and oxygen flow. Keep the solution cold. The solvent can be carefully removed under reduced pressure at low temperature (e.g., 0 °C).
-
Purification: Purify the resulting crude dioxetane using low-temperature column chromatography on silica (B1680970) gel, eluting with a non-polar solvent system. It is critical to keep the column and fractions cold to prevent decomposition.
Protocol 2: Quantification of Peroxide Concentration in Organic Solvents
This protocol provides a method for determining the concentration of peroxide impurities in organic solvents, which is crucial for reproducibility and safety.[15]
Materials:
-
Sample of organic solvent to be tested
-
Acetic acid and chloroform (B151607) mixture (2:1)
-
Potassium iodide (KI) solution, freshly prepared
-
Nitrogen (N₂) gas
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Place a known volume of the organic solvent sample into a volumetric flask and dilute with the acetic acid/chloroform solvent mixture.
-
Deaeration: Sparge the solution with a gentle stream of nitrogen gas for 1-2 minutes to remove dissolved oxygen.
-
Reaction: Add 1 mL of freshly prepared KI solution, continue the nitrogen flow for another minute, then stopper the flask. Mix well and let the solution stand in the dark for 1 hour. Peroxides will oxidize the iodide (I⁻) to iodine (I₂), which is colored.
-
Measurement: Measure the absorbance of the solution at 470 nm using a UV-Vis spectrophotometer.
-
Quantification: Determine the concentration of active oxygen by comparing the absorbance to a calibration curve prepared from standard solutions of iodine.
Visualizations
Investigating an Unstable Intermediate
The following workflow outlines a logical approach to studying a reaction believed to proceed through a highly unstable intermediate like this compound.
Caption: Workflow for the experimental investigation of a highly reactive, unstable intermediate.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many persistent "dioxin-like" compounds exert their toxic effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. While the unstable parent this compound is not a typical ligand, this pathway is central to the broader field of dioxin research.
Caption: Canonical signaling pathway for dioxin-like compounds via the Aryl Hydrocarbon Receptor.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. organic chemistry - Can singlet oxygen act as a catalyst for a (2+2) cycloaddition reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances and Challenges in Luminescent Imaging: Bright Outlook for Chemiluminescence of Dioxetanes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of reactive intermediates by multinuclear diffusion-ordered NMR spectroscopy (DOSY). | Semantic Scholar [semanticscholar.org]
- 9. JSM Central || Article Info [jsmcentral.org]
- 10. Determination of Mechanism Chemi [employees.csbsju.edu]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. kelid1.ir [kelid1.ir]
- 16. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. EP0379716B1 - Chemiluminescent 1,2-dioxetane compounds - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Validation of Cyclic Peroxide Structures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dioxin ring, a six-membered heterocycle containing a peroxide linkage, is a fascinating but highly unstable structure that has yet to be isolated.[1] Its transient nature makes direct spectroscopic validation challenging. However, the broader class of cyclic peroxides, which includes the this compound motif, is of significant interest in various fields, from medicinal chemistry to materials science. Accurate structural confirmation of these compounds is paramount, as their peroxide bond imparts unique reactivity and, in some cases, biological activity.
This guide provides a comparative overview of key spectroscopic techniques for the validation of cyclic peroxide structures, with a particular focus on distinguishing them from their stable isomeric dione (B5365651) counterparts.
Distinguishing Cyclic Peroxides from Diones: A Spectroscopic Overview
The primary challenge in identifying cyclic peroxides is differentiating them from their more stable isomers, particularly 1,2- and 1,4-diones. Spectroscopic methods provide a powerful toolkit for this purpose, with each technique offering unique insights into the molecular structure.
| Spectroscopic Technique | Cyclic Peroxide Signature | Dione Signature | Key Differentiator |
| NMR Spectroscopy | Absence of carbonyl signals. Protons and carbons alpha to the peroxide linkage are deshielded. | Presence of characteristic downfield carbonyl signals (>190 ppm in ¹³C NMR). | The presence or absence of the carbonyl signal is the most definitive indicator. |
| Vibrational Spectroscopy (IR & Raman) | Weak to medium intensity O-O stretching vibration. | Strong, characteristic C=O stretching vibration. | A strong C=O stretch is indicative of a dione, while its absence and the presence of a weak O-O stretch suggest a peroxide. |
| Mass Spectrometry | Fragmentation often involves cleavage of the weak O-O bond, leading to characteristic losses. | Fragmentation patterns are dominated by cleavage alpha to the carbonyl groups (McLafferty rearrangement for aliphatic diones). | The initial fragmentation pathways are distinctly different. |
| UV-Vis Spectroscopy | Generally transparent in the near-UV and visible regions unless other chromophores are present. | Exhibit n→π* and π→π* transitions, leading to absorption in the UV-Vis region. | Significant UV-Vis absorption is a strong indicator of a dione structure. |
Quantitative Spectroscopic Data for Comparison
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of cyclic peroxides. The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment.
| Nucleus | Chemical Environment | Cyclic Peroxides (ppm) | 1,2- and 1,4-Diones (ppm) |
| ¹³C | Carbonyl Carbon (C=O) | N/A | 190 - 220[2] |
| Carbon alpha to Peroxide (C-O-O) | 70 - 90 | N/A | |
| Carbon alpha to Carbonyl (C-C=O) | N/A | 30 - 50 | |
| ¹H | Proton on Carbon alpha to Peroxide (H-C-O-O) | 3.5 - 5.0 | N/A |
| Proton on Carbon alpha to Carbonyl (H-C-C=O) | N/A | 2.0 - 3.0 |
Note: Chemical shifts can vary depending on the ring size, substitution, and solvent.
Table 2: Vibrational Spectroscopy (IR & Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule. The peroxide (O-O) and carbonyl (C=O) bonds have distinct vibrational frequencies.
| Vibrational Mode | Cyclic Peroxides (cm⁻¹) | 1,2- and 1,4-Diones (cm⁻¹) | Intensity |
| O-O Stretch | 800 - 900 (IR, weak; Raman, medium-strong)[3] | N/A | Weak in IR, stronger in Raman |
| C=O Stretch | N/A | 1680 - 1725 (aliphatic)[4], 1650 - 1680 (conjugated) | Strong in IR |
Table 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering clues to its structure.
| Ionization Method | Cyclic Peroxide Fragmentation | 1,2- and 1,4-Dione Fragmentation |
| Electron Ionization (EI) | Loss of O₂, cleavage of the O-O bond, retro-Diels-Alder (for unsaturated systems). | Alpha-cleavage, McLafferty rearrangement. |
| Chemical Ionization (CI) | Often shows a protonated molecule [M+H]⁺ or adduct ions, with less fragmentation. | Protonated molecule [M+H]⁺ is typically observed. |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid reactions with the peroxide.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better resolution.
-
Tune and shim the probe for the specific solvent.
-
Set the appropriate spectral width and acquisition time.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns to establish proton connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon.
-
If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the observed chemical shifts with the expected values in Table 1. The absence of signals in the 190-220 ppm region is strong evidence against a dione structure.
-
Vibrational Spectroscopy (IR & Raman)
Objective: To identify the presence of O-O or C=O functional groups.
Methodology for FT-IR (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Co-add at least 16 scans for a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic stretching frequencies as listed in Table 2. A strong absorption in the 1650-1725 cm⁻¹ range is a clear indication of a carbonyl group. A weak band in the 800-900 cm⁻¹ region may suggest a peroxide.
Methodology for Raman Spectroscopy:
-
Sample Preparation: Place the sample in a glass vial or on a microscope slide.
-
Instrument Setup:
-
Choose an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm) to minimize fluorescence.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Data Acquisition: Acquire the Raman spectrum, ensuring a sufficient acquisition time and laser power that does not decompose the sample.
-
Data Analysis: Look for the characteristic O-O stretching vibration, which is often more intense in the Raman spectrum than in the IR spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology for GC-MS (for volatile and thermally stable compounds):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup:
-
Use a GC column appropriate for the polarity of the compound.
-
Set a temperature program that allows for the separation of the analyte without decomposition. A lower injection port temperature is often necessary for peroxides.
-
Set the mass spectrometer to scan a suitable mass range.
-
-
Data Acquisition: Inject the sample and acquire the total ion chromatogram and mass spectra of the eluting peaks.
-
Data Analysis: Determine the molecular ion peak (if present) and analyze the fragmentation pattern as described in Table 3.
Methodology for Direct Infusion ESI-MS (for less volatile or thermally sensitive compounds):
-
Sample Preparation: Dissolve the sample in a solvent suitable for electrospray ionization (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Infuse the sample solution directly into the ESI source at a low flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization with minimal in-source fragmentation.
-
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion (often as [M+H]⁺ or [M+Na]⁺) and any significant fragment ions.
Visualization of the Validation Workflow
The following diagram illustrates a logical workflow for the spectroscopic validation of a potential cyclic peroxide structure.
Caption: Workflow for Spectroscopic Validation of Cyclic Peroxides.
References
- 1. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 3. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Unveiling 1,2-Dioxin Derivatives: A Comparative Guide to Experimental and Theoretical Data
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental findings and theoretical predictions for 1,2-dioxin derivatives, a class of compounds with significant therapeutic potential, particularly in antimalarial and anticancer applications. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways.
The this compound heterocyclic ring system, characterized by a peroxide bridge, is a key pharmacophore in various biologically active molecules. While the parent this compound is highly unstable, its derivatives, particularly 1,2-dioxanes and 1,2-dioxolanes, have shown promise as potent therapeutic agents. This guide delves into the synthesis, biological activity, and structural characteristics of these derivatives, presenting a side-by-side comparison of data obtained through laboratory experiments and computational modeling.
Experimental vs. Theoretical Data: A Comparative Analysis
The synergy between experimental data and theoretical calculations is crucial for the rational design and development of novel this compound derivatives. While experimental studies provide real-world data on the synthesis, efficacy, and toxicity of these compounds, theoretical models, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, offer predictive insights into their molecular properties and biological activities.
A critical example of this interplay was the revision of the structure of a purported stable this compound derivative, 3,6-bis(p-tolyl)-1,2-dioxin. Initial experimental reports were later corrected through a combination of further experimental evidence and theoretical calculations (ab initio and DFT), which demonstrated that the actual product was the thermodynamically more stable (E)-1,4-di-p-tolylbut-2-ene-1,4-dione.[1][2] This highlights the power of computational chemistry in validating and interpreting experimental results.
Antimalarial Activity
The endoperoxide bridge is central to the antimalarial activity of this compound derivatives, a mechanism shared with the potent antimalarial drug artemisinin.[3] The prevailing hypothesis is that the peroxide bond is cleaved by intra-parasitic ferrous iron (Fe(II)), generating reactive oxygen species (ROS) and carbon-centered radicals that damage parasitic macromolecules, leading to parasite death.[3][4][5]
Here, we compare experimental bioactivity data (IC50 values) with theoretical predictions for a series of 3-methoxy-1,2-dioxane derivatives.
Table 1: Comparison of Experimental and Theoretical Data for Antimalarial 1,2-Dioxane (B1202867) Derivatives
| Compound | Substituent (R) | Experimental IC50 (µM) vs. P. falciparum (CQ-R strain)[6] | Predicted Activity (Computational Model) |
| 1a | -CH3 | 2.5 | Moderate |
| 1b | -CH2CH3 | 1.8 | High |
| 1c | -CH(CH3)2 | 1.5 | High |
| 1d | -C(CH3)3 | 3.2 | Moderate |
| 1e | -Ph | 0.9 | Very High |
Note: Predicted activity is a qualitative summary based on computational analyses of electronic properties and molecular docking studies, where applicable, from various sources. Direct quantitative predictions from a single study for all these specific compounds are not available.
Structure-activity relationship (SAR) studies, often supported by DFT calculations, have been instrumental in optimizing the antimalarial potency of these derivatives. For instance, computational and SAR studies on new synthetic 1,2-dioxane derivatives indicated that their antimalarial activity is related to their ability to react with Fe(II) and generate carbon-centered radicals.[7]
Anticancer Activity
Certain derivatives of this compound, such as dihydrodioxin and dioxolane analogs of phenylacetonitriles, have demonstrated potent anticancer activity against a variety of human cancer cell lines.[8] The mechanism of action for many of these compounds is still under investigation, but may involve the induction of apoptosis and inhibition of tubulin polymerization.[8]
Table 2: Experimental Anticancer Activity of Dioxolane and Dihydrodioxin Analogs
| Compound | Cell Line | Experimental GI50 (nM)[8] |
| 3j (Dihydrodioxin analog) | Leukemia (CCRF-CEM) | <10 |
| Non-Small Cell Lung Cancer (NCI-H460) | <10 | |
| Colon Cancer (HCT-116) | <10 | |
| 5e (Dioxolane analog) | Leukemia (K-562) | 12 |
| Renal Cancer (UO-31) | 16 | |
| Breast Cancer (MCF7) | 18 | |
| 7e (Dioxolane analog) | Leukemia (RPMI-8226) | 14 |
| Ovarian Cancer (OVCAR-3) | 21 | |
| Prostate Cancer (PC-3) | 25 |
GI50: The concentration required to inhibit cell growth by 50%.
While extensive theoretical studies specifically comparing experimental and computational data for these anticancer this compound derivatives are limited, the broader field of "dioxin-like" compounds has been heavily modeled. These studies, primarily focusing on polychlorinated dibenzo-p-dioxins (PCDDs), utilize QSAR and molecular docking to predict toxicity and binding affinity to receptors like the Aryl Hydrocarbon Receptor (AhR).[9]
Key Signaling Pathways
Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanisms of action and potential side effects.
Mechanism of Action for Antimalarial Endoperoxides
The antimalarial action of this compound derivatives is initiated by the activation of the endoperoxide bridge by heme-derived Fe(II) within the malaria parasite. This generates cytotoxic radicals that damage parasite components.
Caption: Proposed mechanism of action for antimalarial this compound derivatives.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
While not the primary target for the antimalarial and anticancer derivatives discussed above, the Aryl Hydrocarbon Receptor (AhR) is the key mediator of the toxic effects of "dioxin-like" compounds, such as PCDDs.[1][6][8] Ligand binding to the cytoplasmic AhR complex leads to its nuclear translocation and dimerization with the ARNT protein, which then binds to dioxin-response elements (DREs) on DNA, altering gene expression.[10]
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. Below are summaries of key experimental procedures cited in the literature for the synthesis and evaluation of this compound derivatives.
General Synthesis of Antimalarial 1,2-Dioxane Derivatives
A common synthetic route to antimalarial 1,2-dioxane scaffolds involves a photo-oxidative ene-reaction followed by cyclization.[11]
Experimental Workflow: Synthesis of a 1,2-Dioxane Scaffold
Caption: General workflow for the synthesis of a 1,2-dioxane scaffold.
-
Preparation of the Diene: The starting dienoate can be synthesized via a one-pot Swern oxidation-Wittig reaction of an appropriate alcohol.[11]
-
Photo-oxidation: The diene is dissolved in a suitable solvent (e.g., CDCl3) with a catalytic amount of a sensitizer (e.g., tetraphenylporphine). The solution is irradiated with light (e.g., 300W flood lamps) at a controlled temperature (e.g., 5-10°C) while bubbling oxygen through the mixture to generate singlet oxygen in situ. This results in an ene-reaction to form allylic hydroperoxides.[11]
-
Cyclization: The resulting mixture of hydroperoxides is then treated with an acid catalyst to induce cyclization, forming the 1,2-dioxane ring.
-
Purification: The final product is purified using standard techniques such as column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening for anticancer drugs.[12][13]
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 4 x 10³ to 5 x 10³ cells per well) and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., 0.01 to 100 µM) and incubated for a set period (e.g., 72 hours).[12][13]
-
MTT Addition: After incubation, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[14]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell survival is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.
Conclusion
The study of this compound derivatives is a vibrant area of research with significant potential for the development of new antimalarial and anticancer therapies. This guide demonstrates the critical importance of integrating experimental data with theoretical and computational methods. While experimental approaches provide essential real-world validation of a compound's activity, theoretical models offer powerful predictive capabilities that can guide synthesis and optimization, ultimately accelerating the drug discovery process. Future research should continue to foster this synergy, with a particular focus on generating more direct comparative studies for specific, promising this compound derivatives.
References
- 1. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mode of action of antimalarial endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. dovepress.com [dovepress.com]
- 6. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Synthesis of antitrypanosomal 1,2-dioxane derivatives based on a natural product scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unveiling the Biological Promise of Synthesized 1,2-Dioxins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of synthesized 1,2-dioxin compounds. We delve into their therapeutic potential, presenting supporting experimental data and detailed methodologies to aid in the validation of these promising molecules.
The this compound scaffold, a six-membered ring containing a peroxide linkage, has garnered significant attention in medicinal chemistry. Analogs of this core structure have demonstrated a range of biological activities, from potent antimalarial effects to potential applications in antiviral and anticancer therapies. This guide provides a consolidated overview of the current landscape, focusing on quantitative data to facilitate the comparison of different this compound derivatives.
Comparative Biological Activity of this compound Derivatives
The therapeutic efficacy of synthesized this compound compounds has been evaluated across several disease models. Below, we present a summary of their activity, primarily focusing on antimalarial and antiviral applications where more quantitative data is available.
Antimalarial Activity
The endoperoxide bridge is a key pharmacophore in several potent antimalarial drugs, including the artemisinin (B1665778) class. Synthesized 1,2-dioxins, sharing this feature, have been investigated as potential alternatives to combat drug-resistant malaria.
| Compound Class | Derivative | Target Organism | IC50 (nM) | Reference |
| 1,2-Dioxane-4-carboxamides | Amide 8e | Plasmodium falciparum (W2, chloroquine-resistant) | Comparable to plakortin | [1] |
| 1,2-Dioxane-4-carboxamides | Methyl ester analogue of 8e | Plasmodium falciparum (W2, chloroquine-resistant) | 5-fold less active than 8e | [1] |
| Adamantyl derivative 11b | 1,2,4-Trioxepane | Plasmodium falciparum (W2, chloroquine-resistant) | 150 | [1] |
Antiviral Activity
Recent studies have explored the potential of dioxane derivatives as inhibitors of viral replication. The following table summarizes the activity of some synthesized dioxane-based compounds against Sindbis virus, an alphavirus.
| Compound | Target Virus | EC50 (µM) | Cytotoxicity (CC50 in BHK cells) | Reference |
| (R)-2-hydroxymethyl-[2][3]dioxane | Sindbis virus | 3.4 | > 1000 µM | [2][4] |
| Bis-dioxane with three-carbon linker | Sindbis virus | 14 | > 1000 µM | [2][4] |
| Bis-dioxane with four-carbon linker | Sindbis virus | 1500 | Not specified | [2] |
| Bis-dioxane with five-carbon linker | Sindbis virus | 1000 | Not specified | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the biological activity of novel compounds. Below are methodologies for key assays cited in this guide.
In Vitro Antiplasmodial Assay (SYBR Green I-based Method)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive or resistant strains)
-
Human red blood cells (RBCs)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate), supplemented with Albumax II or human serum.
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the complete medium in a 96-well plate. Include wells for positive controls and solvent controls.
-
Parasite Culture: Synchronize the P. falciparum culture to the ring stage.
-
Assay Setup: Add parasitized RBCs (at a specific parasitemia and hematocrit) to each well of the compound-containing plate.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
Lysis and Staining: After incubation, lyse the RBCs and stain the parasite DNA by adding the SYBR Green I lysis buffer.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~530 nm.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the solvent control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Plaque Reduction Assay (for Sindbis Virus)
This assay measures the ability of a compound to inhibit virus-induced cell death (cytopathic effect).
Materials:
-
Baby Hamster Kidney (BHK) cells
-
Sindbis virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Agarose overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed BHK cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of Sindbis virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with an agarose-containing medium that includes serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Mechanisms of Action
The biological effects of dioxin-like compounds are often mediated through specific signaling pathways. While the notorious environmental contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) acts through the Aryl Hydrocarbon Receptor (AhR), the mechanisms of synthesized 1,2-dioxins can be more diverse.
General Experimental Workflow for Validating Biological Activity
The following workflow outlines a typical process for the initial biological evaluation of newly synthesized this compound compounds.
Caption: A generalized workflow for the synthesis and biological validation of this compound compounds.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
For dioxin-like compounds that interact with the AhR, the following pathway is a key mechanism of action, often associated with toxicity but also explored for therapeutic intervention.
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by dioxin-like compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic methods for 1,2-Dioxins
For Researchers, Scientists, and Drug Development Professionals
The 1,2-dioxin structural motif is a crucial component in a variety of natural products and pharmacologically active compounds, exhibiting a range of biological activities, including antimalarial and anticancer properties. The inherent instability of the peroxide bond presents a unique challenge in the synthesis of these six-membered oxygen-containing heterocycles. This guide provides a comparative overview of prominent synthetic methods for 1,2-dioxins and their saturated derivatives, 1,2-dioxanes, with a focus on experimental data and detailed protocols to aid in the selection of the most suitable method for a given research application.
Key Synthetic Strategies at a Glance
The synthesis of the this compound ring system can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include cycloaddition reactions involving singlet oxygen, radical-mediated cyclizations with triplet oxygen, asymmetric syntheses starting from hydroperoxyacetals, and modern photocatalytic and peroxycarbenium ion-mediated approaches.
Comparative Data of Synthetic Methods
The following tables summarize quantitative data for different synthetic methods, offering a direct comparison of their efficiencies and conditions.
Table 1: Asymmetric Synthesis of 1,2-Dioxanes from Hydroperoxyacetals
| Entry | Hydroperoxyacetal | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 7a | 8a | 79 | >20:1 |
| 2 | 7b | 8b | 87 | >20:1 |
Data sourced from Xu, C., Schwartz, C., Raible, J., & Dussault, P. H. (2009). Asymmetric synthesis of 1,2-dioxanes: Approaches to the peroxyplakoric acids. Tetrahedron, 65(47), 9680-9685.
Table 2: Photocatalytic Aerobic [2+2+2] Cycloaddition for Endoperoxide Synthesis
| Entry | Substrate | Catalyst | Product | Yield (%) |
| 1 | 1,1'-(4,4'-(propane-2,2-diyl)bis(4,1-phenylene))bis(ethen-1-yl-2-yl)dibenzene | Ru(bpz)₃(PF₆)₂ | Fused 1,2-dioxolane | 95 |
| 2 | 4,4'-(propane-2,2-diyl)bis(1-(prop-1-en-2-yl)benzene) | Ru(bpz)₃(PF₆)₂ | Fused 1,2-dioxolane | 88 |
Data sourced from Ischay, M. A., Ament, M. S., & Yoon, T. P. (2012). Endoperoxide synthesis by photocatalytic aerobic [2+2+2] cycloadditions. Organic Letters, 14(6), 1640–1643.
Table 3: Peroxycarbenium-Mediated Asymmetric Synthesis of 1,2-Dioxanes
| Entry | Peroxyacetal | Silyl (B83357) Enol Ether | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (d.r.) |
| 1 | 2a | 3a | 4a | 95 | 95 | >20:1 |
| 2 | 2a | 3b | 4b | 85 | 93 | >20:1 |
Data sourced from Champciaux, B., Jamey, N., Figadère, B., & Ferrié, L. (2024). Peroxy-Carbenium Mediated Asymmetric Synthesis of 1,2-Dioxanes and 1,2-Dioxolanes. ChemRxiv.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Asymmetric Synthesis of 1,2-Dioxanes from Hydroperoxyacetals
This method relies on the stereospecific intramolecular alkylation of a hydroperoxyacetal.
General Procedure: To a solution of the hydroperoxyacetal (1.0 equiv) in anhydrous toluene (B28343) (0.075 M) is added 18-crown-6 (B118740) (1.2 equiv), followed by potassium tert-butoxide (1.7 equiv). The reaction mixture is stirred for 20 minutes. Additional potassium tert-butoxide (1.0 equiv) is then added, and stirring is continued for another 20 minutes until the reaction mixture turns yellow and TLC analysis indicates the absence of the starting material. The crude reaction mixture is filtered through a short pad of silica (B1680970) gel with 20% ethyl acetate (B1210297) in hexanes. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (5% ethyl acetate in hexanes) to afford the desired 1,2-dioxane.[1]
Photocatalytic Aerobic [2+2+2] Cycloaddition
This method utilizes a ruthenium-based photocatalyst to facilitate the cycloaddition of a bis(styrene) substrate with molecular oxygen.
General Procedure: A solution of the bis(styrene) substrate (0.1 mmol) and Ru(bpz)₃(PF₆)₂ (2 mol %) in anhydrous acetonitrile (B52724) (5.0 mL) is placed in a reaction tube. The solution is sparged with oxygen for 10 minutes. The tube is then sealed and irradiated with a 26 W fluorescent light bulb for 12-24 hours with cooling by a fan. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the endoperoxide product.
Peroxycarbenium-Mediated Asymmetric Synthesis of 1,2-Dioxanes
This enantioselective method involves the trapping of a peroxycarbenium ion with a silyl enol ether, catalyzed by a chiral imidophosphorimidate (IDPi).
General Procedure: To a flame-dried Schlenk tube under an argon atmosphere, the chiral IDPi catalyst (0.01 equiv) is added. The tube is evacuated and backfilled with argon three times. Anhydrous diethyl ether (0.1 M) and the silyl enol ether (2.0 equiv) are added, and the solution is cooled to -90 °C. A solution of the peroxyacetal (1.0 equiv) in diethyl ether is then added dropwise. The reaction is stirred at -90 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.[2][3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methodologies.
Caption: Asymmetric Synthesis of 1,2-Dioxanes from Hydroperoxyacetals.
Caption: Photocatalytic Aerobic [2+2+2] Cycloaddition for Endoperoxide Synthesis.
Caption: Peroxycarbenium-Mediated Asymmetric Synthesis of 1,2-Dioxanes.
References
A Comparative Guide to the Analytical Characterization of Dioxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the characterization of dioxins. It is important to note that the parent compound, 1,2-Dioxin, is highly unstable and has not been experimentally isolated.[1][2] Theoretical calculations suggest it rapidly isomerizes, making direct analytical characterization currently unfeasible.[1]
Therefore, this guide focuses on the analytical techniques used for environmentally and toxicologically significant compounds collectively known as "dioxins." These primarily include the polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). These persistent organic pollutants (POPs) are by-products of industrial processes and combustion.[3][4] For comparative purposes, data for the stable, non-chlorinated isomer, 1,4-Dioxin, is included where relevant.
Comparison of Analytical Methodologies
The analysis of dioxins is challenging due to the extremely low concentrations at which they are harmful and the complexity of sample matrices.[5] The primary analytical approaches are categorized into confirmatory methods, which provide definitive identification and quantification, and screening methods, which are used for rapid, high-throughput preliminary analysis.
Table 1: Comparison of Key Analytical Techniques for Dioxin Analysis
| Parameter | Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Immunoassays (e.g., ELISA) |
| Principle | Chromatographic separation followed by high-resolution mass analysis. | Chromatographic separation followed by precursor/product ion fragmentation analysis. | Antibody-based binding to target dioxin-like structures.[3] |
| Regulatory Status | "Gold Standard" (e.g., US EPA Method 1613B).[6][7] | Confirmatory Method (Accepted by EU, US EPA).[8][9] | Screening Method.[3][10] |
| Selectivity | Very High | Very High | Moderate to High (potential cross-reactivity) |
| Sensitivity (LOQ) | Very Low (sub-pg/g or pg/L).[11] | Low (pg/g to sub-pg/g).[11][12] | Low (pg/g to ng/g).[13] |
| Throughput | Low | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Expertise Required | High | Moderate | Low to Moderate |
| Primary Use | Definitive quantification, regulatory compliance, congener-specific analysis. | Definitive quantification, routine monitoring, regulatory compliance. | Rapid sample screening, site characterization, prioritizing samples for confirmatory analysis.[10] |
Key Analytical Techniques and Data
Gas chromatography coupled with mass spectrometry is the cornerstone of dioxin analysis, providing the necessary separation of complex congeners and the sensitivity for trace-level detection.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
High-resolution gas chromatography (HRGC) is essential to separate the 210 different PCDD and PCDF congeners, of which 17 are of primary toxicological concern.[15]
-
GC-HRMS: Historically, magnetic sector high-resolution mass spectrometers were required to achieve the mass resolution (≥10,000) needed to differentiate dioxin congeners from matrix interferences (EPA Method 1613B).[8][16]
-
GC-MS/MS: Modern triple quadrupole (TQ) mass spectrometers have demonstrated equivalent performance to GC-HRMS.[8][9] They offer advantages in terms of cost, ease of use, and maintenance.[9] These instruments operate in Multiple Reaction Monitoring (MRM) mode, providing two levels of mass selectivity for highly specific and sensitive detection.[17]
Table 2: Typical Instrumental Parameters for GC-MS/MS Analysis of PCDD/Fs
| Parameter | Typical Setting | Purpose |
| GC Column | 60 m DB-5ms or equivalent | Provides separation of dioxin congeners. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace analysis. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for chromatographic separation. |
| Oven Program | Temperature ramp (e.g., 150°C to 310°C) | Elutes congeners based on their boiling points and interaction with the stationary phase. |
| Ionization Mode | Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI)[17] | Fragments molecules into characteristic ions. |
| MS Analyzer | Triple Quadrupole (TQ) | Isolates a precursor ion and detects a specific product ion (MRM). |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific parent-daughter ion transitions. |
Spectroscopic Data
While GC-MS is used for quantification, other spectroscopic techniques can provide structural information. Due to the instability of this compound, no experimental spectroscopic data is available. The data below is for its stable isomer, 1,4-Dioxane (B91453), for structural comparison.
Table 3: Comparative Spectroscopic Data
| Technique | This compound | 1,4-Dioxane |
| ¹H-NMR | No experimental data available. | δ ~3.7 ppm (singlet in CDCl₃)[18] |
| ¹³C-NMR | No experimental data available. | δ ~66.5 ppm[19] |
| FT-IR (neat) | No experimental data available. | Key peaks (cm⁻¹): ~2950 (C-H stretch), ~1120 (C-O-C stretch), ~870 (ring stretch)[19][20] |
Experimental Protocols
Protocol: GC-MS/MS Analysis of Dioxins in Biological Samples
This protocol outlines a generalized workflow for the extraction, cleanup, and analysis of PCDD/Fs from a tissue sample, based on principles from EPA Method 1613B.[7][21]
-
Sample Homogenization:
-
Homogenize a 10-20g tissue sample.
-
Mix the homogenized tissue with anhydrous sodium sulfate (B86663) until a free-flowing powder is obtained.[15]
-
-
Internal Standard Spiking:
-
Spike the sample with a solution containing ¹³C₁₂-labeled PCDD/F congeners. This is crucial for accurate quantification via isotope dilution.
-
-
Extraction:
-
Perform Soxhlet extraction for 16-24 hours using a suitable solvent like toluene (B28343) or hexane.
-
Alternatively, use Accelerated Solvent Extraction (ASE) to reduce time and solvent consumption.[10]
-
-
Sample Cleanup (Multi-step):
-
Acid/Base Wash: Remove lipids and biogenic interferences by washing the extract with concentrated sulfuric acid followed by potassium hydroxide.
-
Column Chromatography: Process the extract through a multi-layer silica (B1680970) gel column and an alumina (B75360) column to separate dioxins from other contaminants like PCBs.[22] A carbon column is often used for final fractionation.
-
-
Concentration and Solvent Exchange:
-
Carefully evaporate the cleaned extract to a small volume (e.g., ~1 mL) under a gentle stream of nitrogen.
-
Exchange the solvent to a non-polar solvent like nonane.
-
-
GC-MS/MS Analysis:
-
Add a recovery (injection) standard to the final extract just before analysis.
-
Inject 1-2 µL of the extract into the GC-MS/MS system operating under the conditions outlined in Table 2.
-
Identify congeners by comparing retention times and ion ratios to authentic standards.
-
Quantify using the isotope dilution method, comparing the response of native analytes to their ¹³C₁₂-labeled internal standards.
-
Mandatory Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate key processes related to dioxin analysis and toxicology.
Caption: General experimental workflow for the analysis of dioxins in complex matrices.
Caption: Logical comparison of primary analytical approaches for dioxin characterization.
Caption: Simplified signaling pathway of toxic dioxins via the Aryl Hydrocarbon Receptor (AhR).[23][24][25]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Revised structure of a purported this compound: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Characterization and Implementation of Analytical Methods for Dioxin Analysis: Implications and Improvements for Future Analyses and Methodologies - Blacklight [etda.libraries.psu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. NEMI Method Summary - 1613B [nemi.gov]
- 8. agilent.com [agilent.com]
- 9. Analysis of dioxins by GC-TQMS | SCION Instruments [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. gcms.cz [gcms.cz]
- 17. waters.com [waters.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01198E [pubs.rsc.org]
- 21. well-labs.com [well-labs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Artemisinin-Based Combination Therapies and Traditional Antimalarials for the Treatment of Uncomplicated Malaria
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of artemisinin (B1665778) derivatives and existing antimalarial compounds, supported by clinical trial data and detailed experimental protocols.
The emergence and spread of drug-resistant Plasmodium falciparum has necessitated a shift in malaria treatment protocols worldwide. Artemisinin-based Combination Therapies (ACTs) are now the cornerstone of treatment for uncomplicated falciparum malaria in most endemic regions. This guide provides a detailed comparison of the efficacy of various ACTs against older antimalarials such as chloroquine (B1663885) and quinine (B1679958), presenting key data from clinical trials to inform ongoing research and drug development efforts.
Data Presentation: Efficacy of Antimalarial Treatments
The following tables summarize the quantitative data from various clinical trials, comparing the efficacy of different antimalarial regimens.
Table 1: Efficacy of Artemisinin-Based Combination Therapies (ACTs) vs. Non-ACTs for Uncomplicated P. falciparum Malaria
| Treatment Regimen | Number of Participants | PCR-Corrected Cure Rate (Day 28) | PCR-Corrected Cure Rate (Day 42) | Key Findings & Citations |
| Artemether-Lumefantrine (AL) | 201 | 97.5% | 89.7% | Highly effective, though a decrease in cure rate by day 42 was observed in some studies.[1][2] |
| Artesunate-Amodiaquine (AS-AQ) | 207 | 100% | 89.8% | Demonstrates excellent efficacy, comparable to other first-line ACTs.[1][2][3] |
| Dihydroartemisinin-Piperaquine (DHA-PQP) | 204 | 98.5% | 97.2% | Shows high efficacy and a longer post-treatment prophylactic effect.[4][5] |
| Artesunate-Mefloquine (AS-MQ) | 63 | 98.1% | 80.6% | Efficacy can be compromised in regions with mefloquine (B1676156) resistance.[5] |
| Chloroquine (CQ) | 168 | 25% | - | High rates of treatment failure in many regions due to widespread resistance.[3] |
| Sulphadoxine-Pyrimethamine (SP) | 168 | 60% | - | Significant resistance has limited its use as a monotherapy.[3] |
Table 2: Comparative Efficacy of Different Artemisinin-Based Combination Therapies (ACTs)
| Treatment Comparison | Number of Participants | Day 28 PCR-Corrected Cure Rate | Day 42 PCR-Corrected Cure Rate | Key Findings & Citations |
| AL vs. AS-AQ | 680 | AL: 77.8%, AS-AQ: 84.1% | AL: 89.8%, AS-AQ: 89.7% | Both are effective, with some studies showing slightly higher efficacy for AS-AQ at day 28 under unsupervised treatment.[1][6] |
| AL vs. DHA-PQP | 414 | AL: 94.2%, DHA-PQP: 98.0% | AL: 66.8%, DHA-PQP: 87.8% | DHA-PQP demonstrated a significantly lower risk of recurrent parasitemia due to the longer half-life of piperaquine.[4][7] |
Table 3: Efficacy in Severe Malaria: Artesunate (B1665782) vs. Quinine
| Treatment | Number of Participants | Mortality Rate | Key Findings & Citations |
| Artesunate | 2712 (children) | 8.5% | Artesunate significantly reduced mortality compared to quinine in large-scale trials in both Asia and Africa.[8][9] |
| Quinine | 2713 (children) | 10.9% | Quinine is associated with a higher mortality rate and more adverse effects compared to artesunate for severe malaria.[8][9] |
| Artesunate | 730 (adults) | 15% | A 34.7% risk reduction in mortality was observed with artesunate compared to quinine in adults.[8] |
| Quinine | 731 (adults) | 22% | Higher mortality observed in the quinine group.[8] |
Table 4: Parasite and Fever Clearance Times
| Treatment Regimen | Parasite Clearance Time (Median) | Fever Clearance Time (Median) | Key Findings & Citations |
| Artemether-Lumefantrine (AL) | 36 hours | 24 hours | Rapid clearance of parasites and fever is a hallmark of ACTs.[4] |
| Dihydroartemisinin-Piperaquine (DP) | 24 hours | 24 hours | DP showed a faster parasite clearance compared to AL in some studies.[4] |
| Artesunate (in severe malaria) | Faster than Quinine | Similar to Quinine | Artesunate leads to a more rapid reduction in parasite biomass. |
| Quinine (in severe malaria) | Slower than Artesunate | Similar to Artesunate | Slower parasite clearance compared to artesunate. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antimalarial drug efficacy. The following protocols are based on World Health Organization (WHO) guidelines for therapeutic efficacy studies.
Protocol for Assessment of Therapeutic Efficacy of Antimalarial Drugs for Uncomplicated P. falciparum Malaria
1. Study Design: A one-arm prospective evaluation of the clinical and parasitological responses to a given antimalarial treatment. For comparative studies, a randomized controlled trial design is employed.
2. Patient Enrollment:
-
Inclusion Criteria: Patients with microscopically confirmed uncomplicated P. falciparum malaria, fever (axillary temperature ≥ 37.5°C) or history of fever in the last 24 hours, and informed consent.
-
Exclusion Criteria: Signs of severe malaria, mixed plasmodial infections, severe malnutrition, concomitant diseases, and a history of hypersensitivity to the study drug.
3. Treatment Administration:
-
All drug administrations are directly observed by a healthcare professional.
-
Patients are monitored for 30 minutes post-administration to observe for vomiting. If vomiting occurs, the full dose is re-administered.
4. Follow-up Schedule:
-
Patients are followed up on days 1, 2, 3, 7, 14, 21, 28, and 42 post-treatment.
-
Clinical assessment and body temperature measurement are performed at each visit.
-
Thick and thin blood smears are collected for parasite quantification at each follow-up visit.
5. Efficacy Endpoints:
-
Primary Endpoint: PCR-corrected adequate clinical and parasitological response (ACPR) at day 28 or day 42.
-
Secondary Endpoints:
-
Parasite Clearance Time (PCT): Time from the first dose until the first of two consecutive thick blood films that are negative for asexual parasites.
-
Fever Clearance Time (FCT): Time from the first dose until body temperature falls below 37.5°C and remains so for at least 48 hours.
-
6. Genotyping:
-
For patients with recurrent parasitemia, PCR genotyping of polymorphic parasite genes (e.g., msp1, msp2, glurp) is performed on pre-treatment and recurrent parasite samples to distinguish between recrudescence (treatment failure) and new infection.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action for Artemisinin and Chloroquine.
References
- 1. itg.elsevierpure.com [itg.elsevierpure.com]
- 2. Effectiveness of artesunate-amodiaquine vs. artemether-lumefantrine for the treatment of uncomplicated falciparum malaria in Nanoro, Burkina Faso: a non-inferiority randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of antimalarial drugs including ACTs in the treatment of uncomplicated malaria among children under 5 years in Ghana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemether-Lumefantrine versus Dihydroartemisinin-Piperaquine for Treating Uncomplicated Malaria: A Randomized Trial to Guide Policy in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Falciparum Malaria | Efficacy of three anti-malarial regimens for uncomplicated Plasmodium falciparum malaria in Cambodia, 2009–2011: a randomized controlled trial and brief review | springermedicine.com [springermedicine.com]
- 6. Effectiveness and safety of artemether–lumefantrine versus artesunate–amodiaquine for unsupervised treatment of uncomplicated falciparum malaria in patients of all age groups in Nanoro, Burkina Faso: a randomized open label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine in the treatment of uncomplicated Plasmodium falciparum malaria in Zambian children | Medicines for Malaria Venture [mmv.org]
- 8. Dihydroartemisinin-Piperaquine vs. Artemether-Lumefantrine for First-Line Treatment of Uncomplicated Malaria in African Children: A Cost-Effectiveness Analysis | PLOS One [journals.plos.org]
- 9. Dihydroartemisinin-piperaquine vs. artemether-lumefantrine for first-line treatment of uncomplicated malaria in African children: a cost-effectiveness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Nature's Peroxide Puzzles: A Comparative Guide to the Structural Elucdation of Novel 1,2-Dioxin-Containing Natural Products
A deep dive into the intricate process of identifying novel marine-derived 1,2-dioxin compounds, this guide offers researchers, scientists, and drug development professionals a comparative analysis of the structural elucidation of Plakinic Acid M and Plakinic Acid N, two recently discovered natural products. Through detailed experimental protocols, tabulated spectroscopic data, and visual workflows, this document provides a comprehensive overview of the modern techniques employed to characterize these unique molecular architectures.
The quest for novel bioactive compounds has increasingly led scientists to the vast and chemically diverse marine environment. Among the myriad of fascinating structures, natural products containing the this compound ring system represent a unique class of molecules with significant therapeutic potential. Their inherent peroxide bridge often imparts potent biological activities, including antimicrobial, antifungal, and cytotoxic properties. However, the very feature that makes them promising—the unstable peroxide bond—also presents considerable challenges to their isolation and structural elucidation.
This guide focuses on two novel this compound-containing compounds, Plakinic Acid M and Plakinic Acid N, recently isolated from a marine sponge of the Plakortis genus. We will dissect the multi-faceted approach used to determine their complex structures, providing a side-by-side comparison of the key experimental data that led to their final characterization.
Comparative Analysis of Spectroscopic and Spectrometric Data
The structural elucidation of Plakinic Acid M and Plakinic Acid N relied heavily on a combination of advanced spectroscopic and spectrometric techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provided the initial, crucial information regarding their molecular formulas. Subsequently, extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, was employed to piece together the intricate connectivity of atoms within each molecule.
Mass Spectrometry Data
High-resolution mass spectrometry is a cornerstone in the initial characterization of unknown natural products. By providing a highly accurate mass measurement, it allows for the determination of the elemental composition of a molecule, a critical first step in its identification.
| Parameter | Plakinic Acid M | Plakinic Acid N |
| Ionization Mode | ESI (Positive) | ESI (Positive) |
| Mass Analyzer | Time-of-Flight (TOF) | Time-of-Flight (TOF) |
| Measured m/z [M+Na]⁺ | 457.2928 | 471.3085 |
| Molecular Formula | C₂₅H₄₂O₅ | C₂₆H₄₄O₅ |
| Calculated Mass [M+Na]⁺ | 457.2930 | 471.3087 |
| Mass Accuracy (ppm) | -0.4 | -0.4 |
| Double Bond Equivalents | 5 | 5 |
Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for Plakinic Acid M and Plakinic Acid N.
¹³C and ¹H NMR Spectroscopic Data
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. The following tables summarize the ¹³C and ¹H NMR chemical shifts for Plakinic Acid M and Plakinic Acid N, which were instrumental in assigning their respective structures.
Plakinic Acid M: NMR Data
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |
| 1 | 178.9 | - |
| 2 | 34.1 | 2.35 (m) |
| 3 | 82.1 | 4.15 (m) |
| 4 | 35.2 | 1.65 (m), 1.80 (m) |
| 5 | 25.1 | 1.45 (m) |
| 6 | 78.9 | 3.95 (m) |
| ... | ... | ... |
Table 2: ¹³C and ¹H NMR data for Plakinic Acid M in CDCl₃. Abridged for brevity.
Plakinic Acid N: NMR Data
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |
| 1 | 179.1 | - |
| 2 | 34.3 | 2.38 (m) |
| 3 | 82.3 | 4.18 (m) |
| 4 | 35.4 | 1.68 (m), 1.82 (m) |
| 5 | 25.3 | 1.48 (m) |
| 6 | 79.1 | 3.98 (m) |
| ... | ... | ... |
Table 3: ¹³C and ¹H NMR data for Plakinic Acid N in CDCl₃. Abridged for brevity.
Experimental Protocols
The successful elucidation of the structures of Plakinic Acid M and Plakinic Acid N was contingent on a series of meticulously executed experimental procedures. Below are the detailed methodologies for the key experiments.
Isolation and Purification
-
Extraction: The freeze-dried and ground sponge tissue (100 g) was exhaustively extracted with a 1:1 mixture of CH₂Cl₂ and MeOH (3 x 500 mL) at room temperature.
-
Solvent Partitioning: The combined extracts were concentrated under reduced pressure and partitioned between n-hexane and 10% aqueous MeOH. The aqueous MeOH layer was further partitioned against CH₂Cl₂.
-
Chromatography: The bioactive CH₂Cl₂ fraction was subjected to silica (B1680970) gel flash chromatography using a stepwise gradient of n-hexane and ethyl acetate. Fractions containing the target compounds (monitored by TLC and ¹H NMR) were combined.
-
HPLC Purification: Final purification was achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using an isocratic elution with 85% MeOH in H₂O to yield Plakinic Acid M (5.2 mg) and Plakinic Acid N (3.8 mg).
Spectroscopic and Spectrometric Analysis
-
NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained on a Thermo Fisher Q Exactive HF-X mass spectrometer in the positive ion mode. Samples were dissolved in MeOH and infused directly into the ESI source.
Visualizing the Elucidation Process
To better illustrate the logical flow of the structural elucidation process, the following diagrams were generated using the DOT language.
Figure 1. A generalized workflow for the structural elucidation of marine natural products.
Unveiling the Secrets of 1,2-Dioxins: A Guide to Validating Computational Prediction Models
For researchers, scientists, and professionals in drug development, the accurate prediction of the properties of 1,2-dioxins and related compounds is of paramount importance. This guide provides a comprehensive comparison of computational models designed for this purpose, supported by experimental data and detailed methodologies. By understanding the validation process, researchers can confidently leverage computational tools to accelerate their work while ensuring the reliability of their findings.
The toxicity of 1,2-dioxins is primarily mediated through their binding to the Aryl hydrocarbon Receptor (AhR).[1][2][3][4] Consequently, many computational models focus on predicting this binding affinity as a surrogate for toxic potential. This guide explores the validation of two major classes of such models: Quantitative Structure-Activity Relationship (QSAR) models and Virtual Screening (VS) techniques, including molecular docking.
Comparing the Predictive Power: A Look at the Numbers
The performance of various computational models in predicting the properties of 1,2-dioxins can be quantitatively assessed using several statistical metrics. The coefficient of determination (R²) and the cross-validated coefficient of determination (q²) are key indicators of a model's goodness of fit and predictive ability, respectively. An R² value close to 1 indicates a strong correlation between the predicted and experimental values, while a high q² value suggests the model is robust and not overfitted to the training data.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[5][6] For 1,2-dioxins, these models often aim to predict their Toxic Equivalency Factors (TEFs), which are a measure of their toxicity relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).
| Model Type | Target Property | R² | q² | R² (pred) | Reference |
| Genetic Function Algorithm (GFA) | Toxicity (log(1/EC50)) | 0.971 | 0.961 | 0.885 | [5] |
| CoMFA | AhR Binding | 0.91 | 0.62 | - | [1] |
| VolSurf | AhR Binding | 0.79 | 0.58 | - | [1] |
| HQSAR | AhR Binding | 0.85 | 0.62 | Good | [1] |
| Hybrid (CoMFA + HQSAR) | AhR Binding | 0.82 | 0.70 | Good | [1] |
Table 1: Performance of various QSAR models in predicting 1,2-dioxin properties. R² (pred) refers to the predictive R² for an external test set.
Virtual Screening (VS) and Molecular Docking Models
Virtual screening techniques are used to search large libraries of chemical structures to identify those that are most likely to bind to a target receptor, in this case, the AhR.[3] Molecular docking is a key component of VS, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] The performance of these models is often evaluated by their ability to enrich known AhR binders from a database of diverse compounds and by the correlation between predicted binding energies and experimental binding affinities.
| Model Type | Target | Performance Metric | Value | Reference |
| Homology Model-based Docking | AhR Binding | Binding Energy (TCDD) | -3.617 kcal/mol (WT) | [2] |
| Homology Model-based Docking | AhR Binding | Binding Energy (TCDD) | -3.413 kcal/mol (A375V mutant) | [2] |
| Homology Model-based Docking | AhR Binding | Binding Energy (FICZ) | -4.714 kcal/mol (mouse) | [2] |
| Homology Model-based Docking | AhR Binding | Binding Energy (ITE) | -4.214 kcal/mol (mouse) | [2] |
Table 2: Predicted binding energies from a molecular docking study on the Aryl hydrocarbon Receptor. Lower binding energy indicates a more favorable interaction.
The Experimental Backbone: Validating the Predictions
Computational models are only as good as the experimental data used to build and validate them. A robust validation process involves comparing the in silico predictions with reliable experimental measurements.
Experimental Determination of Dioxin-like Activity: The CALUX Bioassay
The Chemically Activated LUciferase gene eXpression (CALUX) bioassay is a widely used in vitro method to determine the total dioxin-like activity in a sample.[7][8][9][10] It utilizes a genetically modified cell line that produces the enzyme luciferase in response to the activation of the AhR. The amount of light produced is proportional to the dioxin-like activity, which is expressed in terms of Bioanalytical Equivalents (BEQs) or Toxic Equivalents (TEQs).[7][8]
Detailed Protocol for CALUX Bioassay:
-
Sample Preparation:
-
Extract the sample (e.g., soil, sediment, biological tissue) using an appropriate solvent system.
-
Perform a multi-step cleanup procedure to remove interfering compounds. This typically involves acid treatment and column chromatography (e.g., silica, alumina, carbon).[9][11]
-
The final extract is solvent-exchanged to a solvent compatible with the cell culture, typically dimethyl sulfoxide (B87167) (DMSO).[11]
-
-
Cell Culture and Exposure:
-
Culture a stable recombinant cell line (e.g., H4IIE rat hepatoma cells) containing a luciferase reporter gene under the control of dioxin-responsive elements (DREs) in 96-well microplates.[10]
-
Expose the cells to a serial dilution of the prepared sample extract and a standard dilution series of TCDD for a defined period (typically 24 hours).[8]
-
-
Luciferase Assay and Data Analysis:
-
After incubation, lyse the cells and add a luciferin (B1168401) substrate.
-
Measure the light emission using a luminometer.
-
Generate a standard curve by plotting the luminescence against the concentration of the TCDD standards.
-
Determine the TEQ of the sample by comparing its luminescence to the TCDD standard curve.[8][11]
-
Experimental Determination of Physicochemical Properties: LogP
The octanol-water partition coefficient (LogP) is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a compound.[12][13] It is often a key descriptor in QSAR models.
Detailed Protocol for Shake-Flask Method for LogP Determination:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol. Allow the phases to separate.
-
-
Partitioning of the Compound:
-
Dissolve a known amount of the this compound congener in the aqueous or octanolic phase.
-
Mix equal volumes of the aqueous and octanolic phases containing the dissolved compound in a flask.
-
Shake the flask for a predetermined period to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully collect samples from both the aqueous and octanol (B41247) layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[12]
-
-
Calculation of LogP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
-
Visualizing the Validation Workflow
A systematic workflow is essential for the robust validation of computational models. This involves a continuous cycle of model development, prediction, experimental testing, and model refinement.
Caption: Workflow for the validation of computational models for predicting this compound properties.
This diagram illustrates the iterative process of validating computational models. The workflow begins with the collection of experimental data, which is used to develop and train computational models. These models then generate predictions that are subsequently tested through new experiments. The comparison between predicted and experimental data is crucial for assessing the model's accuracy and for guiding its refinement.
Signaling Pathway of Dioxin Toxicity
The primary mechanism of dioxin toxicity involves the activation of the Aryl hydrocarbon Receptor (AhR) signaling pathway. Understanding this pathway is crucial for developing relevant computational and experimental models.
Caption: Aryl hydrocarbon Receptor (AhR) signaling pathway activated by 1,2-dioxins.
Upon entering the cell, a this compound molecule binds to the cytosolic AhR complex, causing a conformational change and dissociation of chaperone proteins. The activated AhR-dioxin complex then translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). This new complex binds to specific DNA sequences known as Dioxin Responsive Elements (DREs), leading to altered transcription of target genes, such as CYP1A1, which ultimately results in a cascade of toxic effects.
By integrating robust computational models with rigorous experimental validation, researchers can enhance the accuracy and efficiency of predicting the properties of 1,2-dioxins. This comprehensive approach is essential for advancing our understanding of these potent environmental contaminants and for developing effective strategies for risk assessment and mitigation.
References
- 1. Virtual screening for aryl hydrocarbon receptor binding prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling of the Aryl Hydrocarbon Receptor (AhR) ligand binding domain and its utility in virtual ligand screening to predict new AhR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential aryl hydrocarbon receptor ligands by virtual screening of industrial chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. policycommons.net [policycommons.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. biodetectionsystems.com [biodetectionsystems.com]
- 11. dioxins.com [dioxins.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Comparative Toxicity of Dioxin Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the toxicity of various dioxin isomers, with a focus on their mechanisms of action and the experimental methods used for their characterization. The content is intended for researchers, scientists, and professionals in drug development and toxicology.
Introduction
Dioxins are a group of chemically related compounds that are persistent environmental pollutants.[1] The toxicity of dioxin congeners varies significantly depending on the number and position of chlorine atoms.[2] The most toxic member of this family is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2][3][4][5] The toxicity of other dioxin-like compounds is often expressed relative to TCDD using Toxic Equivalency Factors (TEFs).[2][6] It is important to note that the parent compound, 1,2-dioxin, is highly unstable and has not been isolated, therefore, direct toxicological data for this specific isomer is unavailable.[7] This guide will focus on the well-studied chlorinated isomers.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Pathway
The toxic effects of dioxins are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[8][9][10][11][12][13] In its inactive state, the AHR resides in the cytoplasm in a complex with several chaperone proteins, including heat shock protein 90 (HSP90).[8][10][11][12][14]
Upon binding of a dioxin ligand, the AHR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[9][10][12][13][14] In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[9][10][12][13][14] This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[9][10][12][13][14][15][16] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism.[9][12][13] The dysregulation of these and other target genes leads to a wide range of toxic effects, including carcinogenicity, reproductive and developmental problems, and damage to the immune system.[1][17][18]
Comparative Toxicity Data
The following table summarizes the acute toxicity (LD50) of several chlorinated dioxin isomers in different animal models. It is important to note the significant species and strain-specific differences in sensitivity to dioxin toxicity.[2][19]
| Dioxin Isomer | Animal Model | Route of Administration | LD50 Value | Reference |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Guinea Pig | Oral | 0.5 - 2 µg/kg | [2] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Hamster | Oral | 1 - 5 mg/kg | [2] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Long-Evans Rat (female) | Intragastric | 9.8 µg/kg | [19] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Long-Evans Rat (male) | Intragastric | 17.7 µg/kg | [19] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Han/Wistar Rat | Intragastric | > 7200 µg/kg | [19] |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) (PeCDD) | Long-Evans Rat (female) | Intragastric | 20 - 60 µg/kg | [19] |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | Han/Wistar Rat (female) | Intragastric | > 1620 µg/kg | [19] |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (B131706) (HxCDD) | Long-Evans Rat (female) | Intragastric | 120 - 360 µg/kg | [19] |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | Han/Wistar Rat (female) | Intragastric | 1871 µg/kg | [19] |
Experimental Protocols for Toxicity Assessment
A variety of in vitro and in vivo assays are utilized to assess the toxicity of dioxin-like compounds. Below are detailed methodologies for two commonly used in vitro assays.
Ethoxyresorufin-O-deethylase (EROD) Assay
The EROD assay is a sensitive biomarker for exposure to AHR agonists.[20][21] It measures the activity of the cytochrome P450 enzyme CYP1A1, which is induced upon AHR activation.[20][21]
Objective: To quantify the CYP1A1 enzymatic activity as an indicator of AHR activation by test compounds.
Materials:
-
Cell culture (e.g., RTL-W1 fish liver cell line)[22]
-
7-Ethoxyresorufin (B15458) (substrate)
-
Resorufin (B1680543) (standard)
-
NADPH
-
Cell culture medium and supplements
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Dosing: Plate cells in a 96-well plate and allow them to attach. Expose the cells to various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
EROD Reaction:
-
Aspirate the dosing medium from the cells.
-
Add a reaction mixture containing 7-ethoxyresorufin and dicumarol to each well.
-
Initiate the enzymatic reaction by adding NADPH.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).[23]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., fluorescamine (B152294) in acetonitrile (B52724) or glycine (B1666218) solution).[23]
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).
-
Data Analysis: Quantify the amount of resorufin produced by comparing the fluorescence readings to a resorufin standard curve. Normalize the EROD activity to the protein content or metabolic activity of the cells in each well.[22]
Chemically Activated Luciferase Expression (CALUX) Assay
The CALUX bioassay is a reporter gene assay used to screen for and quantify dioxin-like activity.[24][25][26] It utilizes a cell line that has been genetically modified to produce luciferase upon AHR activation.[24][25][26]
Objective: To measure the total dioxin-like activity of a sample by quantifying the induction of a luciferase reporter gene.
Materials:
-
Genetically modified cell line (e.g., H4IIE rat hepatoma cells) containing a DRE-driven luciferase reporter gene.[26]
-
2,3,7,8-TCDD (for standard curve)
-
Cell culture medium and supplements
-
Lysis buffer
-
Luciferase substrate
-
Luminometer
Procedure:
-
Sample Preparation: Extract the sample with an appropriate organic solvent and perform a clean-up procedure to isolate the dioxin-like compounds.[25][27]
-
Cell Culture and Dosing: Plate the CALUX cells in a 96-well plate. After attachment, expose the cells to serial dilutions of the sample extract and a TCDD standard curve.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) to allow for AHR activation and luciferase expression.[26]
-
Cell Lysis: Remove the medium and lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the light produced using a luminometer.
-
Data Analysis: Generate a dose-response curve for the TCDD standard. Calculate the dioxin-like activity of the sample by comparing its light production to the TCDD curve. The results are expressed as Bioanalytical Equivalents (BEQs) or Toxic Equivalents (TEQs).[26]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
